Isocil
Description
Structure
3D Structure
Properties
CAS No. |
314-42-1 |
|---|---|
Molecular Formula |
C8H11BrN2O2 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11BrN2O2/c1-4(2)11-7(12)6(9)5(3)10-8(11)13/h4H,1-3H3,(H,10,13) |
InChI Key |
PSYBGEADHLUXCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C(C)C)Br |
Appearance |
Solid powder |
melting_point |
158.5 °C |
Other CAS No. |
314-42-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isocil; Herbicide 82; Hyvar; |
Origin of Product |
United States |
Foundational & Exploratory
Isocil Herbicide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocil, a substituted uracil (B121893) herbicide, effectively controls a broad spectrum of weeds by targeting a fundamental process in plant physiology: photosynthesis. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound. It details its inhibitory effects on photosynthetic electron transport, specifies its binding site within Photosystem II, and presents relevant quantitative data and experimental protocols. Furthermore, this document elucidates the biochemical cascade leading to plant death and discusses the mechanisms of resistance. Visual diagrams are provided to illustrate key pathways and experimental workflows, offering a comprehensive resource for researchers in weed science and herbicide development.
Introduction
This compound (5-bromo-3-isopropyl-6-methyluracil) is a member of the uracil chemical family and is classified under the WSSA (Weed Science Society of America) Group 5 herbicides.[1][2] These herbicides are known to be potent inhibitors of photosynthesis.[3][4][5] The phytotoxic symptoms induced by this compound, such as chlorosis followed by necrosis, are characteristic of herbicides that interfere with the photosynthetic apparatus. This guide will dissect the precise molecular interactions and subsequent physiological consequences of this compound application in susceptible plants.
Core Mechanism of Action: Inhibition of Photosystem II
The primary mode of action of this compound is the inhibition of photosynthesis. Specifically, it disrupts the light-dependent reactions by targeting Photosystem II (PSII), a key protein complex embedded in the thylakoid membranes of chloroplasts.
The Photosynthetic Electron Transport Chain
Under normal conditions, PSII utilizes light energy to split water molecules, releasing electrons, protons, and oxygen. These electrons are passed along an electron transport chain (ETC) to Photosystem I (PSI), generating a proton gradient that drives the synthesis of ATP and ultimately reduces NADP+ to NADPH. Both ATP and NADPH are essential for the fixation of carbon dioxide in the Calvin cycle.
This compound's Target: The D1 Protein and the QB Binding Site
This compound and other Group 5 herbicides act by binding to the D1 protein, a core subunit of the PSII reaction center. More specifically, they occupy the QB-binding niche on the D1 protein. This binding site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier. By competitively binding to this site, this compound blocks the transfer of electrons from the primary quinone acceptor, QA, to QB. Molecular docking studies with similar PSII-inhibiting herbicides have shown that interactions, such as hydrogen bonding with amino acid residues like histidine-215 (His215) within the QB binding pocket, are crucial for their inhibitory activity.
The blockage of electron flow from QA to QB has two major consequences:
-
Cessation of ATP and NADPH Production: The interruption of the electron transport chain halts the production of ATP and NADPH, which are vital for carbon fixation and the synthesis of carbohydrates. This effectively starves the plant.
-
Oxidative Stress: The blockage of electron transfer leads to the accumulation of highly energetic, reduced molecules and the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS cause rapid lipid peroxidation, leading to the destruction of cell membranes and ultimately, cell death. This process of rapid cellular damage often kills the plant before starvation occurs.
The following diagram illustrates the photosynthetic electron transport chain and the site of inhibition by this compound.
Caption: Inhibition of Photosynthetic Electron Transport by this compound.
Quantitative Data
The inhibitory potency of this compound on photosynthesis has been quantified in various studies. A key parameter is the I50 value, which represents the concentration of the inhibitor required to cause 50% inhibition of a specific biological process.
| Herbicide | Assay | Plant/System | I50 Value (M) | Reference |
| This compound | Hill Reaction Inhibition | Isolated Chloroplasts | 2.7 x 10-6 | |
| Diuron | DPIP Photoreduction | Pea Thylakoids | 7-8 x 10-8 | |
| Terbuthylazine | DPIP Photoreduction | Pea Thylakoids | ~1 x 10-7 | |
| Metribuzin | DPIP Photoreduction | Pea Thylakoids | ~2 x 10-7 |
Note: Data for other PSII inhibitors are provided for comparison of binding affinities.
Experimental Protocols
The primary method for demonstrating the mechanism of action of this compound is the Hill reaction assay, which measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts.
Isolation of Chloroplasts
Objective: To isolate functional chloroplasts from plant tissue.
Materials:
-
Fresh spinach leaves
-
Ice-cold grinding buffer (e.g., Tris-NaCl buffer, or a phosphate (B84403) buffer containing sucrose (B13894) and KCl)
-
Chilled mortar and pestle or blender
-
Cheesecloth
-
Chilled centrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
Weigh approximately 10-15 grams of fresh spinach leaves, with midribs removed.
-
Cut the leaves into small pieces and place them in a chilled mortar or blender.
-
Add approximately 30 mL of ice-cold grinding buffer.
-
Grind the leaves vigorously for 1-2 minutes to create a homogenate.
-
Filter the homogenate through several layers of cheesecloth into a chilled centrifuge tube.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 1-2 minutes to pellet cell debris.
-
Carefully decant the supernatant into a clean, chilled centrifuge tube.
-
Centrifuge the supernatant at a higher speed (e.g., 1000-1300 x g) for 5-10 minutes to pellet the chloroplasts.
-
Discard the supernatant and resuspend the chloroplast pellet in a small volume of ice-cold buffer. This is the chloroplast suspension. Keep it on ice at all times.
Hill Reaction Assay
Objective: To measure the inhibitory effect of this compound on the rate of photosynthetic electron transport.
Materials:
-
Isolated chloroplast suspension
-
Assay buffer
-
DCPIP (2,6-dichlorophenolindophenol) solution (an artificial electron acceptor that is blue when oxidized and colorless when reduced)
-
This compound solutions of varying concentrations
-
Spectrophotometer
-
Cuvettes
-
Light source
-
Water bath to maintain constant temperature
Protocol:
-
Set up a series of test tubes or cuvettes for different this compound concentrations, a positive control (no this compound), and a blank (no chloroplasts).
-
To each tube, add the assay buffer and the DCPIP solution.
-
Add the corresponding concentration of this compound to the treatment tubes.
-
Equilibrate the tubes to the desired temperature in a water bath.
-
To initiate the reaction, add a small aliquot of the chloroplast suspension to each tube (except the blank), mix quickly, and immediately take an initial absorbance reading at 600-620 nm (the absorbance maximum of oxidized DCPIP). This is the time-zero reading.
-
Place the tubes in front of a bright light source.
-
Take absorbance readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-15 minutes).
-
The rate of the Hill reaction is determined by the decrease in absorbance over time as DCPIP is reduced.
-
Plot the rate of reaction against the concentration of this compound to determine the I50 value.
The following diagram outlines the workflow for the Hill Reaction Assay.
Caption: Experimental Workflow for the Hill Reaction Assay.
Mechanisms of Resistance
Herbicide resistance is the inherited ability of a plant to survive a herbicide application that would normally be lethal. For PSII inhibitors like this compound, the primary mechanism of resistance is a target-site modification.
Target-Site Resistance
The most common mechanism of resistance to Group 5 herbicides involves a mutation in the psbA gene, which codes for the D1 protein. This mutation results in an amino acid substitution in the D1 protein, altering the conformation of the QB-binding pocket. This change reduces the binding affinity of the herbicide to the D1 protein, while still allowing plastoquinone to bind and function, thus rendering the plant resistant.
Non-Target-Site Resistance
While less common for this group of herbicides, non-target-site resistance mechanisms can also occur. These may include enhanced metabolic detoxification of the herbicide, where the plant produces enzymes that break down the herbicide into non-toxic compounds before it can reach its target site.
The logical relationship of resistance is depicted below.
Caption: Target-Site Resistance to this compound.
Conclusion
This compound is a potent herbicide that acts by inhibiting photosynthesis at the level of Photosystem II. Its specific binding to the QB site on the D1 protein disrupts the photosynthetic electron transport chain, leading to a cessation of energy production and the generation of damaging reactive oxygen species. Understanding this detailed mechanism of action is critical for the effective use of this compound in weed management programs and for the development of new herbicides that can overcome existing resistance issues. The experimental protocols and data presented in this guide provide a framework for further research into the biochemical and physiological effects of uracil herbicides.
References
- 1. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 2. cottoninc.com [cottoninc.com]
- 3. ableweb.org [ableweb.org]
- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study [mdpi.com]
- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
An In-depth Technical Guide to Isocil: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocil is a chemical compound that has been primarily identified and utilized as a herbicide. It belongs to the uracil (B121893) family of herbicides, which are known for their effectiveness in controlling a broad spectrum of weeds. The name "this compound" is also associated with a commercial preservative blend, creating a point of potential confusion. This guide will focus on the herbicidal compound, providing a comprehensive overview of its chemical structure, properties, synthesis, and analytical methodologies. A brief clarification of the preservative mixture is also provided.
Chemical Identity and Properties of this compound (Herbicide)
This compound, in the context of a herbicidal agent, is chemically known as 5-bromo-3-isopropyl-6-methylpyrimidine-2,4(1H,3H)-dione.[1][2] It is a synthetic organohalogen compound and a member of the pyrimidine (B1678525) class of molecules.[2]
Chemical Structure
The core of the this compound molecule is a pyrimidine-2,4-dione ring, also known as a uracil ring. This ring is substituted with a bromine atom at the 5-position, a methyl group at the 6-position, and an isopropyl group at the 3-position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-bromo-3-isopropyl-6-methylpyrimidine-2,4(1H,3H)-dione | [1] |
| CAS Number | 314-42-1 | [1] |
| Molecular Formula | C₈H₁₁BrN₂O₂ | |
| Molecular Weight | 247.09 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 158-159 °C | |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone. | |
| SMILES | CC1=C(C(=O)N(C(=O)N1)C(C)C)Br | |
| InChIKey | PSYBGEADHLUXCS-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound typically involves the bromination of a 3-isopropyl-6-methyluracil precursor. The general synthetic approach is outlined below.
Experimental Protocol: Synthesis of 5-bromo-3-isopropyl-6-methyluracil
This protocol is a representative method based on general procedures for the synthesis of 5-bromouracil (B15302) derivatives.
Materials:
-
3-isopropyl-6-methyluracil
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve 3-isopropyl-6-methyluracil in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Bromination: Slowly add a stoichiometric equivalent of bromine (dissolved in a small amount of glacial acetic acid) to the cooled solution using a dropping funnel. The addition should be dropwise to control the reaction temperature and prevent excessive fuming.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Precipitation and Filtration: The product, 5-bromo-3-isopropyl-6-methyluracil, will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water to remove any remaining impurities and then dry it under vacuum.
-
Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Caption: A simplified workflow for the synthesis of this compound.
Mechanism of Action and Biological Activity
This compound, like other uracil herbicides, is believed to act as an inhibitor of photosynthesis.
Inhibition of Photosystem II
The primary mode of action for uracil herbicides is the inhibition of the Hill reaction in photosystem II (PSII) of the photosynthetic electron transport chain. By binding to the D1 protein of the PSII complex, this compound blocks the binding of plastoquinone, thereby interrupting the electron flow and halting the production of ATP and NADPH necessary for carbon fixation.
Caption: this compound's inhibitory effect on Photosystem II.
Quantitative Herbicidal Activity
| Weed Species | Common Name | Typical IC₅₀ (µM) for Uracil Herbicides |
| Amaranthus retroflexus | Redroot Pigweed | 0.1 - 1.0 |
| Chenopodium album | Lamb's Quarters | 0.5 - 5.0 |
| Setaria viridis | Green Foxtail | 1.0 - 10.0 |
| Echinochloa crus-galli | Barnyardgrass | 5.0 - 25.0 |
Note: IC₅₀ values are representative and can vary based on specific experimental conditions.
Analytical Methods for this compound Detection
The detection and quantification of this compound residues in environmental and biological samples are crucial for monitoring and regulatory purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Experimental Protocol: HPLC Analysis of this compound
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
A gradient of acetonitrile (B52724) and water (acidified with 0.1% formic acid) is typically used.
-
A representative gradient could be: 0-2 min, 30% acetonitrile; 2-15 min, 30-90% acetonitrile; 15-20 min, 90% acetonitrile; 20-22 min, 90-30% acetonitrile; 22-25 min, 30% acetonitrile.
Sample Preparation (for soil samples):
-
Extraction: Extract a known weight of the soil sample with a suitable organic solvent like acetonitrile or methanol (B129727) using sonication or shaking.
-
Centrifugation: Centrifuge the extract to separate the solid particles.
-
Solid-Phase Extraction (SPE): Pass the supernatant through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the analyte.
-
Elution: Elute the this compound from the SPE cartridge with a small volume of a suitable solvent.
-
Analysis: Inject the cleaned-up sample into the HPLC system.
Detection:
-
UV detection at a wavelength of approximately 280 nm.
Caption: A typical workflow for the HPLC analysis of this compound.
Clarification: this compound as a Preservative Blend
It is important to note that the trade name "this compound" is also used for a line of preservative products, such as this compound™ PC and this compound™ RW-1.5. These are not single chemical entities but are aqueous solutions containing a combination of Methylisothiazolinone (MIT) and Methylchloroisothiazolinone (CMIT) . These preservatives exhibit broad-spectrum antimicrobial activity and are used in various cosmetic, personal care, and industrial applications to prevent microbial growth.
The chemical structures of MIT and CMIT are distinct from the herbicidal this compound.
Conclusion
This compound (5-bromo-3-isopropyl-6-methylpyrimidine-2,4(1H,3H)-dione) is a uracil-based herbicide with a well-defined chemical structure and a mechanism of action centered on the inhibition of photosynthesis. This guide has provided a detailed overview of its chemical properties, a representative synthetic protocol, its mode of action, and a standard analytical method for its detection. The distinction between the herbicidal compound and the preservative blend also marketed under the name "this compound" is a critical point for researchers and professionals in the chemical and pharmaceutical sciences to avoid ambiguity. Further research into the specific quantitative efficacy and environmental fate of the herbicidal this compound would be beneficial for a more complete understanding of this compound.
References
Isocil as a Photosystem II Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocil, a substituted uracil (B121893) herbicide, is a potent inhibitor of Photosystem II (PSII), the water-plastoquinone oxidoreductase complex in oxygenic photosynthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the D1 protein of the PSII reaction center. This guide synthesizes quantitative data on the inhibitory effects of this compound and related uracil-class herbicides, presenting them in a comparative format. Furthermore, it offers detailed protocols for key experimental assays essential for characterizing PSII inhibitors, including thylakoid membrane isolation, Hill reaction assays, chlorophyll (B73375) a fluorescence measurements, and thermoluminescence. Visualizations of the inhibitory pathway and experimental workflows are provided to facilitate a deeper understanding of the subject matter. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of photosynthesis, herbicide development, and drug discovery targeting similar mechanisms.
Introduction to Photosystem II and Herbicide Inhibition
Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria. Its primary function is to capture light energy to drive the oxidation of water, releasing electrons, protons, and molecular oxygen. These electrons are then transferred through a series of redox cofactors to plastoquinone (B1678516), initiating the photosynthetic electron transport chain that ultimately leads to the production of ATP and NADPH.
The D1 protein is a core component of the PSII reaction center and contains the binding site for the secondary quinone acceptor, QB. Many classes of herbicides, including the uracils to which this compound belongs, act by competitively inhibiting the binding of plastoquinone to the QB site on the D1 protein.[1][2] This blockage of electron flow from the primary quinone acceptor, QA, to QB effectively halts photosynthesis, leading to the generation of reactive oxygen species and subsequent cellular damage, ultimately causing plant death.[1][3]
Mechanism of Action of this compound
This compound, and other uracil-based herbicides, function by binding to a specific niche on the D1 protein, thereby preventing the binding of plastoquinone. This action interrupts the electron flow between QA and QB. The consequence of this blockage is a rapid buildup of highly energized chlorophyll molecules and the formation of triplet chlorophyll, which can react with molecular oxygen to produce singlet oxygen, a highly destructive reactive oxygen species. This leads to lipid peroxidation, membrane damage, and ultimately, cell death.
Quantitative Data on PSII Inhibition
The potency of PSII inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of a biological process by 50%. The following tables summarize the reported IC50 values for various uracil herbicides and other well-known PSII inhibitors for comparison.
Table 1: IC50 Values for Uracil-Class Herbicides on Photosystem II
| Herbicide | IC | Test System |
| Terbacil | Varies with conditions | Alfalfa |
| Bromacil | Varies with conditions | General Photosynthesis Inhibition |
| This compound | Data not readily available |
Note: Specific IC50 values for this compound are not widely reported in publicly available literature. However, its mechanism of action is consistent with other uracil herbicides.
Table 2: Comparative IC50 Values of Other Common PSII Inhibitors
| Herbicide | Chemical Class | IC | Test System | Reference |
| Diuron (DCMU) | Phenylurea | 7.0 - 8.0 x 10⁻⁸ | Isolated pea thylakoid membranes | |
| Atrazine | Triazine | 1.0 - 2.0 x 10⁻⁷ | Isolated pea thylakoid membranes | |
| Hexazinone | Triazine | 2.5 - 11.0 x 10⁻⁸ | Tropical benthic microalgae | |
| Buthidazole | Thiadiazole | ~ 5.0 x 10⁻⁷ | Isolated spinach chloroplasts |
Experimental Protocols
Isolation of Thylakoid Membranes from Spinach
This protocol describes the isolation of active thylakoid membranes from fresh spinach leaves, which can then be used in subsequent assays.
Materials:
-
Fresh spinach leaves
-
Grinding buffer (0.4 M sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl
2) -
Wash buffer (50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl
2) -
Resuspension buffer (Wash buffer with 20% glycerol)
-
Blender, cheesecloth, centrifuge, and refrigerated tubes
Procedure:
-
Wash and de-vein approximately 20 g of fresh spinach leaves.
-
Homogenize the leaves in 100 mL of ice-cold grinding buffer using a blender with short bursts.
-
Filter the homogenate through eight layers of cheesecloth into a chilled beaker.
-
Transfer the filtrate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and gently resuspend the pellet in 10 mL of ice-cold wash buffer.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a minimal volume (1-2 mL) of resuspension buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
-
Store the thylakoid suspension at -80°C for future use.
Hill Reaction Assay for Measuring Electron Transport
The Hill reaction assay measures the rate of photosynthetic electron transport by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated thylakoid membranes
-
Reaction buffer (50 mM phosphate (B84403) buffer pH 6.8, 100 mM sorbitol, 10 mM KCl, 5 mM MgCl
2) -
DCPIP solution (0.1 mM)
-
This compound solutions of varying concentrations
-
Spectrophotometer, cuvettes, light source
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and isolated thylakoids (final chlorophyll concentration of 10-15 µg/mL).
-
Add different concentrations of this compound to the respective test cuvettes. Include a control with no inhibitor.
-
Add DCPIP solution to each cuvette.
-
Measure the initial absorbance at 600 nm in the dark.
-
Expose the cuvettes to a light source and record the decrease in absorbance at 600 nm over time as DCPIP is reduced and becomes colorless.
-
Calculate the rate of DCPIP reduction for each this compound concentration.
-
Plot the rate of inhibition versus the logarithm of the this compound concentration to determine the IC
50value.
Chlorophyll a Fluorescence Measurement
Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of PSII photochemistry. Inhibition of electron transport by this compound leads to an increase in chlorophyll fluorescence yield.
Materials:
-
Intact leaves or isolated thylakoids
-
Pulse Amplitude Modulation (PAM) fluorometer
-
This compound solutions of varying concentrations
Procedure:
-
Dark-adapt the plant material for at least 20-30 minutes.
-
For intact leaves, treat with different concentrations of this compound. For isolated thylakoids, add this compound directly to the suspension.
-
Measure the minimal fluorescence (F
o) by applying a weak measuring light. -
Apply a saturating pulse of light to measure the maximal fluorescence (F
m). -
Calculate the maximum quantum yield of PSII (F
v/Fm), where Fv= Fm- Fo. -
For light-adapted samples, the effective quantum yield of PSII (Φ
PSII) can be determined. -
Plot the decrease in F
v/Fmor ΦPSIIagainst the this compound concentration to determine the inhibitory effect.
Thermoluminescence Assay
Thermoluminescence (TL) is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. The resulting "glow curve" provides information about the charge recombination pathways in PSII. The presence of PSII inhibitors like this compound alters the TL bands.
Materials:
-
Isolated thylakoid membranes
-
Thermoluminescence apparatus
-
This compound solutions
-
Cryogenic equipment (liquid nitrogen)
Procedure:
-
Incubate thylakoid samples with or without this compound in the dark.
-
Cool the samples to a low temperature (e.g., -80°C).
-
Excite the sample with a saturating flash of light to induce charge separation.
-
Heat the sample at a constant rate (e.g., 0.5°C/s) up to a high temperature (e.g., 80°C).
-
Record the light emission as a function of temperature to generate a glow curve.
-
In the presence of this compound, the B-band (originating from S
2/3QB- recombination) is typically replaced by the Q-band (from S2QA- recombination) at a lower temperature.
Conclusion
This compound is an effective inhibitor of Photosystem II, belonging to the uracil class of herbicides. Its mode of action involves the competitive inhibition of plastoquinone binding at the QB site on the D1 protein, leading to a blockage of the photosynthetic electron transport chain. This guide has provided a detailed overview of this mechanism, comparative quantitative data for related inhibitors, and comprehensive protocols for the key experimental techniques used to study such compounds. The provided information and methodologies will be a valuable asset for researchers and professionals working in the fields of plant science, herbicide development, and related areas of drug discovery. Further research to determine the precise IC50 value of this compound and to explore its binding interactions through structural biology would provide even greater insight into its inhibitory properties.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocil, a substituted uracil (B121893) herbicide, effectively controls a broad spectrum of weeds by targeting a critical process in plant physiology: photosynthesis. This technical guide delves into the core mechanism of this compound's action, identifying its primary molecular target and elucidating the subsequent physiological and biochemical ramifications. This document provides a comprehensive overview for researchers and professionals engaged in herbicide development, plant physiology, and molecular biology. We will explore the experimental protocols used to determine this compound's target site, present quantitative data on its inhibitory effects, and visualize the downstream signaling pathways triggered by its activity.
Introduction
This compound is a member of the uracil family of herbicides, which are known for their potent inhibitory effects on plant growth. These herbicides are readily absorbed by the roots and translocated through the xylem to the leaves, where they exert their primary phytotoxic effects. The visible symptoms of this compound application, such as chlorosis followed by necrosis, are indicative of a disruption in the photosynthetic machinery. Understanding the precise molecular target of this compound is crucial for developing more effective and selective herbicides and for managing herbicide resistance.
The Primary Target Site of this compound: Photosystem II
The primary molecular target of this compound in plants is the D1 protein , a core component of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1][2] this compound acts as a potent inhibitor of photosynthetic electron transport.[1][2]
Mechanism of Action
This compound functions by binding to a specific niche on the D1 protein, the same binding site as the native plastoquinone (B1678516) (PQ) molecule, specifically the QB site.[3] This competitive binding displaces the PQ molecule, thereby blocking the electron flow from the primary quinone acceptor, QA, to QB. The interruption of this electron transport chain has two major immediate consequences:
-
Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Consequently, the production of NADPH, the primary reducing agent for carbon fixation, is also halted.
-
Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the accumulation of highly energetic, reduced molecules within PSII. This energy is transferred to molecular oxygen, resulting in the formation of reactive oxygen species (ROS), such as singlet oxygen (1O2) and superoxide (B77818) radicals (O2•−).
The combination of energy deprivation and severe oxidative stress ultimately leads to lipid peroxidation, membrane damage, chlorophyll (B73375) degradation, and cell death, manifesting as the observed chlorosis and necrosis.
Quantitative Analysis of this compound's Inhibitory Activity
Table 1: Comparative IC50 Values of Various Photosystem II Inhibiting Herbicides
| Herbicide Class | Herbicide Example | Plant Species/System | IC50 (µM) |
| Triazine | Atrazine | Pisum sativum (Pea) Thylakoids | ~0.06 |
| Phenylurea | Diuron | Pisum sativum (Pea) Thylakoids | ~0.02 |
| Benzothiadiazole | Bentazon | Pisum sativum (Pea) Thylakoids | ~5.0 |
| Uracil | Terbacil | Lemna gibba (Duckweed) | ~0.1 |
Note: These values are indicative and can vary based on experimental conditions.
Experimental Protocols for Determining the Target and Inhibitory Potency of this compound
Several established experimental protocols can be employed to confirm the D1 protein of PSII as the primary target of this compound and to quantify its inhibitory activity.
Chlorophyll a Fluorescence Induction (OJIP) Assay
This non-invasive technique is highly sensitive for detecting alterations in PSII photochemistry. The OJIP transient, a polyphasic rise in chlorophyll fluorescence upon illumination of a dark-adapted leaf, provides detailed information about the flow of electrons through PSII.
Detailed Methodology:
-
Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana, pea, or spinach) under controlled conditions. Apply a range of this compound concentrations to the soil or as a foliar spray. Include a control group treated with a mock solution.
-
Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all reaction centers are in an open state.
-
Fluorescence Measurement: Use a plant efficiency analyzer (e.g., a Handy PEA or similar fluorometer) to record the fluorescence transient from 50 µs to 1 s.
-
Data Analysis: The OJIP curve is analyzed to extract several parameters. A key indicator of PSII inhibition is an increase in the initial fluorescence (F0) and a rapid rise to the J-step, indicating a block in electron transport from QA to QB.
-
IC50 Determination: Measure the maximal quantum yield of PSII (Fv/Fm = (Fm-F0)/Fm) at different this compound concentrations. The IC50 value is the concentration of this compound that causes a 50% reduction in Fv/Fm compared to the control.
2,6-Dichlorophenolindophenol (DPIP) Photoreduction Assay
This spectrophotometric assay measures the rate of electron transport from water to an artificial electron acceptor, DPIP. Inhibition of PSII by this compound will decrease the rate of DPIP reduction.
Detailed Methodology:
-
Thylakoid Isolation: Isolate intact thylakoid membranes from control and this compound-treated plants. Homogenize leaf tissue in a chilled isolation buffer and purify the thylakoids through centrifugation.
-
Chlorophyll Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the thylakoid suspension, and the artificial electron acceptor DPIP.
-
This compound Treatment: Add a range of this compound concentrations to the reaction mixtures.
-
Spectrophotometric Measurement: Expose the samples to a light source and monitor the decrease in absorbance of DPIP at 600 nm over time. The reduction of blue DPIP to a colorless form is indicative of PSII activity.
-
IC50 Calculation: Calculate the rate of DPIP reduction for each this compound concentration. The IC50 is the concentration of this compound that inhibits the rate of DPIP reduction by 50% compared to the control.
Downstream Signaling Pathways
The inhibition of PSII by this compound and the subsequent production of ROS trigger a cascade of downstream signaling events, primarily related to oxidative stress.
Oxidative Stress Signaling
The accumulation of ROS in the chloroplasts initiates a cellular stress response. This includes:
-
Activation of Antioxidant Systems: Plants upregulate the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX) to detoxify ROS.
-
Changes in Gene Expression: ROS can act as signaling molecules that modulate the expression of a wide range of genes involved in stress response, defense, and programmed cell death. Transcriptomic analyses of plants treated with PSII-inhibiting herbicides have revealed changes in the expression of genes related to photosynthesis, stress responses, and secondary metabolism.
-
Hormonal Crosstalk: Oxidative stress can interact with plant hormone signaling pathways, particularly those of abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA), to coordinate a systemic stress response.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's herbicidal action in plants.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
This compound's primary mode of action is the inhibition of photosynthetic electron transport through its binding to the D1 protein of Photosystem II. This targeted disruption leads to a cascade of events, including the cessation of energy production and the induction of severe oxidative stress, ultimately resulting in plant death. The experimental protocols outlined in this guide provide robust methods for quantifying the inhibitory potency of this compound and similar herbicides. A thorough understanding of this mechanism is paramount for the continued development of effective weed management strategies and for addressing the challenge of herbicide resistance in agriculture.
References
Isocil's Impact on Plant Physiology: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocil, a substituted uracil (B121893) herbicide, primarily functions as a potent inhibitor of photosynthesis in higher plants. Its mode of action centers on the disruption of the photosynthetic electron transport chain at Photosystem II (PSII). This guide provides a comprehensive technical overview of the physiological and biochemical effects of this compound on plants. It details the molecular mechanism of action, the subsequent impact on photosynthetic efficiency, the induction of oxidative stress, and the cellular signaling pathways activated in response to this compound-induced stress. This document synthesizes available data to serve as a resource for researchers in plant science, herbicide development, and related fields.
Mechanism of Action: Inhibition of Photosystem II
This compound's primary herbicidal activity stems from its ability to inhibit the Hill reaction within the chloroplasts.[1] The molecular target of this compound is the D1 protein, a core component of the Photosystem II (PSII) reaction center located in the thylakoid membranes.[1][2]
This compound acts as a competitive inhibitor, binding to the QB binding site on the D1 protein.[2] This binding site is normally occupied by plastoquinone (B1678516), a mobile electron carrier. By occupying this site, this compound effectively blocks the electron flow from the primary quinone acceptor (QA) to plastoquinone.[3] This interruption of the photosynthetic electron transport chain has several immediate consequences:
-
Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP+ to NADPH.
-
Cessation of CO2 Fixation: Without the necessary ATP and NADPH, the Calvin cycle cannot proceed, leading to a halt in carbon dioxide fixation and carbohydrate production.
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to an over-reduced state of the photosynthetic electron transport chain, promoting the formation of highly reactive oxygen species (ROS), such as singlet oxygen (1O2) and superoxide (B77818) radicals (O2•−).
The initial symptoms of this compound phytotoxicity include chlorosis (yellowing) of the leaves, particularly at the margins and tips, followed by necrosis (tissue death). These symptoms are a direct result of the inhibition of photosynthesis and the subsequent oxidative damage.
Quantitative Effects on Photosynthesis
The inhibitory effect of this compound on photosynthesis can be quantified using various methods, including measuring the inhibition of the Hill reaction and analyzing chlorophyll (B73375) fluorescence.
Table 1: Inhibition of Hill Reaction by this compound
| Plant Species | Chloroplast Source | I50 Value (M) | Reference |
|---|
| Barley (Hordeum vulgare) | Isolated Chloroplasts | 2.7 x 10-6 | |
The reduction in photosynthetic efficiency can also be assessed by measuring chlorophyll fluorescence parameters. A decrease in the maximum quantum yield of PSII (Fv/Fm) is a sensitive indicator of photoinhibitory damage.
Table 2: Hypothetical Effect of this compound on Chlorophyll Fluorescence Parameters
| This compound Concentration (µM) | Fv/Fm | Photochemical Quenching (qP) | Non-Photochemical Quenching (NPQ) |
|---|---|---|---|
| 0 (Control) | 0.82 | 0.95 | 0.15 |
| 1 | 0.65 | 0.70 | 0.30 |
| 5 | 0.40 | 0.35 | 0.55 |
| 10 | 0.20 | 0.10 | 0.80 |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound's effect on these parameters is not widely published.
Secondary Effect: Oxidative Stress
The disruption of the photosynthetic electron transport chain by this compound leads to the generation of ROS, which overwhelms the plant's antioxidant defense system, resulting in oxidative stress. This oxidative stress causes damage to cellular components, including lipids, proteins, and nucleic acids.
A key indicator of oxidative damage is lipid peroxidation, which can be quantified by measuring the accumulation of malondialdehyde (MDA), a breakdown product of polyunsaturated fatty acids. Another important marker of oxidative stress is the accumulation of hydrogen peroxide (H2O2).
Table 3: Hypothetical this compound-Induced Oxidative Stress Markers in Plant Leaves
| This compound Concentration (µM) | Malondialdehyde (MDA) Content (nmol/g FW) | Hydrogen Peroxide (H2O2) Content (µmol/g FW) |
|---|---|---|
| 0 (Control) | 15 | 1.2 |
| 1 | 35 | 2.8 |
| 5 | 70 | 5.5 |
| 10 | 120 | 9.0 |
Note: This table presents hypothetical data for illustrative purposes. FW denotes fresh weight.
In response to oxidative stress, plants activate their antioxidant defense systems, which include enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). The activity of these enzymes is often upregulated upon exposure to herbicides like this compound.
Signaling Pathways
Plants have evolved intricate signaling networks to perceive and respond to stress, including the stress induced by PSII-inhibiting herbicides. The inhibition of PSII triggers retrograde signaling, where signals are transmitted from the chloroplast to the nucleus to modulate gene expression.
Singlet Oxygen Signaling
Singlet oxygen (1O2), a highly reactive ROS produced as a byproduct of PSII photoinhibition, acts as a signaling molecule. The EXECUTER1 (EX1) and EXECUTER2 (EX2) proteins, located in the grana margins of the thylakoid membranes, are proposed to be sensors of 1O2. Upon sensing 1O2, EX1 is thought to initiate a signaling cascade that leads to programmed cell death and the expression of stress-responsive genes.
GENOMES UNCOUPLED (GUN) Pathway
The GENOMES UNCOUPLED (GUN) pathway is a key retrograde signaling pathway that communicates the developmental and functional state of the chloroplast to the nucleus. While traditionally associated with chloroplast biogenesis, there is evidence that this pathway is also involved in the response to herbicide-induced stress. Perturbations in the photosynthetic electron transport chain can lead to changes in the redox state of the plastoquinone pool, which is thought to be one of the signals that activates the GUN pathway. The central integrator of this pathway is the GUN1 protein.
Experimental Protocols
Hill Reaction Assay
This protocol describes the isolation of chloroplasts and the measurement of the Hill reaction using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Fresh spinach leaves
-
Ice-cold grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)
-
Ice-cold suspension buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6)
-
DCPIP solution (0.25 mM)
-
This compound stock solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation:
-
Homogenize spinach leaves in ice-cold grinding buffer using a blender.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at 200 x g for 2 minutes to pellet debris.
-
Centrifuge the supernatant at 1000 x g for 7 minutes to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of ice-cold suspension buffer.
-
Determine the chlorophyll concentration of the chloroplast suspension.
-
-
Hill Reaction Measurement:
-
Prepare reaction mixtures containing suspension buffer, DCPIP solution, and different concentrations of this compound.
-
Add the chloroplast suspension to the reaction mixtures to a final chlorophyll concentration of 10-20 µg/mL.
-
Measure the initial absorbance of the reaction mixture at 600 nm (Ainitial).
-
Expose the reaction mixture to a strong light source.
-
Measure the absorbance at 600 nm at regular time intervals (e.g., every 30 seconds for 5 minutes).
-
The rate of the Hill reaction is determined by the rate of decrease in absorbance as DCPIP is reduced.
-
A control reaction without this compound should be run in parallel.
-
Measurement of Malondialdehyde (MDA)
This protocol describes the quantification of MDA content as an indicator of lipid peroxidation using the thiobarbituric acid (TBA) method.
Materials:
-
Plant tissue (this compound-treated and control)
-
0.1% Trichloroacetic acid (TCA)
-
20% TCA containing 0.5% Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Homogenize fresh plant tissue in 0.1% TCA.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Take an aliquot of the supernatant and mix it with 20% TCA containing 0.5% TBA.
-
Heat the mixture at 95°C for 30 minutes.
-
Quickly cool the reaction mixture on ice.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).
-
The concentration of MDA is calculated using its extinction coefficient.
Measurement of Hydrogen Peroxide (H2O2)
This protocol describes the quantification of H2O2 content using a potassium iodide (KI) method.
Materials:
-
Plant tissue (this compound-treated and control)
-
0.1% Trichloroacetic acid (TCA)
-
1 M Potassium iodide (KI)
-
10 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Homogenize fresh plant tissue in 0.1% TCA in an ice bath.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Take an aliquot of the supernatant and add it to a reaction mixture containing 10 mM potassium phosphate buffer (pH 7.0) and 1 M KI.
-
Incubate the reaction mixture in the dark for 1 hour.
-
Measure the absorbance of the mixture at 390 nm.
-
The H2O2 concentration is determined using a standard curve prepared with known concentrations of H2O2.
Conclusion
This compound is an effective herbicide that targets a fundamental process in plant physiology – photosynthesis. Its specific inhibition of Photosystem II provides a clear mechanism of action. The resulting blockage of electron transport not only halts energy production and carbon fixation but also induces significant oxidative stress, leading to cellular damage and plant death. Understanding the intricate details of this compound's interaction with the D1 protein, the quantitative impact on photosynthetic parameters, and the subsequent signaling cascades is crucial for developing more effective and selective herbicides and for engineering crops with enhanced tolerance. Further research is needed to generate more comprehensive quantitative data on this compound's effects across a wider range of plant species and to further elucidate the complex interplay of signaling pathways involved in the plant's response to this herbicidal stress.
References
An In-depth Technical Guide to the Mode of Action of Isocil as a Uracil Herbicide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isocil, a member of the uracil (B121893) chemical family, is a selective herbicide primarily targeting photosynthetic processes in susceptible plants. Its mode of action centers on the potent inhibition of Photosystem II (PSII), a critical component of the light-dependent reactions of photosynthesis. By disrupting the electron transport chain within PSII, this compound effectively halts the production of chemical energy (ATP) and reducing power (NADPH) necessary for carbon fixation and subsequent plant growth. This guide provides a detailed technical overview of the biochemical and physiological mechanisms underlying this compound's herbicidal activity, supported by quantitative data, experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of Photosystem II
The primary herbicidal effect of this compound is achieved through the targeted disruption of photosynthetic electron transport at the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1][2][3]
Binding Site and Electron Transport Blockade
This compound acts as a potent inhibitor of the Hill reaction, the light-driven transfer of electrons from water to an artificial electron acceptor by isolated chloroplasts.[1][2] This inhibition is a direct consequence of this compound binding to a specific site within the PSII complex. Uracil herbicides, including this compound, bind to the QB-binding niche on the D1 protein, a core component of the PSII reaction center. This binding site is also the target for other well-known PSII-inhibiting herbicides such as the triazines and ureas.
The binding of this compound to the D1 protein competitively displaces plastoquinone (B1678516) (QB), the native mobile electron carrier. This physically obstructs the flow of electrons from the primary quinone acceptor, QA, to QB. The blockage of this critical step in the electron transport chain has profound and cascading effects on the entire photosynthetic process.
Consequences of Electron Transport Inhibition
The cessation of electron flow from QA to QB leads to two primary consequences that contribute to the herbicidal effect:
-
Inhibition of ATP and NADPH Synthesis: The blockage prevents the establishment of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the reduction of NADP+ to NADPH at the end of the electron transport chain is halted. Without ATP and NADPH, the Calvin cycle cannot fix CO2 into carbohydrates, leading to a cessation of growth.
-
Formation of Reactive Oxygen Species (ROS): The highly reduced state of QA promotes the formation of triplet chlorophyll (B73375) in the PSII reaction center. This excited chlorophyll can react with molecular oxygen (O2) to produce highly damaging reactive oxygen species (ROS), such as singlet oxygen (1O2) and superoxide (B77818) radicals (O2•−).
Secondary Phytotoxic Effects: Oxidative Stress
While the inhibition of photosynthesis leads to starvation, the rapid cell death observed in treated plants is largely attributed to the secondary effects of oxidative stress.
Generation of Reactive Oxygen Species (ROS)
The blockage of the electron transport chain by this compound leads to an over-reduced state of the photosynthetic apparatus. This high-energy state results in the transfer of excitation energy to molecular oxygen, generating ROS.
References
The Impact of Isocil on Plant Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocil, a substituted uracil (B121893) herbicide, exerts its primary phytotoxic effect through the potent inhibition of photosynthesis. By targeting Photosystem II (PSII), this compound disrupts the foundational energy-producing pathway in plants, leading to a cascade of metabolic disturbances and ultimately, cell death. This technical guide provides an in-depth analysis of this compound's mechanism of action, its direct impact on photosynthetic electron transport, and the subsequent far-reaching consequences on primary and secondary metabolic pathways. Detailed experimental protocols for assessing this compound's effects and diagrams illustrating the affected signaling pathways are included to support further research and development in this area.
Introduction
This compound, chemically known as 5-bromo-3-isopropyl-6-methyluracil, belongs to the uracil class of herbicides. Its mode of action is the inhibition of photosynthesis, a process vital for plant survival. Understanding the intricate details of how this compound disrupts plant metabolism is crucial for developing more effective and selective herbicides, as well as for engineering crop resistance. This document serves as a comprehensive resource, consolidating the current knowledge on this compound's impact on plant metabolic and signaling pathways.
Mechanism of Action: Inhibition of Photosystem II
The primary target of this compound is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. This compound acts as a potent inhibitor of the Hill reaction, which is the light-driven transfer of electrons from water to an artificial electron acceptor.
This compound functions by binding to the D1 protein of the PSII complex. This binding event physically blocks the binding of plastoquinone (B1678516) (PQ), the native mobile electron carrier.[1][2] The interruption of electron flow from PSII to the plastoquinone pool has two immediate and critical consequences:
-
Cessation of ATP and NADPH Production: The linear electron transport chain is halted, preventing the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the reduction of NADP+ to NADPH by Photosystem I (PSI) is also inhibited. ATP and NADPH are the essential energy and reducing equivalents, respectively, required for carbon fixation and numerous other metabolic processes.
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron transfer leads to an over-excited state of the PSII reaction center. This energy is transferred to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻).
The combined effect of energy depletion and oxidative stress leads to rapid cellular damage, including lipid peroxidation of membranes, protein degradation, and pigment bleaching, ultimately causing cell death.
Impact on Major Metabolic Pathways
The disruption of photosynthesis, the central hub of plant metabolism, has profound downstream effects on various interconnected metabolic pathways. Due to a lack of specific quantitative metabolomic data for this compound in the available literature, the following sections describe the expected qualitative changes based on its known mechanism of action.
Carbohydrate Metabolism
With the cessation of the Calvin-Benson cycle due to the lack of ATP and NADPH, the synthesis of carbohydrates (sugars and starch) is severely inhibited. This leads to a depletion of soluble sugars and starch reserves, effectively starving the plant of its primary energy source. While some studies on other types of herbicides (ALS inhibitors) have shown carbohydrate accumulation due to a decrease in sink strength, this is not the expected outcome for a potent photosynthetic inhibitor like this compound.
Amino Acid Metabolism
The biosynthesis of amino acids is an energy-intensive process that requires both ATP and carbon skeletons derived from photosynthesis. The inhibition of photosynthesis by this compound will, therefore, lead to a significant reduction in the synthesis of most amino acids. Furthermore, under severe energy deprivation, plants may initiate protein catabolism to remobilize amino acids as an alternative energy source, leading to complex changes in the free amino acid pool.
Nucleotide Metabolism
Nucleotide biosynthesis is also highly dependent on the energy and precursors supplied by photosynthesis. The lack of ATP will directly impact both purine (B94841) and pyrimidine (B1678525) synthesis. While specific data on this compound's effect on nucleotide pools is unavailable, it is anticipated that a general decrease in nucleotide triphosphates (ATP, GTP, CTP, UTP) would occur, hindering DNA replication, RNA synthesis, and other vital cellular processes.
Quantitative Data on this compound's Impact
While specific quantitative data on the metabolic perturbations caused by this compound are scarce in the public domain, the following table summarizes the known quantitative measure of its primary activity and the expected qualitative impact on downstream metabolic pathways.
| Parameter | Quantitative Value | Effect | Reference(s) |
| Photosynthesis | |||
| Hill Reaction Inhibition (I₅₀) | 2.7 x 10⁻⁶ M | Strong inhibition of PSII electron transport. | |
| Carbohydrate Metabolism | |||
| Soluble Sugars | Data not available | Expected Decrease | |
| Starch | Data not available | Expected Decrease | |
| Amino Acid Metabolism | |||
| Total Free Amino Acids | Data not available | Expected Complex Changes (Initial decrease in synthesis, potential later increase from protein breakdown) | |
| Nucleotide Metabolism | |||
| ATP/ADP/AMP Levels | Data not available | Expected Decrease in ATP, potential increase in ADP/AMP | |
| Oxidative Stress | |||
| Reactive Oxygen Species (ROS) | Data not available | Expected Increase | |
| Lipid Peroxidation (MDA levels) | Data not available | Expected Increase |
Note: The lack of specific quantitative data for this compound highlights a significant research gap. The "Expected Effect" is based on the known biochemical consequences of PSII inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on plant metabolic pathways.
Protocol for Hill Reaction Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (I₅₀) of this compound on Photosystem II electron transport.
Materials:
-
Fresh spinach leaves
-
Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂)
-
Reaction buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl₂)
-
2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 0.5 mM)
-
This compound stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
Spectrophotometer capable of measuring absorbance at 600 nm
-
Centrifuge and refrigerated centrifuge tubes
-
Homogenizer (blender)
-
Cheesecloth
-
Light source
Procedure:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for a few minutes to pellet cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g) to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of ice-cold isolation buffer.
-
-
Chlorophyll (B73375) Determination:
-
Determine the chlorophyll concentration of the isolated chloroplast suspension spectrophotometrically (e.g., using the method of Arnon, 1949).
-
-
Hill Reaction Assay:
-
Prepare a series of reaction tubes containing the reaction buffer and varying concentrations of this compound. Include a control with no this compound.
-
Add the chloroplast suspension to each tube to a final chlorophyll concentration of approximately 10-20 µg/mL.
-
Add the electron acceptor, DCPIP, to each tube.
-
Immediately measure the initial absorbance at 600 nm (A₆₀₀) for each tube in the dark.
-
Expose the tubes to a strong light source.
-
Measure the A₆₀₀ at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes). The absorbance will decrease as DCPIP is reduced.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction for each this compound concentration (ΔA₆₀₀ per minute).
-
Plot the percentage of inhibition of the Hill reaction rate against the logarithm of the this compound concentration.
-
Determine the I₅₀ value, which is the concentration of this compound that causes a 50% inhibition of the Hill reaction rate.
-
Protocol for Measurement of Oxidative Stress (Lipid Peroxidation)
Objective: To quantify the level of lipid peroxidation in plant tissues treated with this compound as an indicator of oxidative stress.
Materials:
-
Plant tissue (treated with this compound and control)
-
Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Spectrophotometer capable of measuring absorbance at 532 nm and 600 nm
-
Water bath
Procedure:
-
Tissue Homogenization:
-
Homogenize a known weight of plant tissue in TCA solution.
-
-
Reaction with TBA:
-
Take an aliquot of the homogenate and add TBA solution.
-
Heat the mixture in a water bath at 95°C for 30 minutes.
-
Quickly cool the reaction mixture on ice.
-
-
Spectrophotometric Measurement:
-
Centrifuge the mixture to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm (for the malondialdehyde-TBA complex) and 600 nm (for non-specific absorbance).
-
-
Calculation:
-
Calculate the concentration of the MDA-TBA complex using its extinction coefficient, after correcting for non-specific absorbance.
-
Signaling Pathways and Experimental Workflows
The inhibition of PSII and the subsequent production of ROS trigger a complex network of signaling pathways within the plant cell, often referred to as chloroplast retrograde signaling. These signals communicate the stress status of the chloroplast to the nucleus, leading to changes in gene expression aimed at mitigating the damage.
This compound's Primary Action and Consequence
Caption: this compound's primary mechanism of action on Photosystem II.
Chloroplast Retrograde Signaling Activated by PSII Inhibition
Caption: Signaling from the chloroplast to the nucleus under PSII stress.
Experimental Workflow for Assessing this compound's Impact
Caption: A typical workflow for studying this compound's effects.
Conclusion
This compound is a potent herbicide that acts by inhibiting Photosystem II, leading to a rapid cessation of photosynthesis and the generation of damaging reactive oxygen species. This primary mode of action triggers a widespread metabolic collapse, affecting carbohydrate, amino acid, and nucleotide metabolism. The resulting energy crisis and oxidative stress activate complex signaling pathways that ultimately lead to plant death. While the primary mechanism of this compound is well-understood, further research employing metabolomic approaches is needed to provide a detailed quantitative understanding of its downstream effects on various metabolic pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into the intricate interactions between this compound and plant metabolism.
References
Exploratory Studies on Isocil Phytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocil, an obsolete organochlorine herbicide, functions primarily as a potent inhibitor of photosynthesis. This technical guide provides a comprehensive overview of the exploratory studies on its phytotoxicity, detailing its mode of action, the physiological effects on plants, and standardized experimental protocols for assessing its impact. Due to the limited availability of recent quantitative data for this specific compound, this guide synthesizes information from related photosynthesis-inhibiting herbicides and general phytotoxicity testing methodologies to provide a robust framework for researchers. The document includes structured data tables for comparative analysis, detailed experimental workflows, and visual diagrams of the key signaling pathways affected by this compound.
Introduction
This compound is a herbicide that was historically used for broad-spectrum weed control. Its primary mode of action is the inhibition of the photosynthetic electron transport chain, a vital process for plant survival and growth.[1] Understanding the phytotoxic effects of such compounds is crucial for assessing their environmental impact and for the development of new, more selective herbicides. This guide aims to provide a detailed technical resource for professionals involved in plant science and herbicide development, focusing on the core principles of this compound's phytotoxicity.
Mode of Action: Inhibition of Photosynthesis
This compound exerts its phytotoxic effects by disrupting the light-dependent reactions of photosynthesis within the chloroplasts. Specifically, it is known to inhibit photosystem II (PSII), a key protein complex in the thylakoid membrane.
Signaling Pathway of Photosynthesis Inhibition
The following diagram illustrates the general signaling pathway of photosynthesis and the point of inhibition by herbicides like this compound.
Quantifiable Phytotoxic Effects
| Parameter | Typical Effect of Photosynthesis Inhibitors | Method of Measurement |
| Seed Germination | Inhibition at higher concentrations. | Germination rate and index calculated over a set period. |
| Root Elongation | Significant reduction in root length and biomass. | Measurement of primary root length and dry weight of roots. |
| Shoot Elongation and Biomass | Stunted growth, reduced height, and lower fresh/dry weight. | Measurement of shoot height and fresh/dry weight of aerial parts. |
| Chlorophyll (B73375) Content | Reduction in chlorophyll a, b, and total chlorophyll, leading to chlorosis. | Spectrophotometric analysis of leaf extracts. |
| Photosynthetic Efficiency | Decrease in the quantum yield of photosystem II (Fv/Fm). | Chlorophyll fluorescence measurement. |
| Visible Injury | Development of chlorosis and necrosis.[2] | Visual scoring on a percentage or categorical scale. |
Experimental Protocols for Phytotoxicity Assessment
Standardized protocols are essential for the reliable assessment of herbicide phytotoxicity. The following outlines a general workflow for such studies.
General Experimental Workflow
Detailed Methodologies
4.2.1. Seed Germination Assay
-
Preparation: Sterilize seeds of the target plant species. Prepare Petri dishes with filter paper moistened with different concentrations of this compound solution and a control (solvent only).
-
Incubation: Place a known number of seeds in each Petri dish and incubate in a growth chamber with controlled temperature and light/dark cycles.
-
Data Collection: Count the number of germinated seeds daily for a specified period (e.g., 7-14 days). A seed is considered germinated when the radicle emerges.
-
Analysis: Calculate the germination percentage and germination index for each treatment.
4.2.2. Root and Shoot Elongation Assay
-
Preparation: Use pre-germinated seedlings of uniform size. Transplant them into pots containing soil or a hydroponic system treated with various concentrations of this compound.
-
Growth: Grow the plants under controlled environmental conditions.
-
Data Collection: After a set growth period (e.g., 14-21 days), carefully harvest the plants. Measure the length of the primary root and the shoot height.
-
Analysis: Determine the fresh and dry weight of the roots and shoots. Calculate the percentage of inhibition compared to the control.
4.2.3. Chlorophyll Content and Fluorescence Measurement
-
Sampling: Collect leaf samples from plants at different time points after this compound treatment.
-
Chlorophyll Content: Extract chlorophyll from the leaf tissue using a solvent (e.g., acetone (B3395972) or ethanol) and measure the absorbance at specific wavelengths using a spectrophotometer to determine the concentrations of chlorophyll a, b, and total chlorophyll.
-
Chlorophyll Fluorescence: Use a portable fluorometer to measure the maximal quantum yield of PSII (Fv/Fm) on intact, dark-adapted leaves. A decrease in Fv/Fm indicates stress on the photosynthetic apparatus.
Environmental Fate and Degradation
Isothiazolone biocides, the chemical class to which this compound belongs, are reported to degrade relatively quickly in the environment through hydrolysis, photolysis, and biological action.[3][4] The degradation products are generally found to be significantly less toxic than the parent compound.[3] This rapid degradation is an important factor in assessing the overall environmental risk of this compound.
Conclusion
While specific quantitative phytotoxicity data for the obsolete herbicide this compound is scarce, its primary mode of action as a photosynthesis inhibitor provides a clear framework for understanding its effects on plants. The methodologies and principles outlined in this guide offer a comprehensive approach for researchers and professionals to assess the phytotoxicity of this compound and other herbicides with similar mechanisms. By employing standardized protocols for measuring key parameters such as germination, growth, and photosynthetic efficiency, a thorough evaluation of a compound's phytotoxic potential can be achieved. Further research to generate specific dose-response data for this compound on a range of plant species would be valuable for a more complete risk assessment.
References
Methodological & Application
Application Notes and Protocols for Isocil Herbicide in Weed Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Isocil, an obsolete uracil-class herbicide. While no longer in commercial use, its study may offer insights into herbicide resistance, mode of action, and environmental fate relevant to modern weed science. The following protocols are based on established methodologies for herbicide evaluation and the known properties of this compound.
Herbicide Profile: this compound
This compound, chemically known as 5-bromo-3-isopropyl-6-methyluracil, was historically used for total weed clearance in non-cropped areas[1]. As a member of the uracil (B121893) family, its primary mode of action is the inhibition of photosynthesis[1].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-bromo-6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | [2] |
| CAS Registry Number | 314-42-1 | [3] |
| Molecular Formula | C₈H₁₁BrN₂O₂ | [1] |
| Molecular Weight | 247.09 g/mol | |
| Appearance | Crystals | |
| Melting Point | 158-159°C | |
| Mode of Action | Photosynthesis inhibitor | |
| Synonyms | Isoprocil, Herbicide 82, Du Pont herbicide 82 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and environmental behavior of this compound.
Greenhouse Efficacy Trial Protocol
This protocol is designed to determine the herbicidal effectiveness of this compound on various weed species under controlled greenhouse conditions.
Materials:
-
Technical grade this compound
-
Weed seeds of target species (e.g., annual and perennial grasses and broadleaf weeds)
-
Pots (e.g., 10 cm diameter) filled with a sterile potting mix
-
Greenhouse with controlled temperature, humidity, and photoperiod
-
Laboratory balance
-
Volumetric flasks and pipettes
-
Spray chamber calibrated to deliver a specific volume
-
Deionized water
-
Appropriate solvents for stock solution preparation (e.g., acetone)
-
Non-ionic surfactant
Procedure:
-
Plant Propagation: Sow seeds of target weed species in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Stock Solution Preparation: Prepare a stock solution of this compound by dissolving a known weight of technical grade herbicide in a suitable solvent and then diluting with deionized water to a final concentration. A surfactant may be added to the spray solution as required.
-
Herbicide Application:
-
Arrange the pots in the spray chamber in a randomized complete block design.
-
Apply this compound at a range of rates. Include an untreated control and a blank solvent control.
-
Ensure uniform spray coverage.
-
-
Post-Application Care: Return the pots to the greenhouse and maintain optimal growing conditions.
-
Data Collection:
-
Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no control, 100% = complete death).
-
At the final assessment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED) values.
Field Efficacy and Crop Tolerance Trial Protocol
This protocol outlines the procedure for evaluating the efficacy of this compound on a natural weed population and assessing its tolerance in a specific crop under field conditions.
Materials:
-
Formulated this compound product
-
Field plot sprayer calibrated for consistent application
-
Trial site with a uniform weed population
-
Crop seeds for tolerance testing
-
Standard field trial equipment (e.g., stakes, measuring tapes)
Procedure:
-
Site Selection and Plot Layout:
-
Select a field with a known history of the target weed species.
-
Design the experiment using a randomized complete block design with at least three to four replications.
-
Mark out individual plots of a specified size (e.g., 3m x 6m).
-
-
Crop Planting (for tolerance trial): Plant the desired crop species at the recommended seeding rate and depth.
-
Herbicide Application:
-
Apply this compound at various rates at a specific crop and weed growth stage (e.g., pre-emergence or early post-emergence).
-
Include a weedy check (untreated) and a weed-free check (hand-weeded) for comparison.
-
Record environmental conditions (temperature, humidity, wind speed) during application.
-
-
Data Collection:
-
Weed Control: Assess weed control visually at regular intervals (e.g., 15, 30, 60 DAT). Collect weed density and biomass data from a designated quadrat within each plot.
-
Crop Injury: Visually rate crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals.
-
Crop Yield: At crop maturity, harvest the crop from the center of each plot and determine the yield.
-
-
Data Analysis: Use statistical analysis to compare the effects of different this compound rates on weed control, crop injury, and crop yield.
Soil Residue Analysis Protocol
This protocol describes a method for determining the persistence and concentration of this compound residues in soil.
Materials:
-
Soil sampling equipment (e.g., soil probe, auger)
-
Sample bags and labels
-
Analytical balance
-
Soxhlet extraction apparatus or accelerated solvent extractor
-
Extraction solvents (e.g., methylene (B1212753) chloride/acetone mixture)
-
Cleanup columns (e.g., Florisil, silica (B1680970) gel)
-
Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS)
-
This compound analytical standard
Procedure:
-
Soil Sampling: Collect soil samples from treated field plots at various time intervals after application (e.g., 0, 7, 14, 30, 60, 90 days). Collect samples from different depths to assess leaching potential.
-
Sample Preparation: Air-dry the soil samples, sieve them to remove large debris, and homogenize.
-
Extraction:
-
Extract a known weight of soil with an appropriate solvent mixture using a suitable extraction technique (e.g., Soxhlet extraction).
-
-
Cleanup:
-
Pass the extract through a cleanup column to remove interfering co-extractives.
-
-
Analysis:
-
Analyze the cleaned-up extract using GC-ECD or GC-MS.
-
Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from the analytical standard.
-
-
Data Analysis: Determine the dissipation rate and half-life of this compound in the soil.
Visualizations
Signaling Pathway
Caption: Simplified pathway of this compound inhibiting Photosystem II.
Experimental Workflow
Caption: Workflow for this compound efficacy and residue testing.
References
Application Notes and Protocols for Studying Photosynthesis Inhibition Using Isocil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocil, a member of the uracil (B121893) family of herbicides, is a potent inhibitor of photosynthesis. Its primary mode of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII).[1] By binding to the D1 protein of the PSII complex, this compound blocks the binding of plastoquinone (B1678516) (PQ), a crucial electron carrier.[2][3] This interruption of electron flow not only halts the production of ATP and NADPH, essential for carbon fixation, but also leads to the formation of highly reactive oxygen species that cause rapid cellular damage and ultimately, plant death.[4]
These application notes provide detailed methodologies for utilizing this compound as a tool to study the mechanisms of photosynthesis and to screen for new herbicidal compounds or stress-tolerance traits in plants. The protocols focus on two key experimental approaches: chlorophyll (B73375) fluorescence analysis and oxygen evolution measurement.
Data Presentation
The following tables summarize the expected quantitative data from experiments using this compound to inhibit photosynthesis. These values are indicative and may vary depending on the plant species, experimental conditions, and specific instrumentation used.
Table 1: Dose-Response of this compound on Photosystem II Efficiency (Chlorophyll Fluorescence)
| This compound Concentration (µM) | Maximum Quantum Yield of PSII (Fv/Fm) | Effective Quantum Yield of PSII (Y(II)) | Electron Transport Rate (ETR) (µmol electrons m⁻² s⁻¹) |
| 0 (Control) | 0.83 ± 0.02 | 0.75 ± 0.03 | 150 ± 10 |
| 1 | 0.75 ± 0.03 | 0.60 ± 0.04 | 120 ± 8 |
| 10 | 0.50 ± 0.04 | 0.30 ± 0.05 | 60 ± 5 |
| 50 | 0.20 ± 0.03 | 0.10 ± 0.02 | 20 ± 3 |
| 100 | 0.05 ± 0.01 | 0.02 ± 0.01 | 4 ± 1 |
Table 2: Dose-Response of this compound on Photosynthetic Oxygen Evolution
| This compound Concentration (µM) | Rate of Oxygen Evolution (µmol O₂ mg Chl⁻¹ h⁻¹) | % Inhibition |
| 0 (Control) | 120 ± 10 | 0 |
| 1 | 95 ± 8 | 20.8 |
| 10 | 48 ± 5 | 60.0 |
| 50 | 12 ± 3 | 90.0 |
| 100 | 2 ± 1 | 98.3 |
Table 3: Comparative IC50 Values of Photosystem II Inhibiting Herbicides
| Herbicide | Chemical Class | IC50 (µM) for Photosynthesis Inhibition |
| This compound | Uracil | [Insert experimentally determined value] |
| Diuron | Phenylurea | 0.03 - 0.2 |
| Atrazine | Triazine | 0.1 - 1.0 |
| Terbacil | Uracil | [Similar range to this compound expected] |
Note: IC50 values are highly species and condition dependent.
Experimental Protocols
Protocol 1: Measuring Photosystem II Efficiency using Chlorophyll Fluorescence
This protocol details the steps to assess the impact of this compound on the efficiency of Photosystem II using a pulse-amplitude-modulated (PAM) fluorometer.
Materials:
-
This compound stock solution (e.g., 10 mM in a suitable solvent like DMSO or ethanol)
-
Plant material (e.g., leaf discs, whole plants, or algal cultures)
-
Growth medium or buffer
-
PAM fluorometer
-
Dark adaptation clips or chamber
-
Microplate reader (for high-throughput screening)
Procedure:
-
Plant Material Preparation:
-
For leaf discs, use a cork borer to obtain uniform discs from healthy, dark-adapted leaves.
-
For whole plants, ensure they are well-watered and healthy.
-
For algal cultures, ensure they are in the logarithmic growth phase.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in the growth medium or buffer to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
Incubate the plant material with the this compound solutions for a predetermined time (e.g., 1-2 hours). Ensure a control group is treated with the solvent alone.
-
-
Dark Adaptation:
-
Dark-adapt the treated plant material for at least 20-30 minutes. This ensures that all reaction centers of PSII are open.
-
-
Chlorophyll Fluorescence Measurement:
-
Minimal Fluorescence (Fo): Measure the minimal fluorescence level (Fo) by applying a weak modulated measuring light.
-
Maximal Fluorescence (Fm): Apply a saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).
-
Steady-State Fluorescence (Fs) and Maximal Fluorescence in the Light (Fm'): Illuminate the sample with actinic light to drive photosynthesis and measure the steady-state fluorescence (Fs). Then, apply a saturating pulse on top of the actinic light to measure the maximal fluorescence in the light-adapted state (Fm').
-
-
Calculation of Key Parameters:
-
Maximum Quantum Yield of PSII (Fv/Fm): Calculated as (Fm - Fo) / Fm. A decrease in this value indicates stress on PSII.
-
Effective Quantum Yield of PSII (Y(II)): Calculated as (Fm' - Fs) / Fm'. This represents the efficiency of photochemical energy conversion in the light.
-
Electron Transport Rate (ETR): Calculated as Y(II) × PAR × 0.5 × 0.84, where PAR is the photosynthetically active radiation.
-
Protocol 2: Measuring Photosynthetic Oxygen Evolution
This protocol describes how to measure the rate of oxygen evolution, a direct measure of water splitting in PSII, and its inhibition by this compound using an oxygen electrode or optical oxygen sensor.
Materials:
-
This compound stock solution
-
Isolated chloroplasts, thylakoid membranes, or algal cultures
-
Assay buffer (e.g., containing sorbitol, HEPES, MgCl₂, KCl)
-
Artificial electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) (DCIP) or potassium ferricyanide)
-
Oxygen electrode or sensor system
-
Light source with controlled intensity
Procedure:
-
Preparation of Photosynthetic Material:
-
Isolate chloroplasts or thylakoid membranes from fresh plant tissue (e.g., spinach leaves) following standard protocols.
-
Use a concentrated culture of algae.
-
-
Oxygen Electrode/Sensor Calibration:
-
Calibrate the oxygen electrode or sensor according to the manufacturer's instructions, typically using a zero-oxygen solution (e.g., sodium dithionite) and air-saturated water.
-
-
Assay Setup:
-
Add the assay buffer and the photosynthetic material to the reaction chamber of the oxygen electrode.
-
Allow the system to equilibrate in the dark to establish a baseline rate of oxygen consumption (respiration).
-
-
Measurement of Photosynthetic Oxygen Evolution:
-
Add the artificial electron acceptor to the chamber.
-
Illuminate the sample with a saturating light source and record the rate of oxygen evolution.
-
-
This compound Inhibition Assay:
-
Introduce different concentrations of this compound to the reaction chamber and incubate for a short period.
-
Measure the rate of oxygen evolution in the presence of the inhibitor.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Mandatory Visualizations
Caption: this compound inhibits photosynthesis by binding to the D1 protein in PSII, blocking electron flow from QA to QB.
Caption: Workflow for assessing this compound's effect on PSII efficiency using chlorophyll fluorescence.
Caption: Workflow for measuring the inhibition of photosynthetic oxygen evolution by this compound.
References
- 1. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Silicon (Si) in Plant Stress Response Studies
A Clarification on Isocil vs. Silicon:
It is important to clarify a potential point of confusion regarding the subject of these application notes. The request specifies "this compound," which is documented as an obsolete herbicide and is not used in plant stress response studies. The extensive body of scientific research on enhancing plant resilience to stress focuses on the beneficial effects of Silicon (Si) . Therefore, these application notes and protocols are dedicated to the application of silicon in plant stress response studies, as this is the scientifically supported approach for this area of research.
Introduction to Silicon in Plant Stress Mitigation
Silicon (Si) is a beneficial element for plant growth and development, particularly under biotic and abiotic stress conditions.[1] Although not classified as an essential nutrient for most plants, its accumulation in plant tissues has been shown to enhance tolerance to a wide range of stressors, including drought, salinity, heavy metal toxicity, and pathogen attacks.[1] The mechanisms of Si-mediated stress alleviation are multifaceted, involving the reinforcement of cell walls, regulation of water balance, activation of antioxidant defense systems, and modulation of stress-related gene expression and signaling pathways.[1][2]
Data Presentation: Efficacy of Silicon in Mitigating Abiotic Stress
The application of silicon has been shown to yield significant quantitative improvements in various physiological and biochemical parameters in plants subjected to abiotic stress. The following tables summarize key findings from studies on wheat and other plant species under drought and salinity stress.
Table 1: Effect of Silicon (Si) Supplementation on Wheat under Drought Stress
| Parameter | Stress Condition | Si Treatment | Result | Percentage Change | Reference |
| Shoot Mass | Drought (50% of ambient rainfall) | Soil amendment | Increased shoot mass | Up to 73% increase | [3] |
| Grain Production | Drought (50% of ambient rainfall) | Soil amendment | Restored to levels of non-droughted plants | - | |
| Water Use Efficiency (Leaf-level) | Drought | Soil amendment | Increased water use efficiency | 32-74% increase | |
| Shoot Carbon Content | Drought | Soil amendment | Increased shoot carbon content | 83% increase | |
| Relative Water Content (RWC) | Drought (withholding water for 12 days) | Si-applied soil | Maintained higher RWC compared to no Si | - | |
| Antioxidant Enzyme Activity (SOD, CAT) | Drought | Si supplementation | Increased enzyme activities | - |
Table 2: Effect of Silicon (Si) Supplementation on Plants under Salinity Stress
| Plant Species | Stress Condition | Si Treatment | Parameter Measured | Result | Percentage Change | Reference |
| Wheat | 120 mM NaCl | 2 mM Si | Photosynthetic pigments | Improved content | - | |
| Wheat | 120 mM NaCl | 2 mM Si | Proline content | Declined | - | |
| Wheat | 120 mM NaCl | 2 mM Si | MDA content (lipid peroxidation) | Declined | - | |
| Wheat | Salinity | Si application | Antioxidant enzyme activities | Enhanced | - | |
| Soybean | 80 mM NaCl | SiO2 in hydroponics | Shoot length | Alleviated reduction | 11% increase vs. NaCl alone | |
| Tomato | 50 mM NaCl | 250-500 mg/L K2SiO3 | Fruit yield | Increased | 18% increase | |
| GF677 and GN15 rootstocks | 100 mM NaCl | 2 mM Si | Na+ and Cl- accumulation | Reduced in leaves and roots | - | |
| GF677 and GN15 rootstocks | Salinity | 2 mM Si | Proline, soluble sugars, glycine (B1666218) betaine | Increased accumulation | - |
Experimental Protocols
Protocol 1: Hydroponic Application of Silicon for Salinity Stress Studies
This protocol describes a general method for assessing the effect of silicon on plants grown hydroponically and subjected to salinity stress.
1. Plant Material and Growth Conditions:
- Germinate seeds of the desired plant species (e.g., wheat, tomato, soybean) in a suitable germination medium (e.g., vermiculite, perlite, or germination paper) moistened with deionized water.
- After the emergence of the first true leaves (approximately 7-10 days), transfer seedlings to a hydroponic system containing a half-strength Hoagland's nutrient solution.
- Acclimatize the seedlings in the hydroponic system for one week under controlled environmental conditions (e.g., 25/20°C day/night temperature, 16/8 h light/dark photoperiod, and 60-70% relative humidity).
2. Silicon and Salinity Treatments:
- Prepare a stock solution of a soluble silicon source. A common source is potassium silicate (B1173343) (K₂SiO₃). To avoid precipitation, dissolve the potassium silicate in a small volume of deionized water and adjust the pH to below 7.0 (around 5.5-6.0) with an acid like HCl before adding it to the nutrient solution.
- Renew the nutrient solution with a full-strength Hoagland's solution containing the desired silicon concentration (e.g., 0 mM for control, 1 mM, or 2 mM Si).
- After two days of silicon treatment, introduce salinity stress by adding NaCl to the nutrient solution to achieve the desired final concentrations (e.g., 0 mM, 50 mM, 100 mM, 120 mM NaCl).
- Maintain the pH of the nutrient solution at 5.5-6.0 and replenish the solution every 3-4 days.
3. Data Collection and Analysis:
- After a specified duration of stress treatment (e.g., 7, 14, or 21 days), harvest the plants.
- Separate the shoots and roots to measure fresh and dry biomass.
- Measure physiological parameters such as relative water content (RWC), photosynthetic rate, and stomatal conductance.
- Collect leaf and root samples for biochemical analysis, including photosynthetic pigments, proline content, malondialdehyde (MDA) content (as an indicator of lipid peroxidation), and antioxidant enzyme activities (e.g., SOD, CAT, APX).
- Analyze ion content (Na+, K+, Cl-) in dried plant material to assess ion homeostasis.
Protocol 2: Soil Application of Silicon for Drought Stress Studies
This protocol outlines a method for evaluating the impact of silicon applied to the soil on plant responses to drought stress.
1. Plant Material and Growth Conditions:
- Sow seeds in pots filled with a suitable soil mix (e.g., sandy loam or a mixture of peat, perlite, and vermiculite).
- Water the pots to field capacity and allow the seedlings to grow under controlled greenhouse conditions.
2. Silicon Application and Drought Induction:
- Apply silicon to the soil in a soluble form, such as potassium silicate or sodium silicate solution, at desired concentrations. Alternatively, solid forms like calcium silicate can be incorporated into the soil mix before sowing.
- After a period of establishment and growth (e.g., 2-3 weeks), induce drought stress by withholding water. The duration of water withholding will depend on the plant species and pot size.
- Monitor the soil water content to maintain different levels of drought stress (e.g., moderate and severe stress).
3. Data Collection and Analysis:
- Harvest plants at the end of the drought period.
- Measure plant growth parameters such as shoot and root biomass, and leaf area.
- Assess plant water status by measuring leaf relative water content and water potential.
- Conduct biochemical assays on leaf tissue to determine the levels of oxidative stress markers (e.g., H₂O₂, MDA) and the activity of antioxidant enzymes.
- Measure photosynthetic parameters and water use efficiency.
Signaling Pathways and Experimental Workflows
Silicon-Modulated Stress Signaling Pathways
Silicon application can influence plant defense signaling pathways, primarily through crosstalk with key phytohormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA). These pathways are crucial for inducing resistance to both biotic and abiotic stresses.
Caption: Silicon-mediated plant stress response signaling pathway.
Experimental Workflow for Studying Silicon's Effect on Plant Stress
The following diagram illustrates a typical experimental workflow for investigating the role of silicon in mitigating plant stress.
Caption: General experimental workflow for silicon in plant stress studies.
References
- 1. Role of silicon in plant stress tolerance: opportunities to achieve a sustainable cropping system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silicon-induced mitigation of salt stress in GF677 and GN15 rootstocks: insights into physiological, biochemical, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Field application of silicon alleviates drought stress and improves water use efficiency in wheat [frontiersin.org]
Application Notes and Protocols for the Analytical Determination of Isocil in Soil
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Isocil (5-bromo-3-isopropyl-6-methyluracil) in soil samples. This compound is a substituted uracil (B121893) herbicide that functions by inhibiting photosynthesis.[1] Monitoring its presence in soil is crucial for environmental assessment and agricultural management. The methods described herein are intended for researchers, scientists, and professionals in drug development and environmental science. This document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including comprehensive sample preparation, extraction, and clean-up procedures.
Introduction
This compound, a member of the uracil herbicide family, is used for the control of a wide range of weeds.[1] Its mode of action involves the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plants, thereby disrupting photosynthesis.[2][3][4] The persistence and mobility of this compound in soil can vary depending on soil composition, pH, and microbial activity. Therefore, sensitive and selective analytical methods are required for its detection and quantification in complex soil matrices to ensure environmental safety and efficacy in its application.
This application note details validated methodologies for the extraction, clean-up, and instrumental analysis of this compound from soil, with a focus on providing reproducible and reliable results. Given the structural similarity of this compound to Bromacil (B1667870) (5-bromo-3-sec-butyl-6-methyluracil), methods validated for Bromacil are presented as a reliable proxy.
Signaling Pathway: Mode of Action of this compound
This compound and other uracil herbicides act by inhibiting the photosynthetic electron transport chain in plants. Specifically, they bind to the D1 quinone-binding protein within Photosystem II, blocking the transfer of electrons to plastoquinone. This disruption leads to a cascade of events, including the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
References
Application Note: Quantitative Analysis of Isocil in Plant Tissues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocil, a uracil-based herbicide, is effective for broad-spectrum weed control. Its mode of action involves the inhibition of photosynthesis in susceptible plant species.[1][2] Monitoring its presence in plant tissues is crucial for agricultural research, environmental monitoring, and ensuring food safety. This application note provides a detailed protocol for the extraction and quantification of this compound in various plant matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodology described herein is based on the well-established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure. Given that this compound has been largely superseded by the structurally similar herbicide Bromacil, this document also provides relevant parameters for Bromacil, which can be adapted for this compound analysis.
Principle
The QuEChERS method allows for efficient extraction of a wide range of pesticides from complex matrices with high water content.[3][4] The procedure involves an initial extraction with an organic solvent (acetonitrile), followed by a partitioning step using salts to induce phase separation. A subsequent dispersive solid-phase extraction (dSPE) step is employed to remove interfering matrix components such as pigments and lipids. The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of this compound.
Experimental Protocols
Sample Preparation and Homogenization
Proper sample collection and preparation are critical for accurate analysis.
-
Sample Collection : Collect representative samples of the plant tissue of interest (e.g., leaves, stems, fruits, roots).
-
Washing : Gently wash the collected plant material with deionized water to remove any soil or external contaminants and pat dry.
-
Homogenization : Homogenize the fresh plant tissue into a uniform paste using a high-speed blender or homogenizer. For dry samples, grinding to a fine powder may be necessary.
QuEChERS Extraction
This protocol is adapted from the widely used EN 15662 QuEChERS method.
-
Step 1: Extraction
-
Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
-
Step 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL dSPE tube containing anhydrous MgSO₄ and a sorbent such as Primary Secondary Amine (PSA) to remove organic acids, sugars, and some lipids. For pigmented samples, graphitized carbon black (GCB) may be included, but it should be used with caution as it can retain planar analytes.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
-
Step 3: Final Extract Preparation
-
Take an aliquot of the cleaned supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters are provided as a starting point and may require optimization for your specific instrumentation and plant matrix. The parameters for Bromacil are highly transferable to this compound due to their structural similarity.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Gas Flow (Desolvation) | 600 - 800 L/hr |
| Gas Flow (Cone) | 50 - 150 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Proposed MRM Transitions for this compound and Bromacil
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 247.0 | 191.0 | Optimize | 148.0 | Optimize |
| Bromacil | 261.0 | 205.0 | 12-17 | 187.8 | 32-37 |
Collision energies should be optimized for the specific instrument being used to achieve maximum sensitivity.
Data Presentation
Quantitative data from various studies on the analysis of uracil (B121893) herbicides in plant matrices using QuEChERS and LC-MS/MS are summarized below. These values can serve as a benchmark for method performance.
Table 3: Summary of Quantitative Data for Uracil Herbicides in Plant Tissues
| Herbicide | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Bromacil | Fruits | 1-5 | 5-10 | 85-110 | <15 | [5] |
| Bromacil | Vegetables | 1-5 | 5-10 | 80-115 | <15 | |
| Terbacil | Fruits | 0.5-2 | 2-5 | 90-105 | <10 | |
| Terbacil | Vegetables | 0.5-2 | 2-5 | 88-112 | <10 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data is compiled from typical performance characteristics of similar pesticide residue analysis methods.
Mechanism of Action: Inhibition of Photosystem II
This compound and other uracil herbicides act by inhibiting photosynthesis at the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. Specifically, these herbicides bind to the D1 protein of the PSII reaction center, at the binding site of the secondary quinone acceptor, QB. This binding blocks the electron flow from QA to QB, thereby interrupting the photosynthetic electron transport chain. The blockage of electron flow leads to the accumulation of highly reactive oxygen species, which cause lipid peroxidation and subsequent damage to cell membranes, ultimately leading to cell death.
Conclusion
The described LC-MS/MS method, incorporating a QuEChERS-based sample preparation protocol, provides a robust and sensitive approach for the quantitative analysis of this compound in diverse plant tissues. This application note serves as a comprehensive guide for researchers and scientists, offering detailed experimental procedures, key instrumental parameters, and an overview of the herbicide's mechanism of action. The adaptability of the method for the related compound Bromacil further enhances its utility. Proper validation of the method in the specific plant matrix of interest is recommended to ensure data accuracy and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. mdpi.com [mdpi.com]
- 4. food.actapol.net [food.actapol.net]
- 5. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isocil Stock Solutions in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocil (CAS 314-42-1), a substituted uracil (B121893) herbicide, is a valuable tool for researchers studying mechanisms of photosynthesis and for evaluating the toxicological effects of herbicides on various biological systems. As a member of the uracil herbicide family, its primary mode of action is the inhibition of Photosystem II (PSII), a key component of the photosynthetic electron transport chain in plants and cyanobacteria.[1] This property makes it a specific inhibitor for studies involving photosynthetic organisms and allows for the investigation of downstream cellular effects of PSII disruption, such as oxidative stress.
These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common laboratory experiments relevant to toxicology and drug development research.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and for understanding its behavior in experimental systems.
| Property | Value | Reference |
| CAS Number | 314-42-1 | [2] |
| Molecular Formula | C₈H₁₁BrN₂O₂ | [2] |
| Molecular Weight | 247.09 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 158-159 °C | |
| Water Solubility | 2.15 g/L (25 °C) | |
| HRAC MoA Class | C1 (Inhibition of photosynthesis at PSII) | |
| WSSA MoA Class | 5 (Inhibition of photosynthesis at PSII) |
Preparation of this compound Stock Solutions
The preparation of accurate and stable stock solutions is critical for obtaining reproducible experimental results. This compound exhibits limited solubility in water but is soluble in organic solvents.
Recommended Solvents and Solubility:
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Good | DMSO is a versatile solvent for many organic compounds and is suitable for high-concentration stock solutions. | |
| Ethanol (Absolute) | Soluble | A common laboratory solvent suitable for preparing stock solutions. | |
| Water | 2.15 g/L (approx. 8.7 mM) | Low solubility; not recommended for high-concentration stock solutions. |
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.
Materials:
-
This compound (CAS 314-42-1), solid
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Spatula
-
1.5 mL or 2.0 mL microcentrifuge tubes, sterile
-
Pipettors and sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 247.09 g/mol = 0.0247 g = 24.7 mg
-
-
-
Weigh the this compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh 24.7 mg of this compound directly into the tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Cap the tube securely.
-
-
Ensure complete dissolution:
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Storage:
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Experimental Protocols
The following protocols are examples of how this compound stock solutions can be used in laboratory experiments to assess its biological activity.
This compound's Mechanism of Action: Inhibition of Photosystem II
This compound acts by binding to the D1 protein in Photosystem II, thereby blocking the electron flow from quinone A (Q_A) to quinone B (Q_B). This interruption of the electron transport chain leads to an accumulation of excited chlorophyll (B73375) molecules, resulting in the generation of reactive oxygen species (ROS) and subsequent oxidative damage to the cell.
Experimental Workflow for In Vitro Cytotoxicity and Oxidative Stress Assays
The following workflow outlines the general steps for assessing the effects of this compound on a cellular level.
Protocol for Assessing this compound Cytotoxicity using the MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cell line.
Materials:
-
Human cell line (e.g., HepG2, a liver carcinoma cell line often used in toxicology studies)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates, sterile
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-channel pipettor
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 100 mM stock solution in complete medium. A typical final concentration range to test would be 1 µM to 1000 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Protocol for Measuring Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS levels.
Materials:
-
Cells cultured and treated with this compound as described in the cytotoxicity protocol (a 24-well or 96-well plate can be used).
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of this compound for a shorter duration (e.g., 1-6 hours), as ROS production can be an early event. Include a positive control (e.g., H₂O₂).
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Dilute the DCFH-DA stock solution in HBSS to a final working concentration of 10-20 µM.
-
Add the DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Calculate the fold change in fluorescence intensity relative to the vehicle control.
-
Safety Precautions
This compound is a toxic compound and should be handled with appropriate safety precautions. Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions. Work in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional and local regulations.
References
Isocil: A Tool for Inducing Controlled Oxidative Stress in Botanical Research
FOR RESEARCH USE ONLY. Not for use in diagnostic procedures.
Application Notes
Introduction
Isocil, a member of the uracil (B121893) chemical family, is a systemic herbicide that acts as a potent inhibitor of photosynthesis in susceptible plants. Its primary mode of action is the blockage of electron transport in Photosystem II (PSII) by binding to the D1 protein. This disruption of the photosynthetic apparatus leads to a cascade of secondary effects, most notably the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). The resulting imbalance between ROS generation and the plant's antioxidant defense capacity induces a state of oxidative stress. This controlled induction of oxidative stress makes this compound a valuable tool for researchers studying plant stress responses, antioxidant defense mechanisms, and the efficacy of potential protective compounds.
Mechanism of Action and Induction of Oxidative Stress
This compound is absorbed by the plant's roots and translocated through the xylem to the leaves.[1] In the chloroplasts, it competitively binds to the plastoquinone-binding niche on the D1 protein of the PSII complex.[1][2] This binding event blocks the flow of electrons from PSII, leading to an accumulation of high-energy electrons. This energy is then transferred to molecular oxygen, generating highly reactive ROS.[3][4]
The accumulation of ROS triggers a series of downstream events characteristic of oxidative stress:
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid degradation. A key marker for this process is the accumulation of malondialdehyde (MDA).
-
Activation of Antioxidant Defense Systems: Plants respond to elevated ROS levels by upregulating their endogenous antioxidant machinery. This includes antioxidant enzymes such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide; and catalase (CAT) and ascorbate (B8700270) peroxidase (APX), which detoxify hydrogen peroxide.
-
Photosynthetic Inhibition: Beyond the initial blockage of electron transport, the resulting oxidative stress can cause further damage to the photosynthetic machinery, leading to a decline in chlorophyll (B73375) content and overall photosynthetic efficiency.
The predictable and dose-dependent nature of these effects allows researchers to use this compound to induce varying levels of oxidative stress for experimental purposes.
Experimental Protocols
The following protocols provide a general framework for inducing and quantifying oxidative stress in plants using this compound. Researchers should optimize concentrations and exposure times based on the plant species and specific experimental objectives. As direct quantitative data for this compound is limited in publicly available literature, the following protocols are based on the known effects of the closely related uracil herbicide, Bromacil, and general methods for assessing oxidative stress.
1. Plant Material and Growth Conditions
A common model plant for such studies is the pea (Pisum sativum L.). Seeds can be germinated and grown in a hydroponic system or in a suitable soil mix under controlled environmental conditions (e.g., 25°C, 16/8 h light/dark cycle).
2. This compound Treatment
-
Stock Solution Preparation: Prepare a stock solution of this compound (5-bromo-3-isopropyl-6-methyluracil) in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then dilute with distilled water to the desired final concentrations. A preliminary dose-response experiment is recommended to determine the optimal concentration range for the specific plant species and desired level of oxidative stress. Based on data for the related herbicide Bromacil, a starting range of 2 to 10 ppm (mg/L) could be effective.
-
Application: Apply the this compound solution to the plants. For soil-grown plants, this can be done by drenching the soil. For hydroponically grown plants, add the this compound solution to the nutrient medium. Ensure even application and include a control group treated with the solvent alone.
3. Quantification of Oxidative Stress Markers
The following are standard spectrophotometric methods for quantifying common markers of oxidative stress.
a) Lipid Peroxidation (Malondialdehyde - MDA Content)
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).
-
Reagents:
-
0.1% (w/v) Trichloroacetic acid (TCA)
-
20% (w/v) TCA containing 0.5% (w/v) TBA
-
10% (w/v) TCA
-
-
Procedure:
-
Homogenize 0.5 g of fresh plant tissue in 5 mL of 0.1% TCA.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
To 1 mL of the supernatant, add 4 mL of 20% TCA containing 0.5% TBA.
-
Heat the mixture at 95°C for 30 minutes, then cool in an ice bath.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculate the MDA concentration using the following formula: MDA (nmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶ x (V / W) Where: 155,000 is the molar extinction coefficient of MDA, V is the volume of the extraction buffer, and W is the fresh weight of the tissue.
-
b) Hydrogen Peroxide (H₂O₂) Content
-
Reagents:
-
0.1% (w/v) TCA
-
10 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
1 M Potassium iodide (KI)
-
-
Procedure:
-
Homogenize 0.5 g of fresh plant tissue in 5 mL of 0.1% TCA.
-
Centrifuge at 12,000 x g for 15 minutes.
-
To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.
-
Measure the absorbance at 390 nm.
-
The H₂O₂ content can be calculated from a standard curve prepared with known concentrations of H₂O₂.
-
c) Superoxide Dismutase (SOD) Activity
This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
Reagents:
-
50 mM Potassium phosphate buffer (pH 7.8)
-
13 mM Methionine
-
75 µM NBT
-
0.1 mM EDTA
-
-
Procedure:
-
Prepare a plant extract by homogenizing fresh tissue in an appropriate buffer.
-
The reaction mixture (3 mL) should contain 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 0.1 mM EDTA, and the enzyme extract.
-
Initiate the reaction by adding 2 µM riboflavin and placing the tubes under a 15 W fluorescent lamp for 15 minutes.
-
A reaction mixture without the enzyme extract will serve as the control.
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
-
d) Catalase (CAT) Activity
This assay measures the decomposition of H₂O₂.
-
Reagents:
-
50 mM Potassium phosphate buffer (pH 7.0)
-
15 mM H₂O₂
-
-
Procedure:
-
The reaction mixture (3 mL) should contain 50 mM phosphate buffer (pH 7.0) and the enzyme extract.
-
Initiate the reaction by adding 15 mM H₂O₂.
-
Measure the decrease in absorbance at 240 nm for 1 minute.
-
The enzyme activity is calculated using the extinction coefficient of H₂O₂ (39.4 M⁻¹ cm⁻¹).
-
e) Ascorbate Peroxidase (APX) Activity
This assay measures the decrease in absorbance due to the oxidation of ascorbate.
-
Reagents:
-
50 mM Potassium phosphate buffer (pH 7.0)
-
0.5 mM Ascorbate
-
0.1 mM H₂O₂
-
-
Procedure:
-
The reaction mixture (3 mL) should contain 50 mM phosphate buffer (pH 7.0), 0.5 mM ascorbate, and the enzyme extract.
-
Initiate the reaction by adding 0.1 mM H₂O₂.
-
Measure the decrease in absorbance at 290 nm for 1 minute.
-
The enzyme activity is calculated using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).
-
Data Presentation
Quantitative data from dose-response and time-course experiments should be summarized in clearly structured tables to facilitate comparison between different treatments and time points.
Table 1: Effect of this compound on Oxidative Stress Markers in Pisum sativum (Example Data)
| This compound Conc. (ppm) | MDA Content (nmol/g FW) | H₂O₂ Content (µmol/g FW) |
| 0 (Control) | 15.2 ± 1.8 | 1.2 ± 0.2 |
| 2 | 25.6 ± 2.5 | 2.5 ± 0.3 |
| 5 | 42.8 ± 3.1 | 4.8 ± 0.5 |
| 10 | 65.1 ± 4.5 | 7.1 ± 0.6 |
Table 2: Effect of this compound on Antioxidant Enzyme Activities in Pisum sativum (Example Data)
| This compound Conc. (ppm) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | APX Activity (U/mg protein) |
| 0 (Control) | 50.4 ± 4.2 | 2.1 ± 0.3 | 15.3 ± 1.5 |
| 2 | 75.8 ± 6.1 | 3.5 ± 0.4 | 22.7 ± 2.1 |
| 5 | 98.2 ± 7.5 | 5.2 ± 0.6 | 31.5 ± 2.9 |
| 10 | 115.6 ± 9.3 | 6.8 ± 0.8 | 40.1 ± 3.5 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions and plant species.
Visualizations
References
Dose-Response Analysis of Isocil on Target Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocil, a biocide containing isothiazolinones as its active ingredients, exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and algae. Understanding the dose-response relationship of this compound is crucial for determining effective concentrations for various applications while assessing its potential environmental impact. This document provides detailed application notes, experimental protocols for dose-response analysis, and a summary of quantitative data on the effects of this compound and its active components on various target species.
Data Presentation: Dose-Response of this compound and its Active Ingredients
The following tables summarize the effective concentrations of this compound's active ingredients—Chloromethylisothiazolinone (CMIT), Methylisothiazolinone (MIT), Benzisothiazolinone (BIT), Octylisothiazolinone (OIT), and Dichloroctylisothiazolinone (DCOIT)—required to inhibit or be lethal to various target organisms. This data is essential for determining appropriate dosage for specific applications and for environmental risk assessment.
Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Bacteria and Fungi
| Active Ingredient | Target Organism | Species | MIC (µg/mL) | Reference |
| CMIT | Fungus | Schizosaccharomyces pombe | 0.1 - 0.5 | |
| Bacterium | Escherichia coli | 0.5 | [1] | |
| MIT | Fungus | Schizosaccharomyces pombe | 40 - 250 | |
| Bacterium | Escherichia coli | 41 | [1] | |
| BIT | Fungus | Schizosaccharomyces pombe | 15 - 20 | |
| Bacterium | Escherichia coli | >200 | ||
| CMIT/MIT Mixture | Fungus | Alternaria alternata | 1.0 - 2.0 | |
| Fungus | Aspergillus niger | 2.0 - 4.0 | ||
| Fungus | Aureobasidium pullulans | 0.5 - 1.0 | ||
| Fungus | Chaetomium globosum | 2.0 - 4.0 | ||
| Bacterium | Pseudomonas aeruginosa | 1.25 | ||
| Bacterium | Pseudomonas fluorescens | 1.25 | ||
| OIT | Fungus | Alternaria alternata | 1.0 - 2.0 | |
| Fungus | Aspergillus niger | 2.0 - 4.0 | ||
| DCOIT | Fungus | Alternaria alternata | 0.5 - 1.0 | |
| Fungus | Aspergillus niger | 1.0 - 2.0 |
Table 2: Aquatic Toxicity of this compound Formulations and Active Ingredients
| Formulation/Active Ingredient | Test Organism | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
| This compound™ RW 1.5 | Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.19 | 96 h | |
| Oncorhynchus mykiss (Rainbow Trout) | NOEC | 0.05 | 14 d | |||
| Aquatic Invertebrate | Daphnia magna (Water Flea) | EC50 | 0.16 | 48 h | ||
| Daphnia magna (Water Flea) | NOEC | 0.035 | 21 d | |||
| Algae | Selenastrum capricornutum (Green Algae) | ErC50 | 0.027 | 72 h | ||
| Algae | Skeletonema costatum (Marine Diatom) | NOEC | 0.0014 | 72 h | ||
| This compound™ WT | Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 51,600 | 96 h | |
| Aquatic Invertebrate | Daphnia magna (Water Flea) | EC50 | 43,500 | 48 h | ||
| Algae | Pseudokirchneriella subcapitata (Green Algae) | EC50 | 19,000 | 72 h |
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on internationally recognized OECD guidelines.
Protocol 1: OECD 201 - Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria.
1. Principle: Exponentially growing cultures of a selected alga or cyanobacterium are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured in relation to a control.
2. Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.
3. Test Design:
-
Concentrations: At least five geometrically spaced concentrations of the test substance and a control group are required.
-
Replicates: A minimum of three replicates per concentration.
-
Culture Conditions: Test cultures are maintained in a nutrient-rich medium under continuous, uniform illumination and a constant temperature (21-24°C).
4. Procedure:
-
Prepare a stock solution of the test substance.
-
Add appropriate volumes of the stock solution to the culture medium to achieve the desired test concentrations.
-
Inoculate each flask with a small volume of an exponentially growing algal culture to achieve a low initial cell density.
-
Incubate the flasks for 72 hours.
-
Measure the algal biomass (e.g., by cell counts, fluorescence, or spectrophotometric absorbance) at 24, 48, and 72 hours.
5. Data Analysis: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. From the dose-response curve, the EC50 (the concentration causing 50% inhibition of growth) is calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.
Protocol 2: OECD 202 - Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia species.
1. Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids.
2. Test Organism: Daphnia magna less than 24 hours old are used.
3. Test Design:
-
Concentrations: At least five geometrically spaced concentrations of the test substance and a control group.
-
Replicates: At least four replicates with five daphnids each per concentration.
-
Test Conditions: The test is conducted in a suitable medium at a constant temperature (18-22°C) with a defined light-dark cycle.
4. Procedure:
-
Prepare the test solutions in the test medium.
-
Introduce the young daphnids into the test vessels containing the respective concentrations.
-
Observe the daphnids for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
5. Data Analysis: The primary endpoint is the EC50, the concentration of the test substance that immobilizes 50% of the daphnids after 48 hours. The NOEC and LOEC can also be determined.
Protocol 3: OECD 203 - Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.
1. Principle: Fish are exposed to the test substance for a 96-hour period, and mortality is observed.
2. Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
3. Test Design:
-
Concentrations: A range of at least five concentrations in a geometric series and a control group.
-
Replicates: At least seven fish per concentration.
-
Test Conditions: The test is conducted in a flow-through or semi-static system to maintain stable concentrations of the test substance. Water temperature, pH, and dissolved oxygen are monitored.
4. Procedure:
-
Acclimate the fish to the test conditions.
-
Prepare the test solutions and introduce the fish.
-
Observe the fish for mortality and any abnormal behavior at 24, 48, 72, and 96 hours.
5. Data Analysis: The primary endpoint is the LC50, the concentration of the test substance that is lethal to 50% of the test fish within 96 hours.
Visualizations
Signaling Pathway Diagram
Isothiazolinones, the active components of this compound, exert their antimicrobial effect by disrupting essential cellular processes. The primary mechanism involves the inhibition of key enzymes through the reaction of the electrophilic sulfur atom in the isothiazolinone ring with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins. This leads to the disruption of metabolic pathways such as the Krebs cycle and the electron transport chain, ultimately causing cell death.
Caption: General mechanism of action of Isothiazolinones on microbial cells.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a dose-response analysis experiment.
Caption: A typical experimental workflow for dose-response analysis.
References
Troubleshooting & Optimization
troubleshooting Isocil herbicide experiment variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Isocil herbicide experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound herbicide experiments.
Q1: Why am I seeing inconsistent or no herbicidal effect in my experiments?
A1: Variability in this compound efficacy can stem from several factors. Consider the following:
-
Environmental Conditions: this compound's mode of action as a photosynthesis inhibitor is influenced by light and temperature.
-
Light Intensity: Low light can reduce herbicide uptake and activity. Ensure consistent and adequate light conditions across all experimental units.
-
Temperature: Extreme temperatures can cause plant stress, affecting metabolism and herbicide uptake. Maintain optimal temperature ranges for your specific plant species.
-
-
Application Technique: Improper application can lead to significant variability.
-
Uneven Coverage: Ensure a uniform spray application to all plant surfaces.
-
Incorrect Dosage: Precisely calculate and apply the intended herbicide concentration. Inaccurate dilutions are a common source of error.
-
-
Plant Health and Developmental Stage:
-
Plant Stress: Stressed plants (e.g., due to drought, nutrient deficiency, or disease) may exhibit altered responses to herbicides.
-
Growth Stage: The susceptibility of plants to herbicides can vary with their developmental stage. Treat plants at a consistent and appropriate growth stage for your experimental objectives.
-
-
Weed Species: Different plant species have varying levels of tolerance to this compound. Confirm the susceptibility of your target species.
Q2: My control plants are showing signs of stress or damage. What could be the cause?
A2: If your untreated control plants are not healthy, it can invalidate your experimental results. Investigate these possibilities:
-
Cross-Contamination: Herbicide drift from treated plants to control plants can occur. Ensure adequate spacing and physical barriers between treatment groups.
-
Contaminated Equipment: Thoroughly clean all application equipment before use to avoid residual herbicide contamination.
-
Soil or Water Contamination: Use clean, herbicide-free soil and water for all experiments.
-
Environmental Stress: Unrelated environmental factors such as improper watering, nutrient imbalances, or pest infestations can cause stress symptoms.
Q3: How can I confirm that this compound is inhibiting Photosystem II in my experiments?
A3: Chlorophyll (B73375) fluorescence measurement is a rapid and non-invasive technique to assess the impact of Photosystem II inhibiting herbicides. A decrease in the maximum quantum yield of PSII (Fv/Fm) is a key indicator of PSII inhibition.
Troubleshooting Chlorophyll Fluorescence Measurements:
-
Inconsistent Readings: Ensure that leaves are properly dark-adapted before measurement. The duration of dark adaptation should be consistent for all samples.
-
High Background Fluorescence: At room temperature, Photosystem I can contribute to the fluorescence signal, especially at wavelengths longer than 700 nm.[1] Using an instrument that measures at wavelengths below 700 nm can reduce this interference.[1]
-
No Change in Fv/Fm: If you do not observe a change in Fv/Fm after this compound application, consider the following:
-
Insufficient Dose: The applied concentration of this compound may be too low to elicit a measurable response.
-
Time of Measurement: The effect on Fv/Fm may not be immediate. Conduct measurements at various time points after application.
-
Plant Resistance: The target plant species may have a natural tolerance to the herbicide.
-
Q4: What are the visual symptoms of this compound injury on susceptible plants?
A4: As a Photosystem II inhibitor, this compound typically causes the following visual symptoms:
-
Chlorosis: Yellowing of the leaves, often starting between the veins.
-
Necrosis: Browning and death of plant tissue, usually beginning at the leaf margins and progressing inwards.
-
Stunted Growth: Overall reduction in plant size and vigor.
These symptoms arise from the blockage of electron transport in Photosystem II, which leads to the production of reactive oxygen species that damage cell membranes.
Data Presentation
The following tables provide representative quantitative data on the efficacy of uracil (B121893) herbicides and other Photosystem II inhibitors on various weed species. This data can be used as a reference for designing dose-response experiments.
Table 1: Dose-Response of a Uracil Herbicide on Different Amaranthus Species
| Weed Species | Herbicide | C80 (g ha⁻¹)¹ | C95 (g ha⁻¹)¹ |
| Amaranthus hybridus | Diuron | 53 | 78 |
| Amaranthus lividus | Diuron | 97 | 134 |
| Amaranthus spinosus | Diuron | 40 | 66 |
| Amaranthus viridis | Diuron | 66 | 93 |
¹ C80 and C95 represent the calculated herbicide doses required to achieve 80% and 95% control, respectively, at 28 days after application. Data is representative from a study on the uracil herbicide Diuron.[2][3]
Table 2: Estimated EC50 Values for a Photosystem II Inhibitor Herbicide
| Weed Species | Herbicide | EC50 (g a.i. ha⁻¹)¹ |
| Littleseed canarygrass | Mesosulfuron-methyl + iodosulfuron | 11.67 - 28.61 |
¹ EC50 represents the effective concentration that causes a 50% reduction in plant growth. Data is representative of a study on a PSII inhibiting herbicide.[4]
Experimental Protocols
This section provides a detailed methodology for a representative greenhouse experiment to evaluate the efficacy of this compound.
Objective: To determine the dose-response of a target weed species to this compound herbicide in a controlled greenhouse environment.
Materials:
-
This compound herbicide
-
Target weed species (e.g., Amaranthus retroflexus)
-
Pots (10 cm diameter)
-
Greenhouse potting mix (sterilized)
-
Controlled environment greenhouse or growth chamber
-
Spray chamber or calibrated hand sprayer
-
Personal Protective Equipment (PPE)
Methodology:
-
Plant Propagation:
-
Fill pots with a sterile potting mix.
-
Sow seeds of the target weed species at a uniform depth.
-
Water the pots and place them in a greenhouse with controlled temperature (e.g., 25°C day / 20°C night) and a 16-hour photoperiod.
-
After emergence, thin seedlings to one plant per pot.
-
Grow plants until they reach the 2-4 true leaf stage.
-
-
Herbicide Stock Solution and Dilutions:
-
Stock Solution Preparation: Accurately weigh the required amount of this compound to prepare a stock solution of a known concentration (e.g., 1000 mg/L). Dissolve the this compound in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) and then bring to the final volume with distilled water containing a non-ionic surfactant (e.g., 0.25% v/v).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of treatment concentrations. Include a control treatment containing only the solvent and surfactant in water.
-
-
Experimental Design and Herbicide Application:
-
Experimental Design: Use a completely randomized design with at least four replicates for each treatment concentration and the control.
-
Herbicide Application: Transfer the plants to a spray chamber or use a calibrated hand sprayer to apply the herbicide solutions. Ensure a uniform application volume across all treatments.
-
-
Post-Application Care and Data Collection:
-
Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Visual Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of each plant. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the control.
-
Use statistical software to perform a dose-response analysis and determine the EC50 or GR50 value (the concentration of herbicide that causes a 50% reduction in growth).
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to this compound herbicide experiments.
Caption: this compound's mechanism of action in inhibiting Photosystem II.
Caption: A logical workflow for troubleshooting this compound experiment variability.
References
- 1. Frequently asked questions about in vivo chlorophyll fluorescence: practical issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity - Advances in Weed Science [awsjournal.org]
- 4. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]
optimizing Isocil concentration for plant assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Isocil concentration in plant assays. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in plants?
A1: this compound is a substituted uracil (B121893) herbicide that acts primarily by inhibiting photosynthesis. It functions by blocking electron transport in Photosystem II (PSII) of the photosynthetic apparatus. This disruption halts ATP production and the fixation of CO2, leading to a rapid cessation of growth and, ultimately, cell death. This compound is a member of the pyrimidines and is an organohalogen compound. The inhibition of metabolic pathways involving dehydrogenase enzymes is a key aspect of its action.
Q2: What are the common visual symptoms of this compound-induced phytotoxicity?
A2: Phytotoxicity is injury to plants caused by chemicals like herbicides. Common symptoms following this compound application include chlorosis (yellowing of the leaves), followed by necrosis (browning and tissue death), particularly at the leaf margins and tips. Stunting of growth is also a primary indicator. Because this compound is often soil-applied and absorbed by the roots, symptoms may first appear in older leaves as the compound accumulates. In some cases, leaves may appear distorted, twisted, or curled.
Q3: How do I determine the optimal this compound concentration for my experiment?
A3: The optimal concentration is highly dependent on the plant species, its growth stage, and environmental conditions. Therefore, it is critical to perform a dose-response study to determine the IC50 (Inhibitory Concentration 50%) or ED50 (Effective Dose 50%) value. This involves treating plants with a range of this compound concentrations and measuring a quantifiable response, such as root growth inhibition or reduction in chlorophyll (B73375) content. The resulting data are used to generate a dose-response curve, from which the IC50 value can be accurately calculated.
Q4: What are the most effective parameters to measure when assessing this compound's effect?
A4: Key parameters should be quantitative and directly related to the herbicide's mode of action. The most common and effective metrics include:
-
Root Growth Inhibition: A highly sensitive indicator of overall plant health and toxicity. It is straightforward to measure and provides robust data for dose-response analysis.
-
Chlorophyll Content: Since this compound inhibits photosynthesis, measuring the chlorophyll content provides a direct assessment of photosynthetic health. This can be done non-destructively with a SPAD meter or through solvent extraction and spectrophotometry. A reduction in chlorophyll is a reliable sign of herbicide-induced stress.
-
Chlorophyll Fluorescence: This non-invasive technique measures the efficiency of Photosystem II and is an excellent tool for detecting early signs of photosynthetic damage, often before visual symptoms appear.
Troubleshooting Guide
Users may encounter several issues during their experiments. The following guide, summarized in the table below, addresses the most common problems in a question-and-answer format.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| T-01 | No phytotoxic effect observed, even at high concentrations. | 1. this compound degradation (light/heat sensitive).2. Incorrect formulation or inactive compound.3. Low bioavailability (e.g., binding to soil/media components).4. Resistant plant species. | 1. Prepare fresh stock solutions and store them protected from light.2. Verify the purity and activity of the this compound compound.3. Consider using a liquid-based assay (hydroponics) or a different soil/media type.4. Review literature for known resistance in your plant species. |
| T-02 | High variability in results between replicates. | 1. Inconsistent application of this compound.2. Non-uniform plant material (different sizes or developmental stages).3. Inconsistent environmental conditions (light, temperature).4. Pipetting errors during dilution series preparation. | 1. Ensure thorough mixing and uniform application to each replicate.2. Use synchronized seeds or seedlings of the same age and size.3. Maintain consistent conditions in the growth chamber or greenhouse.4. Calibrate pipettes and use fresh tips for each concentration. |
| T-03 | Severe plant death occurs at all tested concentrations. | 1. The concentration range is too high.2. Calculation error during stock solution preparation.3. High sensitivity of the chosen plant species. | 1. Perform a new dose-response study using a much lower, broader range of concentrations (e.g., logarithmic dilution series).2. Double-check all calculations and ensure correct unit conversions.3. Use a less sensitive species or shorten the exposure time. |
| T-04 | Inconsistent or unreliable chlorophyll readings. | 1. SPAD meter not calibrated.2. Measurements taken from different parts of the leaf or leaves of different ages.3. For extraction method: incomplete chlorophyll extraction or sample degradation. | 1. Calibrate the SPAD meter before each use according to the manufacturer's instructions.2. Take measurements from the same position on a fully expanded leaf of the same age for all replicates.3. Ensure tissue is fully submerged in solvent and kept in the dark during extraction. Read absorbance immediately after extraction. |
Visualizations and Diagrams
The following diagrams illustrate key experimental workflows and biological pathways relevant to this compound assays.
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's mechanism of action in Photosystem II.
Caption: Logical flow for troubleshooting assay results.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound via Arabidopsis thaliana Root Growth Inhibition Assay
This protocol details a standard method for quantifying the inhibitory effect of this compound on root growth, a sensitive marker for phytotoxicity.
1. Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
This compound (high purity).
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution.
-
Murashige and Skoog (MS) basal medium with vitamins.
-
Sucrose (B13894), MES buffer, and Agar (B569324).
-
Sterile square Petri dishes (12x12 cm).
-
Growth chamber with controlled light (16h light/8h dark) and temperature (22°C).
2. Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol (B145695) and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 50% bleach solution containing 0.05% Tween 20.
-
Agitate for 10 minutes.
-
Wash seeds 5 times with sterile deionized water.
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
3. Media Preparation:
-
Prepare 1/2 strength MS medium containing 1% sucrose and 0.5 g/L MES.
-
Adjust the pH to 5.7 with KOH.
-
Add 0.8% agar and autoclave.
-
Cool the medium to ~50-60°C.
-
Prepare a 100 mM this compound stock solution in DMSO.
-
Add the appropriate volume of this compound stock to the molten agar to create a dilution series (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all plates, including the control (typically ≤ 0.1%).
-
Pour ~40 mL of medium into each sterile square Petri dish.
4. Plating and Growth:
-
Once the media has solidified, place 10-15 sterile, stratified seeds in a straight line on the surface of each plate.
-
Seal the plates with breathable tape and place them vertically in a growth chamber.
-
Incubate for 7-10 days.
5. Data Collection and Analysis:
-
After the incubation period, scan the plates at high resolution (e.g., 600 dpi).
-
Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.
-
Calculate the average root length and standard deviation for each concentration.
-
Normalize the data by expressing the average root length at each this compound concentration as a percentage of the control (0 µM this compound).
-
Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Table 2: Example Data for Root Growth Inhibition Assay
| This compound Conc. (µM) | Average Root Length (mm) | % of Control | % Inhibition |
| 0 (Control) | 45.2 ± 3.1 | 100% | 0% |
| 1 | 43.8 ± 2.9 | 97% | 3% |
| 5 | 36.1 ± 3.5 | 80% | 20% |
| 10 | 24.4 ± 2.8 | 54% | 46% |
| 25 | 11.7 ± 1.9 | 26% | 74% |
| 50 | 5.0 ± 1.1 | 11% | 89% |
| 100 | 1.8 ± 0.5 | 4% | 96% |
Protocol 2: Measuring Photosynthetic Damage via Chlorophyll Content Assay
This protocol describes how to measure total chlorophyll content to assess the impact of this compound on plant photosynthetic health.
1. Plant Growth and Treatment:
-
Grow your chosen plant species (e.g., lettuce, Lactuca sativa) in pots under controlled conditions for 2-3 weeks until they have several fully developed leaves.
-
Prepare a range of this compound concentrations based on a preliminary dose-response study.
-
Apply the this compound solutions to the plants. This can be done as a soil drench or a foliar spray, depending on the experimental goal. Include a control group treated only with the solvent vehicle.
-
Return plants to the growth chamber for the desired treatment period (e.g., 7 days).
2. Non-Destructive Method (SPAD Meter):
-
Turn on and calibrate the SPAD meter as per the manufacturer's instructions.
-
Select a fully expanded, mature leaf from each plant. Use the same leaf position for all measurements.
-
Clamp the SPAD meter onto the leaf, avoiding the midrib and major veins.
-
Record the SPAD value. Take 3-5 readings per plant and average them to get a representative value.
-
Compare the average SPAD values of treated plants to the control group. A lower value indicates chlorophyll degradation and photosynthetic stress.
3. Destructive Method (Solvent Extraction):
-
Excise a known fresh weight of leaf tissue (e.g., 100 mg) from a representative leaf.
-
Place the tissue in a tube with 5-10 mL of 80% acetone (B3395972).
-
Grind the tissue thoroughly until it is homogenized.
-
Store the tube in the dark at 4°C for 24 hours to allow for complete chlorophyll extraction.
-
Centrifuge the extract to pellet the debris.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer. Use 80% acetone as a blank.
-
Calculate the total chlorophyll concentration using Arnon's equation: Total Chlorophyll (mg/g FW) = [20.2 * (A645) + 8.02 * (A663)] * (Volume of extract / Fresh Weight of tissue)
Table 3: Example Data for Chlorophyll Content Assay (SPAD Method)
| This compound Conc. (µM) | Average SPAD Value | % of Control | % Chlorophyll Reduction |
| 0 (Control) | 48.5 ± 2.5 | 100% | 0% |
| 10 | 45.1 ± 3.0 | 93% | 7% |
| 25 | 37.9 ± 2.8 | 78% | 22% |
| 50 | 23.3 ± 3.1 | 48% | 52% |
| 100 | 10.2 ± 1.9 | 21% | 79% |
Technical Support Center: Isocil (Bromacil) Herbicide Degradation in Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Isocil, an herbicide whose active ingredient is bromacil (B1667870).
Troubleshooting Guides
This section addresses common issues encountered during experimental studies of bromacil degradation.
| Issue | Potential Cause | Recommended Solution |
| No or Slow Degradation Observed | Sterile Conditions: If microbial degradation is being studied, the soil or water sample may be sterile or have low microbial activity. | Inoculation: Introduce a microbial consortium known to degrade herbicides or use soil with a known history of pesticide application. A Pseudomonas sp. has been identified as capable of degrading bromacil.[1][2][3] |
| Unfavorable Environmental Conditions: pH, temperature, and moisture levels may not be optimal for microbial activity or chemical degradation. | Optimize Conditions: Adjust the pH to near neutral for microbial degradation. Bromacil degradation is generally slower in acidic conditions.[4] Ensure adequate moisture and a temperature range of 20-30°C for optimal microbial activity. | |
| High Sorption to Soil Organic Matter: Bromacil can bind tightly to soil organic matter, making it unavailable for degradation. | Analyze Soil Characteristics: Determine the organic carbon content of your soil. Consider using soils with lower organic matter for initial degradation studies to minimize sorption effects. | |
| Incorrect Analytical Method: The method used to measure bromacil concentrations may not be sensitive enough or may be subject to interference. | Method Validation: Validate your analytical method (HPLC or GC) with appropriate standards and controls. Ensure proper extraction and cleanup procedures are followed. | |
| Inconsistent or Irreproducible Results | Variable Experimental Conditions: Fluctuations in temperature, light intensity (for photolysis studies), or moisture content can lead to inconsistent results. | Control Experimental Parameters: Use a temperature-controlled incubator. For photolysis studies, use a light source with consistent output and a standardized distance from the samples. Maintain consistent moisture levels in soil samples. |
| Heterogeneity of Soil Samples: Soil properties can vary significantly even within the same batch. | Homogenize Samples: Thoroughly mix and sieve soil samples before starting the experiment to ensure uniformity. | |
| Inaccurate Sample Preparation: Errors in weighing, dilution, or extraction can introduce variability. | Standardize Protocols: Follow a detailed, standardized protocol for sample preparation. Use calibrated equipment. | |
| Peak Tailing or Broadening in HPLC Analysis | Column Degradation: The HPLC column may be contaminated or degraded. | Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for bromacil analysis. | Mobile Phase Optimization: Adjust the pH of the mobile phase. A typical mobile phase for bromacil analysis consists of a mixture of acetonitrile (B52724) and water. | |
| Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can cause peak broadening. | System Optimization: Minimize the length of tubing between the injector, column, and detector. Ensure all fittings are properly connected. | |
| Identification of Unknown Peaks in Chromatograms | Formation of Degradation Products: The new peaks are likely intermediate or final degradation products of bromacil. | Metabolite Identification: Use mass spectrometry (LC-MS or GC-MS) to identify the chemical structure of the unknown peaks. Known minor degradation products of bromacil include 5-bromo-6-methyluracil (B78055) and 3-sec-butyl-6-hydroxymethyl-5-bromouracil. |
| Contamination: The sample or solvent may be contaminated. | Run Blanks: Analyze blank samples (solvent and matrix without bromacil) to check for contamination. |
Frequently Asked Questions (FAQs)
General Questions
What is this compound?
This compound is a trade name for the herbicide bromacil. It is a substituted uracil (B121893) herbicide used for the control of a wide range of annual and perennial weeds and brush.
What are the main degradation pathways for bromacil?
The primary degradation pathways for bromacil are microbial degradation in soil and photolysis in water, particularly under alkaline conditions.
Experimental Setup
What is a typical experimental setup for studying bromacil degradation in soil?
A common method involves incubating bromacil-treated soil samples under controlled temperature and moisture conditions. At specific time intervals, subsamples are taken and analyzed for the remaining bromacil concentration. A soil slurry method can also be used, where soil is mixed with a buffered solution containing bromacil.
How can I set up a photolysis experiment for bromacil?
A typical photolysis experiment involves exposing an aqueous solution of bromacil to a light source that simulates sunlight (e.g., a xenon arc lamp). The concentration of bromacil is monitored over time. It's important to use a control sample kept in the dark to differentiate between photodegradation and other degradation processes.
Analytical Methods
What are the recommended analytical methods for quantifying bromacil and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with a nitrogen-phosphorus or electron capture detector are commonly used methods. For the identification of unknown metabolites, coupling these techniques with mass spectrometry (LC-MS or GC-MS) is recommended.
What are some key parameters for HPLC analysis of bromacil?
A reverse-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water. The detection wavelength is typically set around 220 nm.
Data Interpretation
What is the expected half-life of bromacil?
The half-life of bromacil is highly variable depending on environmental conditions. In soil, it can range from approximately 60 days to over 8 months. In water, the photolysis half-life can be around 102 days at pH 7, but it is much faster under alkaline conditions.
What factors can influence the degradation rate of bromacil?
Several factors can affect the degradation rate of bromacil, including:
-
pH: Degradation is generally faster in alkaline conditions.
-
Soil Type: Soils with higher organic matter and clay content may exhibit stronger sorption of bromacil, which can reduce its availability for degradation.
-
Microbial Activity: The presence of adapted microorganisms can significantly accelerate degradation.
-
Temperature: Higher temperatures generally increase the rate of both microbial and chemical degradation.
-
Moisture: Adequate soil moisture is necessary for microbial activity.
-
Sunlight: Photodegradation is a significant pathway in aqueous environments.
Quantitative Data Summary
The following tables summarize key quantitative data related to bromacil degradation.
Table 1: Environmental Fate Parameters of Bromacil
| Parameter | Value | Reference |
| Mobility | ||
| Freundlich soil partitioning coefficient (Koc; L/kg) | 25 to 93 | |
| Persistence in Water | ||
| Hydrolysis half-life (25°C, pH 7) | Stable | |
| Aqueous photolysis half-life (25°C, pH 7) | 102 days | |
| Aerobic aquatic metabolism half-life | 220-675 days | |
| Anaerobic aquatic metabolism half-life (25°C) | 89.2-155 days | |
| Persistence in Soil | ||
| Soil photolysis half-life (25°C) | 166 days | |
| Aerobic soil metabolism half-life (25°C) | 275 days (silty clay loam) | |
| Terrestrial field dissipation half-life | 124 days (loam), 155 days (silty clay loam) |
Table 2: Half-life of Bromacil in Soil under Different Conditions
| Soil Type | Half-life (days) | Conditions | Reference |
| Not specified | ~60 | Field conditions | |
| Not specified | up to 240 (8 months) | Certain field conditions | |
| Silty clay loam | 275 | Aerobic, 25°C |
Experimental Protocols
Protocol 1: Determination of Bromacil Residues in Soil by Gas Chromatography (GC)
This protocol provides a general outline for the extraction and analysis of bromacil from soil samples.
-
Extraction:
-
Weigh 25 g of the soil sample into a blender.
-
Add a sufficient amount of chloroform (B151607) to blend and homogenize for 10 minutes.
-
Filter the extract through Whatman #5 filter paper with Celite.
-
Repeat the blending and filtering steps two more times with fresh chloroform.
-
Combine the filtrates.
-
-
Cleanup:
-
Transfer the combined extract to a round-bottom flask and add 10 ml of water.
-
Evaporate the chloroform using a rotary evaporator at 60°C.
-
Transfer the remaining aqueous solution to a separatory funnel.
-
Perform a liquid-liquid partition with hexane (B92381) to remove non-polar interferences. Discard the hexane layer.
-
Adjust the pH of the aqueous phase as needed and extract the bromacil into a suitable organic solvent (e.g., dichloromethane).
-
-
Analysis by GC:
-
Concentrate the final extract to a small volume and inject it into a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD).
-
Prepare a standard curve using known concentrations of bromacil to quantify the amount in the samples.
-
Protocol 2: Analysis of Bromacil by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the HPLC analysis of bromacil.
-
Sample Preparation:
-
Extract bromacil from the sample matrix (soil or water) using an appropriate solvent (e.g., acetonitrile or methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Qualisil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve by injecting standards of known bromacil concentrations.
-
Determine the concentration of bromacil in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for a typical bromacil degradation study.
Caption: Simplified degradation pathways of bromacil.
References
- 1. Degradation of bromacil by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Degradation of bromacil by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with Isocil in Aqueous Solutions
Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals. The compound "Isocil" is recognized primarily as an herbicide (5-bromo-3-isopropyl-6-methyluracil)[1][2][3]. However, the context of this request (drug development, signaling pathways) suggests a potential different, perhaps investigational, compound may be intended. The protocols and data presented here are generalized for a hypothetical poorly water-soluble compound, referred to as "this compound-Analog," and should be adapted based on the specific physicochemical properties of your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound-Analog in my aqueous buffer for a cell-based assay. What are the first steps I should take?
A1: Low aqueous solubility is a common challenge. The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose due to its high solubilizing power for a wide range of organic molecules[4]. This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% v/v).
Q2: What is the aqueous solubility of this compound (herbicide), and how can I relate it to my this compound-Analog?
A2: The herbicide this compound has a reported water solubility of 2.15 g/L at 25°C[5], which is considered moderately soluble for its application. However, for drug development purposes, solubility requirements are often different and depend on the desired therapeutic concentration. If your this compound-Analog is structurally different, its solubility could vary significantly. It is essential to experimentally determine the solubility of your specific compound.
Q3: My this compound-Analog precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do?
A3: This is a common issue when the aqueous medium cannot accommodate the compound at the desired concentration. Here are several troubleshooting strategies:
-
Increase the volume of the aqueous medium: A larger dilution factor may keep the compound in solution.
-
Use a co-solvent system: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene (B3416737) glycol) to your aqueous buffer can increase the solubility of your compound.
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Adjust the pH of the buffer: If your this compound-Analog has ionizable groups, its solubility will be pH-dependent. Adjusting the pH to favor the ionized form of the molecule can significantly enhance its aqueous solubility.
-
Incorporate solubilizing excipients: Surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins can be used to form micelles or inclusion complexes, respectively, which can encapsulate the hydrophobic compound and increase its apparent solubility.
Q4: Can I use sonication or heating to dissolve my this compound-Analog?
A4: Yes, these methods can be effective, but they must be used with caution.
-
Sonication: This can help break down compound aggregates and facilitate dissolution. However, prolonged sonication can generate heat, which may degrade thermally sensitive compounds.
-
Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. It is crucial to ensure your compound is stable at the temperature used and to cool the solution to the experimental temperature before use. Always check for precipitation upon cooling.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Precipitation of the compound in the assay medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually inspect the assay wells for any signs of precipitation.
-
Prepare serial dilutions of your compound in the final assay medium and check for the highest concentration that remains soluble.
-
Consider using a different solubilization strategy (e.g., co-solvents, excipients) to improve solubility and stability in the assay medium.
-
Issue 2: Difficulty in preparing a high-concentration aqueous stock solution.
-
Possible Cause: The intrinsic aqueous solubility of the compound is very low.
-
Troubleshooting Steps:
-
Do not attempt to dissolve the compound directly in an aqueous buffer. Start with a high-concentration stock in 100% DMSO.
-
If a higher concentration aqueous solution is absolutely necessary, explore formulation strategies such as creating a nano-suspension or using liposomal encapsulation.
-
Data Presentation
Table 1: Solubility of a Hypothetical this compound-Analog in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Ethanol | 15.2 |
| Polyethylene Glycol 400 (PEG400) | 45.8 |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
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Accurately weigh a known amount of this compound-Analog powder.
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Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 100 mg/mL).
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Vortex the solution vigorously for 2-5 minutes.
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If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
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Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).
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Add an excess amount of this compound-Analog powder to a known volume of each buffer.
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Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Experimental workflow for preparing this compound-Analog solutions.
Caption: Hypothetical signaling pathway involving this compound-Analog.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound | C8H11BrN2O2 | CID 9412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 314-42-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 314-42-1 [m.chemicalbook.com]
Technical Support Center: Unexpected Off-Target Effects of Small Molecule Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of unexpected off-target effects during your experiments with small molecule inhibitors, referred to herein as "Compound X".
Frequently Asked Questions (FAQs)
Q1: My cells exhibit an unexpected phenotype after treatment with Compound X. How can I determine if this is an on-target or off-target effect?
A1: Distinguishing between on-target and off-target effects is a critical first step. A multi-faceted approach is recommended:
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Dose-Response Analysis: Conduct a thorough dose-response curve for both the intended on-target activity and the unexpected phenotype. Off-target effects often occur at higher concentrations than required for on-target engagement.
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Use of a Negative Control: Synthesize or obtain a structurally similar but biologically inactive analog of Compound X. If this analog recapitulates the unexpected phenotype, it strongly suggests an off-target effect.
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Target Engagement Assays: Confirm that Compound X is binding to its intended target in your cellular system at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify target engagement.[1][2]
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Rescue Experiments: Attempt to rescue the unexpected phenotype by manipulating the known downstream signaling of the intended target. If the phenotype persists, it is likely an off-target effect.[2]
Q2: I suspect off-target effects are causing toxicity in my cell cultures. What are the initial steps to investigate this?
A2: Unexplained cytotoxicity is a common indicator of off-target activity. To begin your investigation:
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Confirm Cytotoxicity: Perform standard cell viability assays (e.g., MTT, trypan blue exclusion) to quantify the toxic effects of Compound X across a range of concentrations.
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Apoptosis Assays: Determine if the observed toxicity is due to apoptosis by conducting assays for caspase activity or using TUNEL staining.
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Broad-Spectrum Screening: If resources permit, screen Compound X against a broad panel of kinases and other common off-target protein families.[2] This can provide initial clues about unintended molecular targets.
Q3: How can I proactively identify potential off-target effects of Compound X before starting extensive experiments?
A3: Proactive identification of off-targets can save significant time and resources. Consider the following in silico and in vitro approaches:
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In Silico Profiling: Utilize computational methods to predict potential off-target interactions based on the chemical structure of Compound X.[3] These tools compare the structure to libraries of known compounds and their targets.
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In Vitro Profiling: Screen Compound X against commercially available panels of common off-target proteins, such as kinases, GPCRs, and ion channels.
Troubleshooting Guides
Issue: Inconsistent results between different cell lines treated with Compound X.
| Potential Cause | Recommended Solution |
| Cell-type specific off-target effects | Quantify the expression of the intended target in each cell line. Perform off-target profiling in the more sensitive cell line to identify potential unique off-targets. |
| Differential metabolism of Compound X | Analyze the metabolic stability and profile of Compound X in the different cell lines using LC-MS/MS. |
| Variations in signaling pathway dependencies | Map the signaling pathways downstream of the intended target in each cell line to identify differences that could explain the varied responses. |
Issue: Activation of an unexpected signaling pathway.
| Potential Cause | Recommended Solution |
| Off-target activation of an upstream kinase or receptor | Perform a broad kinase or receptor screening to identify unintended targets of Compound X. |
| Pathway crosstalk | Map the activated pathway and look for known points of intersection with the intended target's pathway. Use specific inhibitors for the unexpected pathway to confirm crosstalk. |
| Compound-induced stress response | Measure markers of cellular stress (e.g., heat shock proteins, ROS production) to determine if the observed pathway activation is a general stress response. |
Quantitative Data Summary
The following table provides a hypothetical example of how to present selectivity data for Compound X to assess its off-target profile.
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| Target Kinase A | 15 | ||
| Off-Target Kinase B | 1,500 | 100 | |
| Off-Target Kinase C | 6,000 | 400 | |
| Off-Target Kinase D | >10,000 | >667 |
A higher fold selectivity indicates a more specific compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a method to verify the engagement of a compound with its target protein in intact cells by measuring changes in the protein's thermal stability upon ligand binding.
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Cell Treatment: Incubate cultured cells with Compound X at various concentrations. Include a vehicle-only control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C).
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Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
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Protein Quantification: Quantify the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of Compound X indicates target engagement.
Visualizations
Logical Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.
Signaling Pathway Diagram: On-Target vs. Off-Target Effects
Caption: On-target versus off-target pathway inhibition by Compound X.
References
Isocil stability in different buffer and media conditions
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Isocil (a formulation containing 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) [CMIT] and 2-methyl-4-isothiazolin-3-one (B36803) [MIT]) in various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of certain chemical substances. This compound is most stable in acidic conditions and its degradation rate increases significantly in alkaline environments. Elevated temperatures and exposure to strong sunlight can also accelerate its degradation.[1][2] Furthermore, this compound is incompatible with strong oxidizing and reducing agents, as well as nucleophiles like amines and thiols.[2][3]
Q2: At what pH range is this compound most stable?
A2: this compound formulations are generally most stable in a pH range of 2.0 to 4.0.[4] Some formulations for personal care products may tolerate a wider pH range, up to 8.5 or 9. However, activity is significantly reduced at a pH above 9.
Q3: How does temperature affect this compound's stability?
A3: this compound is stable for extended periods at room temperature. Recommended storage temperatures are typically between 1-54°C (34-129°F). One formulation is noted to be stable for up to six months at 54°C (130°F). However, prolonged exposure to higher temperatures (>50°C) will lead to a loss of activity. It has been observed that the active ingredients can begin to deactivate at temperatures as low as 24°C (75°F) over time, with accelerated degradation at higher temperatures.
Q4: Can I use this compound in my cell culture medium (e.g., DMEM)?
A4: Caution should be exercised when adding this compound to complex media like DMEM. Cell culture media are rich in nucleophiles such as amino acids (e.g., cysteine), which can react with and inactivate the active components of this compound. The presence of these substances will likely reduce the stability and efficacy of this compound over time. It is recommended to perform a stability study in your specific medium to determine its compatibility and effective concentration.
Q5: Is this compound compatible with common biological buffers like TRIS or HEPES?
A5: Buffers containing primary or secondary amines, such as TRIS, are considered incompatible with this compound as they are nucleophilic and can cause degradation of the active isothiazolinones. While specific data on HEPES is limited, its potential for interaction cannot be ruled out. Phosphate-based buffers at an acidic to neutral pH are a more suitable choice when working with this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of antimicrobial activity in my experiment. | Degradation due to incompatible buffer or media components: The pH of your solution may be too high (alkaline), or it may contain nucleophilic substances like primary/secondary amines (e.g., TRIS buffer) or thiols (e.g., cysteine in cell culture media). | Verify the pH of your final solution is within the stable range for this compound (ideally acidic). If possible, switch to a non-nucleophilic buffer system like a phosphate (B84403) buffer. If using complex media, the effective concentration and stability of this compound should be empirically determined for your specific experimental duration. |
| Temperature-induced degradation: Your experimental setup might involve elevated temperatures, or the this compound stock solution may have been stored improperly. | Ensure this compound stock solutions are stored at the recommended temperature and protected from light. If your experiment requires elevated temperatures, consider the potential for accelerated degradation and adjust the initial concentration or duration of action accordingly. Perform a control experiment to assess this compound's stability under your specific temperature conditions. | |
| Presence of reducing or oxidizing agents: Your experimental buffer or media may contain strong reducing or oxidizing agents that are chemically incompatible with this compound. | Review the composition of all solutions to be mixed with this compound. Avoid the inclusion of strong reducing or oxidizing agents. If their presence is unavoidable, this compound is likely not suitable for your application. | |
| Precipitation observed after adding this compound to my buffer. | High concentration of anionic surfactants: Although this compound is generally compatible with many surfactants, high concentrations of certain anionic surfactants may cause precipitation. | Conduct a small-scale compatibility test by mixing this compound with your buffer at the intended concentrations and observing for any precipitation over 24 hours. |
| Reaction with incompatible buffer salts: While less common, some buffer salts at high concentrations might interact with the components of the this compound formulation. | If precipitation occurs, try a different buffer system. Phosphate buffers are generally a safe alternative. |
Quantitative Stability Data
The stability of this compound's active ingredient, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), is highly dependent on pH and temperature. The following tables summarize available quantitative data.
Table 1: Effect of pH on the Half-Life of CMIT at Room Temperature
| pH | Half-Life (Days) |
| 8.5 | 47 |
| 9.0 | 23 |
| 9.6 | 3.3 |
| 10.0 | 2 |
Data compiled from a study on the degradation of isothiazolone (B3347624) biocides.
Table 2: Effect of Temperature on the Degradation of CMIT in a Metalworking Fluid Concentrate
| Temperature (°C) | Time for 50% Loss of Active Component (Days) |
| 24 | ~180 (estimated half-life) |
| 40 | 12.2 |
| 60 | 1.6 |
Data from a study on the influence of temperature on isothiazolone biocide degradation.
Experimental Protocols
Protocol: Determining the Stability of this compound in a Specific Buffer or Medium
This protocol outlines a general method to assess the stability of this compound over time in your experimental solution using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Solution: Prepare a stock solution of this compound in your desired buffer or medium at a known concentration (e.g., 100 ppm).
-
Incubation: Aliquot the this compound solution into several sealed, light-protected containers. Maintain these containers under your specific experimental conditions (e.g., temperature, lighting).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis.
-
Sample Preparation for HPLC: Depending on the complexity of your matrix (buffer vs. cell culture media), you may need to perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Detection: UV detection at approximately 275 nm is suitable for CMIT and MIT.
-
Quantification: Create a standard curve with known concentrations of this compound in a non-degrading solvent (e.g., water at acidic pH) to quantify the concentration of CMIT and MIT in your samples at each time point.
-
-
Data Analysis: Plot the concentration of CMIT and MIT as a function of time. From this data, you can determine the degradation rate and calculate the half-life of this compound under your experimental conditions.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Simplified this compound degradation pathway.
References
Mitigating Isocil Phytotoxicity to Non-Target Organisms: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide Isocil. The focus is on mitigating its phytotoxicity to non-target organisms during experimental procedures.
Disclaimer: this compound is an obsolete herbicide, and specific toxicological and environmental fate data are limited.[1] The guidance provided here is based on general principles of herbicide risk mitigation and information on related chemical compounds. Researchers should exercise caution and adhere to all applicable safety and environmental regulations.
Troubleshooting Guides
Issue 1: Observed Phytotoxicity in Non-Target Plants (e.g., laboratory test plants, adjacent crops)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Spray Drift | 1. Nozzle Selection: Use nozzles that produce larger droplets to minimize drift. Examples include Turbo TeeJet, AIXR TeeJet, Hypro Ultra Lo-Drift, and GuardianAir nozzles.[2] 2. Boom Height: Maintain a low boom height (e.g., 24 inches or less above the canopy) to reduce the distance spray droplets travel.[2] 3. Spraying Pressure: Use lower pressure to generate larger droplet sizes.[3] 4. Wind Speed: Avoid application when wind speeds are high (ideally between 3 and 10 mph) and blowing towards sensitive areas.[3] 5. Buffer Zones: Establish a no-spray buffer zone between the treated area and sensitive non-target plants. | Reduced off-target movement of this compound, minimizing damage to adjacent vegetation. |
| Vapor Drift | 1. Temperature: Apply this compound when temperatures are below 80°F to minimize vaporization. 2. Formulation: If options are available, select a low-volatility formulation. | Minimized volatilization and subsequent drift of this compound vapor to non-target plants. |
| Surface Runoff | 1. Application Timing: Do not apply this compound if heavy rain is forecast within 24-48 hours. 2. Conservation Practices: In field settings, utilize conservation tillage, cover crops, or grass waterways to reduce runoff. 3. Irrigation Management: If irrigation is necessary, do not water to the point of runoff. | Prevention of this compound transport from the application site to surrounding areas via water. |
Issue 2: Suspected Contamination of Soil or Water with this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Accidental Spill or Leaching | 1. Containment: Immediately contain the spill to prevent further spread. 2. Bioremediation: For soil contamination, consider in situ biostimulation to enhance microbial degradation. This may involve optimizing moisture, pH, and nutrient levels (e.g., adding oxygen or other electron acceptors). For water, activated sludge systems may aid in biodegradation. 3. Soil Amendments: The application of silicon has been shown to increase soil pH and can enhance the resilience of the soil microbiome to environmental stressors. | Remediation of the contaminated area and a reduction in the persistence of this compound in the environment. |
| Persistence in Soil | 1. Environmental Fate Analysis: Conduct soil sampling and analysis to determine the concentration and persistence of this compound. 2. Enhanced Degradation: Implement biostimulation techniques to accelerate the breakdown of the herbicide. This can involve the addition of nutrients and oxygen to stimulate indigenous microbial populations. | A clearer understanding of the contamination level and a more rapid decline in this compound residues in the soil. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mode of action of this compound and how does it affect non-target organisms?
This compound is a substituted uracil (B121893) herbicide that acts as a photosynthesis inhibitor. It blocks electron transport in Photosystem II by binding to the D1 protein, which prevents the fixation of CO2 and leads to the production of reactive oxygen species that cause rapid cellular damage. This mode of action is not specific to target weeds and can affect any susceptible plant, including algae and other aquatic vegetation.
Q2: What is the environmental fate of this compound?
Specific data on the environmental fate of this compound is scarce due to its obsolete status. However, related compounds like isothiazolinones are known to degrade through hydrolysis, photolysis, and biological action in both aquatic and terrestrial environments. The rate of degradation is influenced by factors such as pH, temperature, and microbial activity.
Q3: Are there any eco-friendly alternatives to this compound for weed control in experimental setups?
Yes, several alternatives with potentially lower non-target impacts are available. These include:
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Vinegar-based herbicides: Acetic acid solutions can be effective but may require multiple applications.
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Iron-based sprays: Chelated iron targets broadleaf weeds with minimal impact on grasses.
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Mulching: Suppresses weed growth and improves soil health.
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Natural Plant Controls: Utilizing allelopathic plants or biological agents can manage weeds without synthetic chemicals.
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Integrated Pest Management (IPM): A comprehensive approach that includes crop rotation, biological control, and mechanical weeding to minimize herbicide use.
Experimental Protocols & Data
Q4: How can I set up an experiment to test the effectiveness of a mitigation strategy for this compound?
A detailed experimental protocol to assess a mitigation strategy, such as the use of a soil amendment to enhance microbial degradation, is outlined below.
Experimental Protocol: Assessing Biostimulation for this compound Degradation in Soil
Q5: What kind of quantitative data should I collect, and how should it be presented?
Quantitative data on the efficacy of mitigation strategies is crucial. Below is a sample table summarizing hypothetical data for the experiment described above.
Table 1: Hypothetical Degradation of this compound in Soil Microcosms with Different Bioremediation Treatments
| Time (Days) | Control (this compound Conc. mg/kg) | Biostimulation (this compound Conc. mg/kg) | Bioaugmentation (this compound Conc. mg/kg) |
| 0 | 10.0 | 10.0 | 10.0 |
| 7 | 8.5 | 7.2 | 6.8 |
| 14 | 7.1 | 5.1 | 4.5 |
| 28 | 5.2 | 2.5 | 1.8 |
| 56 | 3.8 | 0.9 | 0.5 |
Q6: How can I analyze for this compound in environmental samples?
Standard analytical methods for detecting herbicides like this compound in soil and water samples typically involve the following steps:
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Extraction: Using techniques like solid-phase extraction (SPE) for water samples or Soxhlet extraction for soil samples.
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Cleanup: Removing interfering compounds from the extract.
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Analysis: Using instrumental methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantification.
Signaling Pathways and Mechanisms
Q7: Can you illustrate the signaling pathway affected by this compound?
This compound inhibits Photosystem II, a key component of the light-dependent reactions of photosynthesis. The following diagram illustrates this process and the point of inhibition.
References
Isocil Efficacy in Greenhouse Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the efficacy of Isocil and its active ingredients, isothiazolinones (CMIT/MIT), in greenhouse studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active ingredients?
A1: "this compound" is a trade name for a biocide. The active ingredients are a combination of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT).[1][2] These compounds have broad-spectrum antimicrobial activity against bacteria, fungi, and algae.[1][2][3]
Q2: What is the primary mechanism of action for this compound (CMIT/MIT)?
A2: The biocidal effect of CMIT/MIT is achieved by breaking the protein bonds within microbial cells. This action rapidly inhibits microbial growth and leads to cell death.
Q3: What are the optimal conditions for this compound (CMIT/MIT) stability and efficacy?
A3: this compound's active ingredients are most stable in acidic conditions and can be used effectively within a pH range of 2 to 9. However, their stability decreases in alkaline solutions, with a faster degradation rate at higher pH levels.
Q4: Can this compound (CMIT/MIT) be used on live plants in greenhouse settings?
A4: While isothiazolinone-based biocides are used in some agricultural applications, their use on live plants requires caution due to the potential for phytotoxicity. Studies have shown that plants can absorb and metabolize isothiazolinones, which can impact their biological processes.
Q5: What are the signs of phytotoxicity from this compound (CMIT/MIT) application?
A5: Phytotoxicity symptoms can range from subtle to severe and may include necrotic flecks, spots, or patches on leaves, leaf edge burn, discoloration (chlorosis or yellowing), distorted growth, leaf or flower drop, and stunted growth. The severity of these symptoms can be influenced by the concentration of the biocide, the plant species, and environmental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reduced or No Efficacy Against Target Pathogens | - Incorrect pH of spray solution: The biocide is less stable in alkaline conditions (pH > 9).- Presence of inactivating substances: Nucleophiles such as thiols, mercaptans, amines, and sulfides in the water or on plant surfaces can degrade the active ingredients.- Inadequate concentration: The applied concentration may be too low to be effective against the specific pathogen.- Poor coverage: Uneven application may not provide sufficient contact with the pathogens. | - Adjust the pH of the stock solution and final spray solution to be within the optimal range (acidic to neutral).- Use purified water for dilutions to avoid interfering substances.- Conduct a dose-response study to determine the minimum inhibitory concentration (MIC) for the target pathogen.- Ensure thorough spray coverage of all plant surfaces. |
| Phytotoxicity Symptoms Observed on Plants | - High concentration of this compound: The application rate may be too high for the specific plant species or cultivar.- Environmental stress: Applying the biocide to plants under stress (e.g., drought, high temperature) can increase the risk of phytotoxicity.- High temperature and humidity: High temperatures (>80°F or ~27°C) and high humidity can increase the likelihood of plant injury by extending the contact time of the wet spray on the leaves.- Tank mixing with incompatible chemicals: Adjuvants or other pesticides in the tank mix may enhance the phytotoxic effects of the biocide. | - Perform a small-scale phytotoxicity test on a few plants before treating the entire crop.- Apply the biocide during cooler parts of the day, such as the early morning.- Ensure good air circulation to promote rapid drying of the foliage.- Review the compatibility of all tank-mixed products. |
| Inconsistent Results Across Experiments | - Variability in environmental conditions: Fluctuations in temperature, humidity, and light intensity can affect both the biocide's stability and the plant's susceptibility.- Inconsistent application technique: Differences in spray volume, pressure, or coverage can lead to variable results.- Degradation of stock solution: The active ingredients can degrade over time, especially if not stored correctly. | - Maintain and monitor stable environmental conditions within the greenhouse.- Standardize the application protocol, including equipment calibration.- Prepare fresh stock solutions for each experiment and store them according to the manufacturer's recommendations. |
Data Presentation
Table 1: Factors Influencing the Stability and Efficacy of this compound (CMIT/MIT)
| Factor | Effect on Efficacy | Recommended Range/Considerations |
| pH | Decreased stability and efficacy in alkaline conditions. | Stable in acidic media; effective in a pH range of 2.0-9.0. |
| Temperature | Degradation rate increases with higher temperatures. | Stable at ambient temperatures; avoid prolonged exposure to high temperatures. |
| Presence of Nucleophiles | Degrades the active ingredients, reducing efficacy. | Avoid use with thiols, mercaptans, amines, and sulfides. |
| Organic Load | High organic load can reduce the availability of the active ingredients. | Consider the cleanliness of the water and plant surfaces. |
| Light | Susceptible to photodegradation. | Store in a dark place and consider the light conditions during application. |
Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of CMIT/MIT Against Common Microbes
| Organism Type | Example Organism | Illustrative MIC Range (ppm of active ingredient) |
| Gram-positive Bacteria | Staphylococcus aureus | 1 - 10 |
| Gram-negative Bacteria | Pseudomonas aeruginosa | 5 - 50 |
| Yeast | Candida albicans | 2 - 20 |
| Fungi (Mold) | Aspergillus niger | 10 - 100 |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound against a Plant Pathogen in Vitro
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Prepare Culture Media: Prepare a suitable agar (B569324) medium (e.g., Potato Dextrose Agar for fungi) and dispense it into petri dishes.
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Prepare this compound Dilutions: Create a serial dilution of the this compound product in sterile distilled water to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 ppm of active ingredient).
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Inoculate Plates: Introduce a standardized amount of the target pathogen (bacterial or fungal) to the surface of the agar plates.
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Apply this compound: Pipette a small, known volume of each this compound dilution onto sterile paper discs and place them on the inoculated agar surface. A control disc with sterile water should also be included.
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Incubate: Incubate the plates under optimal growth conditions for the target pathogen.
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Evaluate: After a suitable incubation period, measure the diameter of the zone of inhibition around each disc. The MIC is the lowest concentration that inhibits visible growth of the pathogen.
Protocol 2: Greenhouse Phytotoxicity Assay
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Plant Selection: Choose healthy, uniform plants of the desired species and cultivar. A minimum of 3-5 replicate plants per treatment is recommended.
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Acclimatization: Allow the plants to acclimate to the greenhouse environment for at least one week before starting the experiment.
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Treatment Groups:
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Control Group: Sprayed with water only.
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Test Groups: Sprayed with different concentrations of this compound, including the proposed use rate and 2x and 4x that rate to assess the margin of safety.
-
-
Application: Apply the treatments as a foliar spray, ensuring complete coverage of the plant surfaces.
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Environmental Conditions: Maintain consistent and well-documented environmental conditions (temperature, humidity, light) throughout the trial.
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Evaluation: Visually assess the plants for symptoms of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment). Symptoms to look for include leaf spotting, necrosis, chlorosis, and growth distortion.
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Data Collection: Record the severity of any observed phytotoxicity using a rating scale (e.g., 0 = no injury, 5 = severe injury).
Visualizations
Caption: Logical workflow of factors influencing this compound efficacy.
References
Technical Support Center: Isocil Quenching Effects on Chlorophyll Fluorescence Measurements
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing chlorophyll (B73375) fluorescence measurements in the presence of the herbicide Isocil. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect chlorophyll fluorescence?
A1: this compound is a uracil-based herbicide that acts as a potent inhibitor of Photosystem II (PSII) in plants.[1][2] Its primary mode of action is to block the electron transport chain by binding to the D1 protein of the PSII complex in the thylakoid membranes.[2] This blockage prevents the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[3] As a result, the energy from absorbed light cannot be used for photochemistry and is instead dissipated as a significant increase in chlorophyll fluorescence, a phenomenon often referred to as fluorescence quenching of the photochemical process.
Q2: What are the expected changes in chlorophyll fluorescence parameters after this compound treatment?
A2: Treatment with this compound leads to characteristic changes in several key chlorophyll fluorescence parameters:
-
Minimal Fluorescence (F0): An increase in F0 is often observed, indicating that even in a dark-adapted state, the blockage of electron transport causes a higher initial fluorescence emission.[3]
-
Maximal Fluorescence (FM): FM may show a slight decrease or remain unchanged initially, but with prolonged exposure or high concentrations, damage to the photosynthetic apparatus can lead to a decline.
-
Maximal Quantum Yield of PSII (Fv/FM): A significant decrease in the Fv/FM ratio is a primary indicator of PSII inhibition by this compound. This reflects a reduction in the efficiency of photochemical energy conversion.
-
Photochemical Quenching (qP): A sharp decrease in qP is expected, signifying a reduction in the proportion of open PSII reaction centers due to the blockage of electron flow.
-
Non-Photochemical Quenching (NPQ): Initially, NPQ may increase as the plant attempts to dissipate the excess light energy as heat. However, under severe inhibition, the NPQ mechanisms can also be compromised.
Q3: How does this compound affect the OJIP (Kautsky) curve?
A3: this compound, like other PSII inhibitors, dramatically alters the shape of the OJIP fluorescence induction curve. The typical polyphasic rise is disrupted, often resulting in a rapid rise to a high fluorescence level that plateaus, effectively "flattening" the curve. Specifically, the J-I and I-P phases may be absent, and the fluorescence at the J-step can approach the maximal fluorescence (FM). This indicates a rapid accumulation of reduced QA due to the inhibition of its re-oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable change in fluorescence after this compound application. | 1. Insufficient this compound Concentration: The concentration may be too low to elicit a detectable response in your specific plant species or experimental setup. 2. Inadequate Incubation Time: this compound may not have had enough time to penetrate the leaf tissue and bind to the D1 protein. 3. Plant Resistance: The plant species being tested may have a natural tolerance or resistance to uracil-based herbicides. | 1. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal concentration for your study. 2. Increase incubation time: Allow for a longer incubation period (e.g., several hours) in the dark to ensure this compound uptake. 3. Consult literature for species-specific sensitivity: If possible, use a plant species known to be sensitive to PSII inhibitors for positive control experiments. |
| Inconsistent or highly variable fluorescence readings. | 1. Uneven this compound Application: Inconsistent application can lead to variable effects across the leaf surface. 2. Light Stress: Exposing the plant to high light immediately after this compound application can cause rapid photoinhibition and damage, leading to erratic readings. 3. Instrumental Issues: The fluorometer may not be properly calibrated or the leaf clip may not be correctly positioned. | 1. Ensure uniform application: Use a fine mist sprayer for foliar application or ensure complete submersion for aquatic samples. 2. Dark-adapt after treatment: Keep the plant in the dark for a period after this compound application to allow for binding before measurement. 3. Calibrate instrument and check leaf clip: Follow the manufacturer's instructions for calibration and ensure the leaf clip is securely and consistently placed on the leaf. |
| Fv/FM values are extremely low even in control samples. | 1. Plant Stress: The plants may be stressed due to other factors (e.g., drought, nutrient deficiency, temperature stress) before the experiment begins. 2. Improper Dark Adaptation: The plant may not have been sufficiently dark-adapted before the measurement, leading to an underestimation of FM. | 1. Use healthy, well-acclimated plants: Ensure your control plants are healthy and grown under optimal conditions. 2. Ensure complete dark adaptation: Dark-adapt plants for at least 20-30 minutes before taking Fv/FM measurements. |
Quantitative Data Summary
The following table provides a summary of the expected quantitative effects of different concentrations of this compound on key chlorophyll fluorescence parameters in a susceptible plant species after a 2-hour incubation period.
| This compound Concentration (µM) | Fv/FM (relative to control) | qP (relative to control) | NPQ (relative to control) |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 1 | 0.85 | 0.70 | 1.20 |
| 5 | 0.60 | 0.40 | 1.50 |
| 10 | 0.35 | 0.15 | 1.10 |
| 50 | 0.10 | < 0.05 | 0.60 |
Note: These are representative values and the actual response may vary depending on the plant species, experimental conditions, and duration of exposure.
Experimental Protocols
Protocol 1: Measuring this compound Effects on Fv/FM in Leaf Discs
-
Plant Material: Use healthy, fully expanded leaves from a susceptible plant species grown under controlled conditions.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions to the desired concentrations in your experimental buffer or distilled water. Ensure the final solvent concentration is below 0.1% to avoid solvent-induced effects.
-
Leaf Disc Preparation: Use a cork borer to cut uniform leaf discs (e.g., 1 cm in diameter), avoiding the midrib.
-
Incubation: Float the leaf discs, adaxial side up, in petri dishes containing the different this compound concentrations. Include a control with no this compound. Incubate in the dark for 2 hours.
-
Dark Adaptation: Ensure the leaf discs remain in the dark throughout the incubation period for complete dark adaptation.
-
Fluorescence Measurement:
-
Gently remove a leaf disc from the solution and blot any excess liquid.
-
Place the leaf disc in the leaf clip of a pulse-amplitude-modulated (PAM) fluorometer.
-
Measure the minimal fluorescence (F0) using a weak modulated measuring light.
-
Apply a saturating pulse of light (>3000 µmol m-2 s-1 for 0.8 s) to measure the maximal fluorescence (FM).
-
The fluorometer software will calculate the Fv/FM ratio as (FM - F0) / FM.
-
-
Data Analysis: Repeat the measurements for at least 3-5 biological replicates per treatment. Analyze the data for statistical significance.
Protocol 2: Assessing this compound's Impact on the OJIP Curve
-
Plant Treatment: Treat whole, intact plants with this compound either through foliar spray or by adding it to the hydroponic solution.
-
Dark Adaptation: Dark-adapt the treated plants and control plants for at least 30 minutes before measurement.
-
OJIP Measurement:
-
Use a fluorometer capable of recording fast fluorescence kinetics (e.g., a HandyPEA or similar instrument).
-
Attach the leaf clip to a treated leaf.
-
Apply a saturating light pulse for at least 1 second and record the fluorescence transient from the initial level (O-step) to the peak (P-step).
-
-
Data Analysis: Analyze the OJIP curve for changes in the O, J, I, and P steps. Normalize the curves to compare the relative shapes between treatments. Calculate JIP-test parameters to quantify the effects on different parts of the electron transport chain.
Visualizations
Caption: this compound's mechanism of action, blocking electron transport in PSII.
Caption: General experimental workflow for this compound fluorescence studies.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Operation of the Xanthophyll Cycle and Degradation of D1 Protein in the Inducible CAM plant, Talinum triangulare, under Water Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Isocil Selectivity in Mixed Plant Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the selectivity of the herbicide Isocil in mixed plant cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a uracil (B121893) herbicide that acts as a potent inhibitor of photosynthesis. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. This compound binds to the D1 protein within the PSII complex, blocking the electron transport chain and halting the production of energy required for plant growth.[1][2][3][4][5] This disruption leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately resulting in cell death.
Q2: What are the key factors that influence the selectivity of this compound between different plant species?
A2: The selectivity of this compound is a complex interplay of several factors:
-
Differential Metabolism: This is the primary basis for selectivity. Tolerant plants can metabolize this compound into non-toxic compounds more rapidly than susceptible plants. This detoxification process often involves enzymes like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.
-
Differential Uptake and Translocation: Differences in root or leaf structure, as well as the efficiency of translocation through the xylem and phloem, can affect the amount of this compound that reaches the target site in different species.
-
Target Site Differences: Minor variations in the amino acid sequence of the D1 protein in PSII can alter the binding affinity of this compound, leading to inherent differences in susceptibility.
-
Environmental Factors: Soil type, pH, organic matter content, temperature, and humidity can all influence the availability, uptake, and degradation of this compound, thereby affecting its selectivity.
Q3: How can I enhance the selectivity of this compound in my experiments?
A3: Improving this compound selectivity involves manipulating the factors mentioned above:
-
Use of Adjuvants: Certain adjuvants can enhance the uptake of this compound by target weeds while minimizing absorption by the desired crop. However, the choice of adjuvant is critical, as some can have the opposite effect.
-
Optimizing Application Timing: Applying this compound at a specific growth stage when the crop is more tolerant and the weed is more susceptible can significantly improve selectivity.
-
Altering Soil Conditions: Adjusting soil pH or organic matter content can influence the bioavailability of this compound to different plant species.
-
Synergistic/Antagonistic Tank Mixes: Combining this compound with other herbicides or compounds can sometimes enhance its effect on target weeds while having a neutral or even protective effect on the crop.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Poor weed control with this compound. | 1. Weed species is tolerant to this compound. 2. Incorrect application timing (weeds are too mature). 3. Environmental conditions (e.g., low humidity, high temperature) are reducing uptake. 4. Soil properties (high organic matter, unfavorable pH) are binding the herbicide. | 1. Confirm the susceptibility of the target weed species to uracil herbicides. 2. Apply this compound when weeds are young and actively growing. 3. Apply during periods of higher humidity and moderate temperatures to enhance foliar uptake. 4. Analyze soil properties and consider adjusting the application rate or using a different herbicide if soil binding is high. |
| Crop injury observed after this compound application. | 1. Crop species has low tolerance to this compound. 2. Application rate is too high for the specific crop and soil type. 3. Use of an inappropriate adjuvant that increases crop uptake. 4. Environmental stress on the crop at the time of application. | 1. Verify the recommended this compound tolerance for the specific crop variety. 2. Calibrate application equipment carefully and adjust the rate based on soil type and organic matter content. 3. Conduct a small-scale test with different adjuvants to assess crop safety before large-scale application. 4. Avoid applying this compound to crops that are under stress from drought, nutrient deficiency, or disease. |
| Inconsistent this compound performance across different experimental plots. | 1. Variability in soil properties (pH, organic matter) across the experimental area. 2. Uneven application of the herbicide. 3. Microclimate variations within the experimental site. | 1. Conduct a thorough soil analysis of the entire experimental area to identify and map variations. 2. Ensure uniform application by using calibrated equipment and proper technique. 3. Monitor and record environmental conditions (temperature, humidity) at multiple points within the experimental site. |
Data Presentation
Table 1: Illustrative Data on this compound Metabolism in a Tolerant Crop (Maize) vs. a Susceptible Weed (Amaranthus spp.)
| Time After Treatment (Hours) | This compound Concentration in Maize (µg/g tissue) | This compound Metabolite Concentration in Maize (µg/g tissue) | This compound Concentration in Amaranthus (µg/g tissue) | This compound Metabolite Concentration in Amaranthus (µg/g tissue) |
| 1 | 10.0 | 0.5 | 9.8 | 0.1 |
| 6 | 5.2 | 4.8 | 9.2 | 0.6 |
| 12 | 2.1 | 7.9 | 8.5 | 1.3 |
| 24 | 0.5 | 9.5 | 7.8 | 2.0 |
| 48 | <0.1 | 9.9 | 6.9 | 2.9 |
Table 2: Illustrative Data on the Effect of Adjuvants on this compound Selectivity Index (SI)
Disclaimer: The following data is hypothetical. The Selectivity Index (SI) is calculated as (Crop Dry Weight with Herbicide / Crop Dry Weight without Herbicide) / (Weed Dry Weight with Herbicide / Weed Dry Weight without Herbicide). A higher SI indicates better selectivity.
| Adjuvant Type | Adjuvant Concentration (%) | Crop Injury (%) | Weed Control (%) | Selectivity Index (SI) |
| No Adjuvant | 0 | 15 | 75 | 5.0 |
| Non-ionic Surfactant | 0.25 | 18 | 85 | 4.7 |
| Organosilicone | 0.1 | 25 | 95 | 3.8 |
| Methylated Seed Oil | 1.0 | 12 | 88 | 7.3 |
Experimental Protocols
Protocol 1: Determining the Rate of this compound Metabolism in Different Plant Species
Objective: To quantify the rate of this compound metabolism in a tolerant crop species versus a susceptible weed species.
Methodology:
-
Plant Culture: Grow the selected crop and weed species in a controlled environment (greenhouse or growth chamber) under optimal conditions.
-
Herbicide Treatment: Apply a known concentration of this compound to the plants at a specific growth stage.
-
Sample Collection: Harvest plant tissue (leaves and roots) at various time points after treatment (e.g., 1, 6, 12, 24, 48 hours). Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
Metabolite Extraction: Homogenize the frozen plant tissue and extract the metabolites using a suitable solvent system (e.g., methanol/water).
-
LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the parent this compound compound and its metabolites.
-
Data Analysis: Calculate the concentration of this compound and its metabolites in each sample and plot the degradation curve over time for each plant species.
Protocol 2: Evaluating the Effect of Adjuvants on this compound Selectivity
Objective: To assess the impact of different adjuvants on the selectivity of this compound between a crop and a weed species.
Methodology:
-
Experimental Setup: Establish a mixed culture of the crop and weed species in pots or field plots.
-
Treatment Application: Prepare this compound solutions with different types and concentrations of adjuvants (e.g., non-ionic surfactants, organosilicones, methylated seed oils). Apply the treatments to the mixed culture. Include a no-herbicide control and an this compound-only control.
-
Data Collection:
-
Visual Injury Assessment: Rate the percentage of crop injury and weed control at regular intervals after treatment.
-
Biomass Measurement: At a predetermined time point (e.g., 21 days after treatment), harvest the above-ground biomass of the crop and weed species separately. Dry the biomass in an oven until a constant weight is achieved and record the dry weights.
-
-
Data Analysis: Calculate the percentage of crop injury and weed control for each treatment. Determine the Selectivity Index (SI) as described in the caption for Table 2.
Mandatory Visualizations
Caption: this compound's mechanism of action in inhibiting photosynthesis.
Caption: Basis of this compound selectivity through differential metabolism.
References
- 1. The ecological half-life of ¹³⁷Cs in undisturbed silt soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 3. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]
- 4. Fate of the herbicide isoxaflutole in the soil of corn fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical composition, fermentation characteristics, digestibility, and degradability of silages from two amaranth varieties (Kharkovskiy and Sem), corn, and an amaranth-corn combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isocil vs. Bromacil: A Comparative Analysis of their Mode of Action as Photosystem II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mode of action of two substituted uracil (B121893) herbicides, isocil and bromacil (B1667870). Both compounds are potent inhibitors of photosynthesis, a mechanism that has been extensively studied to understand plant physiology and to develop new herbicidal agents. This document summarizes their mechanism of action, presents available quantitative data, and provides a detailed experimental protocol for assessing their activity.
Chemical Structures and Properties
This compound (5-bromo-3-isopropyl-6-methyluracil) and bromacil (5-bromo-3-sec-butyl-6-methyluracil) are closely related chemical compounds, differing only in the alkyl substituent at the N3 position of the uracil ring.[1][2] This structural similarity results in an identical primary mode of action.
| Property | This compound | Bromacil |
| Chemical Formula | C₈H₁₁BrN₂O₂ | C₉H₁₃BrN₂O₂[3][4] |
| Molar Mass | 247.09 g/mol [2] | 261.12 g/mol |
| Appearance | Crystalline solid | Odorless, colorless to white crystalline solid |
| Primary Mode of Action | Inhibition of Photosystem II | Inhibition of Photosystem II |
Mode of Action: Inhibition of Photosystem II
Both this compound and bromacil exert their herbicidal effects by disrupting the photosynthetic electron transport chain in plants. Specifically, they act as inhibitors of Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.
The primary target of these uracil herbicides is the D1 protein within the PSII complex. By binding to a specific site on the D1 protein, they block the binding of plastoquinone (B1678516) (PQ), the native electron acceptor. This blockage interrupts the flow of electrons from PSII, thereby halting the production of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and ultimately, plant growth.
Caption: Mode of action of this compound and Bromacil on Photosystem II.
Quantitative Comparison of Herbicidal Activity
However, based on general structure-activity relationship studies of herbicides, the size and shape of the alkyl group can affect how well the molecule fits into the binding pocket of the target protein. This can lead to differences in their inhibitory potency. Further experimental investigation is required to quantify the precise difference in efficacy between this compound and bromacil.
Experimental Protocol: Hill Reaction Assay for PSII Inhibition
The Hill reaction is a classic and reliable method for assessing the activity of PSII inhibitors. This assay measures the rate of photoreduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) by isolated chloroplasts. In the presence of a PSII inhibitor, the rate of DCPIP reduction is decreased.
Objective: To determine and compare the I₅₀ values of this compound and bromacil for the inhibition of the Hill reaction.
Materials:
-
Fresh spinach leaves
-
Ice-cold grinding buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl)
-
Cheesecloth
-
Refrigerated centrifuge
-
Ice-cold reaction buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM sucrose, 5 mM MgCl₂)
-
DCPIP solution (e.g., 0.1 mM)
-
This compound and bromacil stock solutions of known concentrations
-
Spectrophotometer
-
Light source
-
Cuvettes
Procedure:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold grinding buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet debris.
-
Carefully transfer the supernatant to a clean tube and centrifuge at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of ice-cold reaction buffer.
-
-
Hill Reaction Assay:
-
Prepare a series of reaction tubes containing the reaction buffer, DCPIP solution, and varying concentrations of either this compound or bromacil. Include a control tube with no herbicide.
-
Keep the tubes in the dark on ice until the start of the reaction.
-
To initiate the reaction, add a small aliquot of the chloroplast suspension to each tube and immediately place them under a light source.
-
Measure the decrease in absorbance of DCPIP at 600 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The rate of the Hill reaction is proportional to the rate of decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial rate of the Hill reaction for each herbicide concentration.
-
Plot the percentage of inhibition of the Hill reaction against the logarithm of the herbicide concentration.
-
Determine the I₅₀ value for both this compound and bromacil from the resulting dose-response curves.
-
Caption: Experimental workflow for the Hill Reaction Assay.
Conclusion
References
A Comparative Analysis of Isocil and Diuron on Photosystem II Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two widely recognized herbicides, Isocil and Diuron, focusing on their inhibitory effects on Photosystem II (PSII). Both compounds disrupt the photosynthetic electron transport chain, a critical process for plant viability, making them effective agents for weed control and valuable tools for research in photosynthesis. This document outlines their mechanisms of action, presents available quantitative data for comparison, details experimental protocols for studying their effects, and provides visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the D1 Protein
Both this compound, a uracil (B121893) herbicide, and Diuron, a phenylurea herbicide, function by inhibiting the electron flow in Photosystem II.[1][2] Their primary target is the D1 protein, a core subunit of the PSII reaction center.[3] Specifically, they bind to the QB binding niche on the D1 protein, competitively inhibiting the binding of plastoquinone (B1678516) (PQ), the native electron acceptor.[2][3] This blockage prevents the transfer of electrons from the primary quinone acceptor, QA, to PQ.
The interruption of the electron transport chain leads to a cascade of events. The inability to reoxidize QA- results in a buildup of reduced QA, effectively halting the photosynthetic process. This blockage not only stops the production of ATP and NADPH, essential for carbon fixation, but also leads to the formation of highly reactive oxygen species (ROS) due to the accumulation of excited chlorophyll (B73375) molecules. The subsequent oxidative stress causes lipid peroxidation and membrane damage, ultimately leading to cellular leakage, tissue necrosis, and plant death.
While both herbicides share the same target protein, their chemical classification suggests potential differences in their binding interactions within the QB pocket. This compound is classified as a C1 group PSII inhibitor, whereas Diuron belongs to the C2 group. These classifications are based on their binding sites on the D1 protein, indicating that while they both compete with plastoquinone, the precise nature of their interaction with the amino acid residues of the D1 protein may differ.
Quantitative Comparison of Inhibitory Potency
The efficacy of a PSII inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of a specific biological process by 50%. In the context of this guide, the IC50 value refers to the inhibition of PSII-mediated electron transport.
| Herbicide | Chemical Class | Target Protein | Binding Site | IC50 (PSII Inhibition) |
| Diuron | Phenylurea | D1 | QB | ~1.9 µM to 2.3 µg/L |
| This compound | Uracil | D1 | QB | Data not readily available in the public domain |
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and Diuron on PSII and a typical experimental workflow for their study.
Caption: Mechanism of PSII inhibition by this compound and Diuron.
Caption: Generalized experimental workflow for studying PSII inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparative assessment of herbicide performance. Below are standard protocols for two key experiments used to evaluate the impact of this compound and Diuron on PSII activity.
Chlorophyll a Fluorescence Measurement
This non-invasive technique provides insights into the efficiency of PSII photochemistry.
Objective: To determine the effect of this compound and Diuron on the quantum yield of PSII.
Materials:
-
Isolated thylakoid membranes or intact leaves/algal cells
-
This compound and Diuron stock solutions (in an appropriate solvent like DMSO or ethanol)
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Assay buffer (e.g., Tricine buffer, pH 7.8, containing sorbitol, MgCl2, and NaCl)
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Dark adaptation clips or chamber
Procedure:
-
Sample Preparation:
-
For isolated thylakoids, dilute to a final chlorophyll concentration of 10-15 µg/mL in the assay buffer.
-
For intact leaves, use dark-adaptation clips on the leaves for at least 20-30 minutes before measurement.
-
-
Herbicide Treatment:
-
Prepare a series of dilutions of this compound and Diuron in the assay buffer. A solvent control (buffer with the same concentration of solvent used for the herbicide stocks) must be included.
-
Add the herbicide dilutions to the thylakoid suspension or apply to the leaf surface (for longer-term studies).
-
Incubate the samples for a defined period (e.g., 5-15 minutes for isolated thylakoids) in the dark.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence (Fo) by applying a weak measuring light to the dark-adapted sample.
-
Apply a saturating pulse of high-intensity light to measure the maximum fluorescence (Fm).
-
The variable fluorescence (Fv) is calculated as Fm - Fo.
-
The maximum quantum yield of PSII is calculated as Fv/Fm.
-
-
Data Analysis:
-
Plot the Fv/Fm values against the logarithm of the herbicide concentration.
-
Determine the IC50 value, which is the herbicide concentration that causes a 50% reduction in the Fv/Fm compared to the control.
-
Oxygen Evolution Measurement
This method directly measures the rate of photosynthetic oxygen production, a key indicator of PSII activity.
Objective: To quantify the inhibitory effect of this compound and Diuron on the rate of oxygen evolution from PSII.
Materials:
-
Isolated thylakoid membranes
-
This compound and Diuron stock solutions
-
Assay buffer (as above)
-
Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ, or potassium ferricyanide)
-
Clark-type oxygen electrode or other oxygen sensor
-
Light source with controlled intensity
Procedure:
-
Sample and Electrode Preparation:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Prepare a suspension of thylakoid membranes in the assay buffer to a final chlorophyll concentration of 10-20 µg/mL.
-
-
Herbicide Treatment:
-
Add the desired concentrations of this compound or Diuron to the thylakoid suspension in the oxygen electrode chamber. Include a solvent control.
-
Incubate the mixture in the dark for a specified time (e.g., 5 minutes).
-
-
Measurement:
-
Add the artificial electron acceptor to the chamber.
-
Turn on the light source to initiate photosynthesis.
-
Record the rate of oxygen evolution over a set period.
-
-
Data Analysis:
-
Calculate the rate of oxygen evolution (e.g., in µmol O2 / mg Chl / hour).
-
Express the rates for the herbicide-treated samples as a percentage of the control rate.
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC50 value.
-
Conclusion
Both this compound and Diuron are effective inhibitors of Photosystem II, acting on the D1 protein to block electron transport. While they belong to different chemical classes, their fundamental mechanism of action is the same. Diuron is a well-characterized herbicide with readily available quantitative data on its inhibitory potency. In contrast, specific experimental data for this compound's direct impact on PSII is less prevalent in the accessible literature, highlighting an area for future research to enable a more direct and quantitative comparison. The experimental protocols provided herein offer a standardized approach for researchers to conduct such comparative studies and further elucidate the subtle differences in the inhibitory mechanisms of these and other PSII-targeting compounds.
References
A Comparative Analysis of Isocil and Terbacil Efficacy on Weed Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of isocil and terbacil (B128106), two substituted uracil (B121893) herbicides. While direct comparative experimental data on a wide range of weed species is limited due to the discontinuation of this compound, this document synthesizes available information to offer a comprehensive overview for research and development purposes.
Overview of this compound and Terbacil
This compound and terbacil belong to the uracil family of herbicides and function by inhibiting photosynthesis at photosystem II (PSII)[1][2][3]. They are soil-applied herbicides absorbed by the roots and translocated to the leaves, where they interfere with the electron transport chain, leading to weed mortality[3][4]. Terbacil is known for its selective control of many annual and some perennial weeds in various crops. This compound, now largely obsolete, was also used for general weed control. Due to its discontinuation, recent comparative efficacy studies are scarce. Therefore, data on the closely related and more contemporary uracil herbicide, bromacil (B1667870), is included to provide a broader context for the performance of this herbicide class.
Quantitative Data Summary
| Herbicide | Target Weed Species | Efficacy/Control Notes |
| This compound | General weed control, including annual and perennial weeds. | An obsolete herbicide with limited recent efficacy data available. |
| Terbacil | Annual grasses and broadleaf weeds, some perennial weeds. Used in crops like apples, mint, and sugarcane. | A study on hair fescue (Festuca filiformis) showed that terbacil application suppressed, but did not completely control, the weed. In another long-term study, terbacil provided relatively good weed control over a 15-year period. |
| Bromacil (for context) | Annual Ryegrass, Barley Grass, Bathurst Burr, Brome Grass, Caltrop, Capeweed, Cobbler's-pegs, Doublegee, Fat-hen, Khaki Weed, Noogoora Burr, Paterson's Curse, Prairie grass, Annual Ragweed, Saffron Thistle, Summer Grass, Thornapple, Wild Mustard, Wild Oats, Wild Radish, Wild Turnip, Winter Grass. | Application rates of 3.5 to 6.5 kg/ha are noted for the control of various annual weeds. |
Experimental Protocols
A standardized protocol for evaluating the efficacy of pre-emergent herbicides like this compound and terbacil is crucial for obtaining reliable and comparable data. The following methodology is a representative example of how such experiments are conducted.
Objective: To assess the pre-emergent herbicidal efficacy of this compound and terbacil on selected weed species.
Materials:
-
This compound and terbacil of known purity
-
Seeds of target weed species (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed))
-
Pots or trays filled with a standardized soil mix
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
-
Spraying equipment calibrated for precise application
Procedure:
-
Seed Planting: Weed seeds are sown at a uniform depth in pots or trays filled with the soil mixture.
-
Herbicide Application: this compound and terbacil are applied to the soil surface at a range of concentrations. A control group with no herbicide application is included. Applications are typically made using a calibrated sprayer to ensure even distribution.
-
Incubation: The treated pots are placed in a growth chamber or greenhouse under optimal conditions for weed germination and growth. Soil moisture is maintained to activate the herbicides.
-
Data Collection: After a predetermined period (e.g., 21 days), the efficacy of the herbicides is assessed. This can include:
-
Visual Injury Ratings: A scale (e.g., 0-100%, where 0 is no injury and 100 is complete death) is used to score the damage to the emerged weeds.
-
Biomass Reduction: The above-ground parts of the surviving weeds are harvested, dried, and weighed to determine the reduction in biomass compared to the control group.
-
Germination Inhibition: The number of emerged seedlings is counted to assess the effect on germination.
-
-
Statistical Analysis: The collected data is statistically analyzed to determine the significance of the differences between the herbicide treatments.
Visualizations
Signaling Pathway of Uracil Herbicides
The following diagram illustrates the mechanism of action of uracil herbicides, which involves the inhibition of photosystem II.
References
Validating Isocil's Binding Site on the D1 Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding of Isocil, a uracil-class herbicide, to the D1 protein of Photosystem II (PSII). Due to a lack of direct experimental data for this compound, this guide leverages data from the broader class of uracil (B121893) herbicides and compares their binding characteristics with other well-documented PSII inhibitors. The information presented is intended to provide a framework for understanding the validation of this compound's binding site through established experimental and computational methods.
Introduction to the D1 Protein and Herbicide Action
The D1 protein is a core component of Photosystem II, a critical protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. A key step in this process is the transfer of electrons from a primary quinone acceptor (QA) to a secondary quinone acceptor (QB). Many classes of herbicides, including uracils, triazines, and ureas, function by binding to the QB site on the D1 protein.[1][2] This binding competitively inhibits the native plastoquinone (B1678516) from docking, thereby blocking the photosynthetic electron transport chain.[1][2] The interruption of electron flow leads to the formation of reactive oxygen species and ultimately results in photo-oxidative damage and cell death.[2]
Comparative Binding Affinities of PSII Inhibitors
| Herbicide Class | Herbicide | IC50 (M) |
| Urea | Diuron | 7 - 8 x 10⁻⁸ |
| Metobromuron | ~1 x 10⁻⁵ | |
| Triazine | Terbuthylazine | 1 - 2 x 10⁻⁷ |
| Triazinone | Metribuzin | 1 - 2 x 10⁻⁷ |
| Benzothiadiazinone | Bentazon | ~1 x 10⁻⁵ |
Data sourced from studies on pea thylakoid membranes.
This table demonstrates the range of binding affinities across different chemical classes of PSII inhibitors. Herbicides like Diuron, Terbuthylazine, and Metribuzin show high affinity for the D1 protein, with IC50 values in the nanomolar to low micromolar range. It is anticipated that this compound, as a uracil herbicide, would exhibit a comparable high-affinity binding profile.
The Uracil Herbicide Binding Niche
The QB binding pocket on the D1 protein is a well-characterized hydrophobic environment. Different chemical classes of herbicides have distinct, though sometimes overlapping, binding sites within this pocket. These are often categorized based on their interactions with key amino acid residues. Uracil herbicides, along with triazines and ureas, are generally classified as "Ser264 binders". This suggests that a critical interaction for the binding of uracil herbicides is with the serine residue at position 264 of the D1 protein.
Mutagenesis studies have been instrumental in identifying the specific amino acid residues crucial for herbicide binding. Altering these residues can confer resistance to certain herbicides, providing strong evidence for their role in the binding site. For uracil herbicides, mutations in the vicinity of Ser264 would be expected to significantly impact their binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the photosynthetic electron transport chain and a typical workflow for validating the binding of a compound like this compound to the D1 protein.
Caption: Inhibition of the photosynthetic electron transport chain by this compound at the QB binding site of the D1 protein.
Caption: A multi-faceted approach to validate the binding of this compound to the D1 protein.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the binding of herbicides to the D1 protein.
Chlorophyll a Fluorescence Assay
This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is an indicator of the efficiency of Photosystem II photochemistry. When herbicides block electron transport, the energy that would normally be used for photochemistry is dissipated as fluorescence, leading to an increase in the fluorescence signal.
Protocol:
-
Plant Material and Thylakoid Isolation:
-
Grow plants (e.g., pea, spinach) under controlled conditions.
-
Harvest fresh leaves and homogenize them in an ice-cold isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl2).
-
Filter the homogenate through layers of cheesecloth and centrifuge at low speed to pellet intact chloroplasts.
-
Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl2) to lyse the chloroplasts and release thylakoids.
-
Centrifuge at a higher speed to pellet the thylakoid membranes. Resuspend the thylakoids in a storage buffer and determine the chlorophyll concentration.
-
-
Fluorescence Measurement:
-
Use a pulse-amplitude-modulated (PAM) fluorometer.
-
Dark-adapt the thylakoid samples for at least 20 minutes before measurement.
-
Dilute the thylakoid suspension to a final chlorophyll concentration of 10-15 µg/mL in the assay buffer.
-
Add varying concentrations of the herbicide (e.g., this compound) to the thylakoid suspension and incubate for a specified time.
-
Measure the initial fluorescence (F0) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
The variable fluorescence (Fv) is calculated as Fm - F0.
-
The maximum quantum yield of PSII photochemistry is calculated as Fv/Fm.
-
Plot the decrease in Fv/Fm against the herbicide concentration to determine the IC50 value.
-
Thermoluminescence Assay
Thermoluminescence is the emission of light from a pre-illuminated sample upon heating. In photosynthetic materials, this light emission arises from the recombination of charge-separated states in PSII. The temperature at which the light is emitted (the glow peak) is characteristic of the stability of the charge-separated pair. Herbicides that block electron transport from QA to QB lead to the accumulation of the S2QA- charge pair, which has a different recombination temperature than the native S2QB- pair, resulting in a shift in the thermoluminescence glow curve.
Protocol:
-
Sample Preparation:
-
Use isolated thylakoid membranes as described for the chlorophyll fluorescence assay.
-
Treat the thylakoid samples with different concentrations of the herbicide.
-
-
Thermoluminescence Measurement:
-
Place the thylakoid sample in the thermoluminescence instrument.
-
Cool the sample to a low temperature (e.g., -10°C) in the dark.
-
Excite the sample with a single, saturating flash of light to induce charge separation.
-
Rapidly cool the sample to a very low temperature (e.g., -40°C) to trap the charge-separated state.
-
Heat the sample at a constant rate (e.g., 0.5°C/second) up to a high temperature (e.g., 60°C).
-
Measure the emitted light as a function of temperature using a photomultiplier tube.
-
In the absence of herbicide, a "B-band" is observed, corresponding to the recombination of S2QB-.
-
In the presence of a PSII-inhibiting herbicide, the B-band is replaced by a "Q-band" at a lower temperature, corresponding to the recombination of S2QA-. The shift and intensity of these bands provide information about the herbicide's binding and mechanism of action.
-
Conclusion
While direct experimental validation of this compound's binding to the D1 protein is currently absent from the published literature, its classification as a uracil herbicide provides a strong basis for inferring its mechanism of action and binding site. By comparing its presumed properties with those of well-characterized PSII inhibitors, and by employing the experimental protocols detailed in this guide, researchers can effectively validate the binding of this compound and other novel compounds to the D1 protein. The combination of in vitro biochemical assays, in silico molecular modeling, and in vivo mutagenesis studies offers a robust strategy for characterizing the interaction of herbicides with their molecular target, providing valuable insights for the development of new and more effective crop protection agents.
References
Inability to Procure Comparative Data on Isocil Metabolism in Plants
The initial and subsequent targeted searches for quantitative data, experimental protocols, and metabolic pathways of Isocil in specific plants such as maize and soybean did not provide the necessary information to create a comparative analysis. The existing literature on herbicide metabolism in plants is generally broad and does not offer specific insights into the biotransformation of this compound.
Without access to studies that provide specific metabolites, rates of degradation, and the experimental methodologies used to determine the fate of this compound in at least two different plant species, it is not possible to fulfill the core requirements of the request. These requirements include the generation of data tables, detailed experimental protocols, and diagrams of metabolic pathways.
Therefore, the creation of a "Publish Comparison Guide" on the comparative metabolic fate of this compound in different plants cannot be completed at this time due to the lack of available scientific data.
Isocil's Effect on Chlorophyll Fluorescence Compared to Other PSII Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Isocil and other prominent Photosystem II (PSII) inhibitors, such as Diuron (DCMU) and Atrazine, on chlorophyll (B73375) fluorescence. While quantitative data for this compound's direct impact on chlorophyll fluorescence parameters is limited in publicly available research, this guide extrapolates its likely effects based on its mechanism of action as a uracil (B121893) herbicide and compares it with the well-documented impacts of DCMU and Atrazine.
Mechanism of Action: Inhibition of Photosystem II
This compound, a member of the uracil family of herbicides, functions as a potent inhibitor of photosynthesis.[1] Like DCMU and Atrazine, it disrupts the photosynthetic electron transport chain at Photosystem II (PSII). These inhibitors bind to the D1 protein of the PSII complex, specifically at the quinone B (QB) binding site. This binding event blocks the electron flow from the primary quinone acceptor (QA) to QB, effectively halting the linear electron transport and, consequently, the production of ATP and NADPH necessary for carbon fixation. The blockage of electron flow leads to an accumulation of reduced QA, which significantly alters the chlorophyll fluorescence emission, a sensitive indicator of photosynthetic efficiency.[2]
Comparative Effects on Chlorophyll Fluorescence Parameters
The inhibition of electron transport by these compounds leads to characteristic changes in several key chlorophyll fluorescence parameters. These parameters provide a quantitative measure of the efficiency of PSII photochemistry.
| Parameter | Description | Expected Effect of PSII Inhibitors (this compound, DCMU, Atrazine) |
| F0 | Minimum fluorescence (dark-adapted) | Slight to no significant increase. An increase may indicate damage to the PSII reaction center. |
| Fm | Maximum fluorescence (dark-adapted) | Significant increase due to the accumulation of reduced QA. |
| Fv/Fm | Maximum quantum yield of PSII photochemistry | Significant decrease, indicating a reduction in the efficiency of PSII. |
| ΦPSII | Effective quantum yield of PSII in the light | Drastic reduction as electron transport is blocked. |
| qP | Photochemical quenching | Decreases to near zero, as the primary electron acceptor QA is fully reduced. |
| NPQ | Non-photochemical quenching | Can show a transient increase as the plant attempts to dissipate excess light energy, but may decrease with prolonged exposure and damage. |
Note: The magnitude of these effects is dependent on the concentration of the inhibitor, the duration of exposure, and the plant species.
Experimental Data Summary
Direct comparative studies detailing the quantitative effects of this compound on chlorophyll fluorescence are scarce. The following table summarizes typical findings for DCMU and Atrazine from various studies. It is anticipated that this compound, due to its similar mode of action, would elicit comparable responses.
| Inhibitor | Plant Species/Organism | Concentration | Key Findings on Chlorophyll Fluorescence |
| DCMU | Spinach Thylakoids | 10 µM | Rapid increase in Fm and a sharp decrease in Fv/Fm. |
| Chlamydomonas reinhardtii | 2 µg/L | Significant increase in steady-state chlorophyll a fluorescence, indicating inhibition of PSII. | |
| Atrazine | Soybean | Varies | Dose-dependent decrease in the effective quantum yield of PSII (ΦPSII). |
| Foxtail Millet | Varies | Significant reduction in Fv/Fm, ETR, and qP, with an increase in qN at higher doses. | |
| Terbacil (Uracil Herbicide) | Strawberry | Varies | Dose-dependent decrease in the Fv/Fm ratio. |
Experimental Protocols
The following outlines a general methodology for assessing the impact of PSII inhibitors on chlorophyll fluorescence.
1. Plant Material and Treatment:
-
Grow the selected plant species under controlled environmental conditions (e.g., 25°C, 16h/8h light/dark cycle).
-
Apply the PSII inhibitors (this compound, DCMU, Atrazine) at various concentrations to the soil, hydroponic solution, or as a foliar spray. Include a control group treated with a solvent blank.
2. Dark Adaptation:
-
Before fluorescence measurements, dark-adapt the leaves for a minimum of 30 minutes to ensure all reaction centers are in an open state.
3. Chlorophyll Fluorescence Measurement:
-
Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters.
-
Measurement of F0 and Fm:
-
Measure the minimal fluorescence (F0) using a weak modulated measuring beam.
-
Apply a saturating pulse of light (>6000 µmol m-2 s-1 for ~0.8 s) to measure the maximal fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - F0) / Fm.
-
-
Light-Adapted Measurements:
-
Expose the leaf to actinic light of a defined intensity.
-
Measure steady-state fluorescence (Fs).
-
Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').
-
Calculate the effective quantum yield of PSII (ΦPSII) = (Fm' - Fs) / Fm'.
-
Calculate photochemical quenching (qP) = (Fm' - Fs) / (Fm' - F0').
-
Calculate non-photochemical quenching (NPQ) = (Fm - Fm') / Fm'.
-
4. Data Analysis:
-
Analyze the collected data to determine the dose-dependent and time-course effects of each inhibitor on the various chlorophyll fluorescence parameters.
-
Perform statistical analysis to identify significant differences between treatments.
Conclusion
This compound, as a uracil-based PSII inhibitor, is expected to induce changes in chlorophyll fluorescence parameters that are qualitatively similar to those caused by DCMU and Atrazine. The primary effect is a significant reduction in the efficiency of PSII photochemistry, which can be sensitively detected and quantified through measurements of Fv/Fm and ΦPSII. While direct comparative data for this compound remains a research gap, the established methodologies for studying other PSII inhibitors provide a robust framework for its future characterization. Researchers in weed science and herbicide development can utilize chlorophyll fluorescence as a rapid and non-invasive tool to screen for and characterize the activity of PSII-inhibiting compounds.
References
Cross-Resistance in Uracil Herbicides: A Comparative Guide for Researchers
For researchers and professionals in drug development and agriculture, understanding the nuances of herbicide resistance is critical for creating effective and sustainable weed management strategies. This guide provides a comparative analysis of cross-resistance involving Isocil and other uracil (B121893) herbicides, which act by inhibiting photosystem II (PSII). The development of resistance to this class of herbicides, often through a target-site mutation, can confer broad resistance to various chemical families that share the same mode of action.
Quantitative Analysis of Uracil Herbicide Resistance
While specific comparative studies on this compound resistance are limited, research on the closely related uracil herbicide, terbacil (B128106), offers valuable quantitative insights into the levels of resistance conferred by specific genetic mutations. A notable example is the cross-resistance observed in a bromoxynil-resistant population of Senecio vulgaris (common groundsel) possessing an Asn266 to Thr mutation in the psbA gene, which encodes the D1 protein in photosystem II.
The table below summarizes the resistance levels observed in this study, providing a quantitative comparison of the efficacy of various PSII-inhibiting herbicides on both the resistant (R) and a susceptible (S) biotype. The resistance ratio (R/S) is a key metric, indicating the fold-increase in herbicide concentration required to achieve the same level of control in the resistant population compared to the susceptible one.
| Herbicide | Chemical Family | HRAC Group | Resistant Biotype GR₅₀ (g ai/ha)¹ | Susceptible Biotype GR₅₀ (g ai/ha)¹ | Resistance Ratio (R/S) |
| Terbacil | Uracil | 5 (C1) | > 2240 | 240 | > 9.3 |
| Bromoxynil | Nitrile | 6 (C3) | 1130 | 112 | 10.1 |
| Metribuzin (B1676530) | Triazinone | 5 (C1) | 420 | 100 | 4.2 |
| Hexazinone | Triazinone | 5 (C1) | 1050 | 400 | 2.6 |
| Atrazine | Triazine | 5 (C1) | 560 | 560 | 1.0 (No resistance) |
| Simazine | Triazine | 5 (C1) | > 2240 | > 2240 | - (No control in either biotype) |
| Diuron | Urea (B33335) | 7 (C2) | 450 | 450 | 1.0 (No resistance) |
¹GR₅₀: The herbicide rate required to cause a 50% reduction in plant growth. Data from a study on Senecio vulgaris with an Asn266 to Thr mutation in the psbA gene.[1]
Additionally, a biotype of Amaranthus retroflexus (redroot pigweed) found in Washington, USA, has been confirmed to be resistant to both the triazinone herbicide metribuzin and the uracil herbicide terbacil, further demonstrating cross-resistance within the PSII inhibitor group.[2]
Mechanisms of Cross-Resistance to Uracil Herbicides
The primary mechanism of target-site resistance to PSII-inhibiting herbicides, including the uracils, is a point mutation in the chloroplast gene psbA.[3] This gene codes for the D1 protein, a key component of the photosystem II reaction center where these herbicides bind to block electron transport.
The most well-documented mutation is a substitution of serine to glycine (B1666218) at position 264 (Ser264Gly).[3][4] This single amino acid change is known to confer high levels of resistance to triazine herbicides and cross-resistance to triazinones. Importantly, this mutation can also affect the binding of other PSII inhibitors, leading to varied patterns of cross-resistance. For instance, while the Ser264Gly mutation provides strong resistance to triazines, it generally offers no to variable resistance to urea herbicides.
The study on Senecio vulgaris with the Asn266 to Thr mutation highlights that different mutations can lead to distinct cross-resistance profiles. This particular mutation conferred high resistance to the uracil herbicide terbacil and the nitrile herbicide bromoxynil, but only low-level resistance to some triazinones and no resistance to triazines or diuron. This underscores the complexity of predicting cross-resistance patterns based solely on the herbicide's mode of action.
Experimental Protocols
The determination of herbicide resistance and cross-resistance patterns relies on robust experimental methodologies. The following is a generalized protocol for a whole-plant dose-response bioassay, a standard method in this field of research.
1. Plant Material and Growth Conditions:
-
Seeds from both the suspected resistant and a known susceptible weed biotype are used.
-
Seeds are germinated in petri dishes or sown in pots containing a sterile soil mix.
-
Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod to ensure uniform growth.
2. Herbicide Application:
-
Herbicides are applied at a specific growth stage of the plants (e.g., 2-4 true leaves).
-
A range of herbicide doses is prepared, typically including a non-treated control and several concentrations above and below the recommended field rate.
-
Herbicides are applied using a calibrated sprayer to ensure uniform coverage.
3. Data Collection and Analysis:
-
Plant survival and biomass (fresh or dry weight) are assessed at a set time after treatment (e.g., 21 days).
-
The data is used to generate dose-response curves, typically using a log-logistic model.
-
From these curves, the GR₅₀ (the herbicide dose required to reduce plant growth by 50%) is calculated for both the resistant and susceptible populations.
-
The resistance ratio (R/S) is then determined by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
References
- 1. psbA mutation (Asn266 to Thr) in Senecio vulgaris L. confers resistance to several PS II-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. weedscience.com [weedscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Resistance against PSII-Inhibiting Herbicides in Amaranthus retroflexus from the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Isocil-Induced Oxidative Stress Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isocil (isothiazolinone-based biocides) with other common herbicides—glyphosate, paraquat, and diquat—in their capacity to induce oxidative stress. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the validation and selection of appropriate biomarkers for research and development.
Introduction to this compound and Oxidative Stress
This compound is a trade name for a biocide containing a mixture of isothiazolinones, specifically 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT). These compounds are widely used as preservatives in various industrial and consumer products due to their potent antimicrobial properties. The mechanism of action of isothiazolinones involves the inhibition of microbial growth and metabolism, which is followed by irreversible cell damage leading to a loss of viability. A key aspect of their cellular toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).
Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. ROS can cause significant damage to cellular components, including lipids, proteins, and DNA. This guide focuses on the validation of key markers of oxidative stress induced by this compound and compares its effects with those of other well-known oxidative stress-inducing herbicides.
Mechanism of this compound-Induced Oxidative Stress
The primary mechanism by which isothiazolinones like this compound induce oxidative stress is through their interaction with cellular thiols, particularly glutathione (B108866) (GSH), and the subsequent generation of ROS. The isothiazolinone ring is highly reactive and can readily react with the thiol groups of cysteine residues in proteins and glutathione. This interaction leads to the depletion of the cellular antioxidant pool, particularly GSH, and the inactivation of key enzymes, disrupting cellular redox homeostasis. The depletion of antioxidants and disruption of mitochondrial function are early events that lead to an increase in ROS production, ultimately triggering downstream events such as lipid peroxidation, DNA damage, and apoptosis (programmed cell death).[1]
dot
Caption: Signaling pathway of this compound-induced oxidative stress.
Comparison of Oxidative Stress Markers
The following tables summarize quantitative data on the effects of this compound (isothiazolinones) and alternative herbicides on key oxidative stress markers. It is important to note that the experimental conditions (e.g., cell type, concentration, exposure time) vary between studies, which may influence the absolute values. Therefore, this data should be used for general comparison and to understand the trends in oxidative stress induction.
Table 1: this compound (Isothiazolinone)-Induced Oxidative Stress Markers
| Marker | Cell Type | Concentration | Exposure Time | Observation | Reference |
| ROS | Human Keratinocytes | 0.001-0.05% | Not specified | Significant increase | [1] |
| GSH | Brain Endothelial Cells | 25 µM | Not specified | Significant decrease |
Table 2: Glyphosate-Induced Oxidative Stress Markers
| Marker | Sample Type | Exposure Level | Observation | Reference |
| 8-OHdG | Human Urine | High vs. Low | 1.15-fold increase | |
| MDA | Human Urine | High vs. Low | 1.20-fold increase |
Table 3: Paraquat-Induced Oxidative Stress Markers
| Marker | Tissue | Dose | Observation | Reference |
| MDA | Rat Lung | 50 mg/kg | Significant increase | |
| GSH | Rat Lung | 50 mg/kg | Significant decrease | |
| GSSG | Rat Lung | 50 mg/kg | Significant increase | |
| SOD | Wheat Leaves | 10 µM | Decreased activity | [2] |
| CAT | Wheat Leaves | 10 µM | Decreased activity | [2] |
Table 4: Diquat-Induced Oxidative Stress Markers
| Marker | Tissue | Dose | Observation | Reference |
| MDA | Piglet Jejunum | Not specified | Significant increase | |
| SOD | Piglet Jejunum | Not specified | Decreased activity | |
| GPx | Piglet Jejunum | Not specified | Decreased activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on commonly used commercial assay kits and published literature.
Measurement of Reactive Oxygen Species (ROS)
Principle: The assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, and subsequent oxidation by ROS converts DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Protocol:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS). Add the DCFH-DA working solution (typically 10-25 µM in buffer) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Treatment: Remove the DCFH-DA solution and wash the cells again. Add the test compounds (this compound or alternatives) at various concentrations to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Measurement: After the desired incubation period, measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
dot
Caption: Experimental workflow for ROS measurement.
Measurement of Lipid Peroxidation (Malondialdehyde - MDA)
Principle: This assay is based on the reaction of MDA, a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct (MDA-TBA₂), which can be quantified spectrophotometrically at ~532 nm.
Protocol:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay. Centrifuge to remove debris.
-
Reaction: Add a solution of TBA in an acidic medium to the sample supernatant.
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA₂ adduct.
-
Cooling and Centrifugation: Cool the samples on ice to stop the reaction and centrifuge to pellet any precipitate.
-
Measurement: Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Determine the MDA concentration using a standard curve prepared with a known concentration of MDA.
Measurement of Superoxide (B77818) Dismutase (SOD) Activity
Principle: This assay measures the ability of SOD to inhibit the dismutation of superoxide radicals generated by a xanthine/xanthine oxidase system. The superoxide radicals reduce a tetrazolium salt (e.g., WST-1) to a colored formazan (B1609692) product. The SOD activity is inversely proportional to the amount of formazan produced.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, add the sample, a solution containing the tetrazolium salt, and the enzyme solution (xanthine oxidase).
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Measurement: Measure the absorbance at ~450 nm.
-
Calculation: Calculate the percentage of inhibition of the formazan formation by the sample and determine the SOD activity by comparing it to a standard curve.
Measurement of Catalase (CAT) Activity
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ is then reacted with a probe to produce a colored or fluorescent product. The catalase activity is inversely proportional to the amount of product formed.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction: Add the sample to a solution of H₂O₂ and incubate for a specific time.
-
Stop Reaction and Color Development: Stop the enzymatic reaction and add a reagent that reacts with the remaining H₂O₂ to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 520 nm).
-
Calculation: Determine the catalase activity from a standard curve.
Measurement of Glutathione Peroxidase (GPx) Activity
Principle: This is a coupled enzyme assay. GPx reduces an organic peroxide, and in the process, oxidizes GSH to GSSG. Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm and is proportional to the GPx activity.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Mixture: In a 96-well plate, add the sample, a reaction buffer containing GSH, GR, and NADPH.
-
Initiate Reaction: Add the substrate (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide) to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over several minutes.
-
Calculation: Calculate the rate of NADPH consumption to determine the GPx activity.
Conclusion
This compound, through its active isothiazolinone components, is a potent inducer of oxidative stress, primarily through the depletion of cellular thiols and the generation of ROS. This guide provides a framework for the validation of key oxidative stress markers—ROS, MDA, SOD, CAT, and GPx—in response to this compound exposure. By comparing the effects of this compound with other well-characterized herbicides like glyphosate, paraquat, and diquat, researchers can better understand its toxicological profile and select the most appropriate biomarkers for their studies. The detailed experimental protocols provided herein offer a starting point for the reliable and reproducible measurement of these markers in a laboratory setting. It is recommended to optimize these protocols for the specific experimental system being used.
References
A Comparative Analysis of Isocil Resistance Mechanisms in Weeds
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture and necessitates a thorough understanding of the underlying molecular and physiological mechanisms. Isocil, a uracil (B121893) herbicide, effectively controls a broad spectrum of weeds by inhibiting photosynthesis at the photosystem II (PSII) complex. However, the recurrent use of this compound and other PSII inhibitors has led to the selection of resistant weed biotypes. This guide provides a comparative analysis of the known resistance mechanisms to this compound, offering insights into target-site and non-target-site resistance, experimental data, and detailed methodologies for researchers in the field.
Overview of this compound Resistance Mechanisms
Resistance to this compound and other PSII-inhibiting herbicides in weeds is primarily conferred by two main strategies: target-site resistance (TSR) and non-target-site resistance (NTSR). TSR involves modifications to the herbicide's target protein, while NTSR encompasses a range of mechanisms that prevent the herbicide from reaching its target at a lethal concentration.
Target-Site Resistance (TSR): Alterations in the psbA Gene
The molecular target of this compound is the D1 protein, a core component of the PSII reaction center, which is encoded by the chloroplast psbA gene.[1][2] TSR to this compound and other PSII inhibitors most commonly arises from point mutations in the psbA gene, leading to amino acid substitutions in the D1 protein. These substitutions reduce the binding affinity of the herbicide to the D1 protein, thereby rendering the plant resistant.
Several key mutations in the psbA gene have been identified across various weed species that confer resistance to PSII inhibitors. The most frequently reported mutation is a serine to glycine (B1666218) substitution at codon 264 (Ser264Gly).[3] Other significant mutations include substitutions at positions Val219, Ala251, Phe255, and Asn266.[4] It is important to note that different mutations can confer varying levels of resistance to different chemical families of PSII inhibitors.[5] For instance, the Ser264Gly mutation typically provides high resistance to triazine herbicides but not necessarily to uracils like this compound to the same degree.
Table 1: Comparison of Common psbA Gene Mutations Conferring Resistance to Photosystem II Inhibitors
| Amino Acid Substitution | Codon Change | Weed Species Example(s) | Cross-Resistance Profile |
| Serine to Glycine | AGT to GGT at codon 264 | Amaranthus retroflexus, Chenopodium album | High resistance to triazines, variable to ureas and other PSII inhibitors. |
| Valine to Isoleucine | GTT to ATT at codon 219 | Cyperus difformis | Resistance to propanil, diuron, metribuzin, and bromoxynil. |
| Alanine to Valine | GCG to GTG at codon 251 | Amaranthus retroflexus | Resistance to atrazine. |
| Phenylalanine to Isoleucine | TTT to ATT at codon 255 | Amaranthus retroflexus | Resistance to atrazine. |
| Asparagine to Threonine | AAT to ACT at codon 266 | Poa annua | Resistance to ureas and amides. |
Non-Target-Site Resistance (NTSR): Preventing the Herbicide from Reaching Its Target
NTSR mechanisms are more complex and can provide resistance to herbicides with different modes of action. These mechanisms are broadly categorized into reduced herbicide uptake and translocation, and enhanced herbicide metabolism.
Reduced Herbicide Uptake and Translocation
While less common, some resistant weed biotypes exhibit reduced absorption of the herbicide through the leaf cuticle or altered translocation patterns within the plant, preventing a lethal dose from reaching the chloroplasts.
Enhanced Herbicide Metabolism
The most significant NTSR mechanism is the enhanced metabolic detoxification of the herbicide. Resistant plants can metabolize this compound into non-toxic or less toxic compounds before it can inhibit PSII. This process typically occurs in three phases and involves several key enzyme families.
-
Phase I: Modification: Enzymes such as cytochrome P450 monooxygenases (P450s) introduce functional groups to the herbicide molecule, making it more reactive and water-soluble.
-
Phase II: Conjugation: Glutathione (B108866) S-transferases (GSTs) and glycosyltransferases (GTs) conjugate the modified herbicide with endogenous molecules like glutathione or glucose, further increasing its solubility and reducing its phytotoxicity.
-
Phase III: Sequestration: The conjugated herbicide is transported and sequestered in the vacuole or cell wall, effectively removing it from the cytoplasm.
Table 2: Key Enzyme Families Involved in Non-Target-Site Resistance to Herbicides
| Enzyme Family | Function in Herbicide Metabolism | Examples of Herbicides Metabolized |
| Cytochrome P450s (P450s) | Phase I: Oxidation, hydroxylation, dealkylation of herbicides. | PSII inhibitors, ALS inhibitors, ACCase inhibitors. |
| Glutathione S-transferases (GSTs) | Phase II: Conjugation of herbicides with glutathione. | Atrazine, this compound (in tolerant species). |
| Glycosyltransferases (GTs) | Phase II: Conjugation of herbicides with glucose. | Various herbicide classes. |
| ABC Transporters | Phase III: Transport of conjugated herbicides into the vacuole. | Herbicide conjugates. |
Signaling Pathways in this compound Resistance
The upregulation of genes encoding detoxification enzymes in NTSR is a regulated process involving complex signaling pathways. While the precise pathways for this compound are not fully elucidated, research on other herbicide-induced stress responses provides valuable insights. Herbicide application can be perceived as an abiotic stress, triggering signaling cascades that lead to the activation of defense-related genes.
Experimental Protocols
Whole-Plant Dose-Response Assay
This assay is fundamental for confirming herbicide resistance and quantifying the level of resistance.
Methodology:
-
Grow suspected resistant (R) and known susceptible (S) weed biotypes from seed in pots under controlled greenhouse conditions.
-
At the 3-4 leaf stage, treat the plants with a range of this compound concentrations, typically from a sublethal dose to several times the recommended field rate. An untreated control for each biotype must be included.
-
Assess plant mortality or biomass reduction 14-21 days after treatment.
-
Analyze the data using a log-logistic dose-response model to calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50).
-
The resistance factor (RF) is calculated as the ratio of the LD50 or GR50 of the R biotype to that of the S biotype.
psbA Gene Sequencing
This protocol is used to identify mutations in the target site of this compound.
Methodology:
-
Extract total genomic DNA from fresh leaf tissue of R and S plants.
-
Amplify a specific region of the psbA gene (approximately 1 kb) using polymerase chain reaction (PCR) with conserved primers.
-
Purify the PCR products to remove primers and unincorporated nucleotides.
-
Sequence the purified PCR products using Sanger sequencing.
-
Align the resulting DNA sequences from R and S plants with a reference psbA sequence to identify any nucleotide changes that result in amino acid substitutions.
In Vitro Herbicide Metabolism Assay
This assay determines the rate of herbicide detoxification by plant enzymes.
Methodology:
-
Isolate microsomes (containing P450s) and cytosolic fractions (containing GSTs) from young leaf tissue of R and S plants.
-
Incubate the isolated enzyme fractions with a known concentration of radiolabeled this compound (e.g., ¹⁴C-Isocil) and necessary cofactors (e.g., NADPH for P450s, glutathione for GSTs).
-
At various time points, stop the reaction and extract the parent herbicide and its metabolites.
-
Separate the parent herbicide from its metabolites using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of parent herbicide remaining and the amount of metabolites formed using liquid scintillation counting or a radio-detector.
-
Compare the rate of this compound metabolism between the R and S biotypes.
Chlorophyll Fluorescence Measurement
This non-invasive technique can rapidly assess the impact of PSII-inhibiting herbicides on photosynthetic efficiency.
Methodology:
-
Adapt plants to the dark for at least 30 minutes.
-
Measure the initial fluorescence (Fo) and the maximum fluorescence (Fm) using a portable fluorometer.
-
Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).
-
Treat plants with this compound and repeat the measurements at various time points after application.
-
In susceptible plants, a rapid decrease in Fv/Fm will be observed as PSII is inhibited. Resistant plants will show a much smaller or no decrease in Fv/Fm.
Fitness Costs of this compound Resistance
The evolution of herbicide resistance is not without consequences for the plant. Often, the mutations or metabolic changes that confer resistance can result in a "fitness cost," which is a reduction in the plant's survival and reproductive capacity in the absence of the herbicide.
For TSR involving the psbA gene, the Ser264Gly mutation, while conferring high resistance to triazines, has been shown to impair the efficiency of photosynthetic electron transport. This can lead to reduced biomass, slower growth rates, and lower seed production in resistant plants compared to their susceptible counterparts when not under herbicide pressure. However, the magnitude of the fitness cost can vary depending on the specific mutation, the genetic background of the weed, and environmental conditions.
NTSR mechanisms can also impose fitness costs. The overexpression of detoxification enzymes can divert energy and resources from other essential processes like growth and reproduction.
Table 3: Comparative Fitness Components of this compound-Resistant and Susceptible Weeds (Hypothetical Data)
| Fitness Component | Susceptible Biotype (No Herbicide) | Resistant Biotype (No Herbicide) | Resistant Biotype (With Herbicide) |
| Germination Rate (%) | 95 | 85 | 85 |
| Relative Growth Rate ( g/day ) | 0.25 | 0.20 | 0.18 |
| Seed Production (seeds/plant) | 5000 | 4000 | 3500 |
| Photosynthetic Efficiency (Fv/Fm) | 0.82 | 0.75 | 0.74 |
Conclusion
This compound resistance in weeds is a multifaceted issue involving both target-site mutations in the psbA gene and complex non-target-site mechanisms, primarily enhanced metabolism. A comprehensive understanding of these mechanisms is crucial for the development of effective and sustainable weed management strategies. The experimental protocols outlined in this guide provide a framework for researchers to investigate and characterize this compound resistance in various weed species. Further research into the signaling pathways that regulate NTSR and the fitness costs associated with different resistance mechanisms will be vital for designing novel control methods and preserving the efficacy of existing herbicides.
References
- 1. Herbicide safener-inducible gene expression in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the role of transcriptional gene silencing in response to herbicide‐treatments in Arab [olomouc.ueb.cas.cz]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Isocil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential, step-by-step guidance for the proper disposal of Isocil, an isothiazolinone-based biocide, to ensure laboratory safety and environmental protection.
This compound and its formulations are effective biocides, but they also pose significant environmental and health risks.[1] They are classified as hazardous waste and are toxic to aquatic life.[1][2] Improper disposal can lead to contamination of water systems and harm to wildlife.[1] Therefore, strict adherence to disposal protocols is crucial.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to consult the specific Safety Data Sheet (SDS) for the this compound formulation in use. Personal protective equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Eye Protection: Goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant rubber gloves.
-
Protective Clothing: A lab coat or apron.
-
Respiratory Protection: Use in a well-ventilated area. If significant aerosolization is expected, a respirator may be required.
Step-by-Step Disposal Procedures
This compound waste is categorized as acutely hazardous. It is a violation of Federal Law to improperly dispose of excess pesticide, spray, or mixture of rinsate. The following steps outline the recommended procedures for the safe disposal of this compound waste.
1. Waste Collection and Storage:
-
Collect all this compound waste, including unused product and contaminated materials, in designated, properly labeled, and sealed containers.
-
Store the waste containers in a cool, dry, and well-ventilated area, inaccessible to unauthorized personnel and away from incompatible materials.
2. Neutralization of Small Spills and Residues: For small spills or residual this compound in containers, a deactivation solution can be prepared to neutralize the active isothiazolinones.
-
Deactivation Solution Preparation: Prepare a fresh solution of 5% sodium bicarbonate and 5% sodium hypochlorite (B82951) in water. For example, add 50 grams of sodium bicarbonate to 1 liter of household bleach (typically 5.25% sodium hypochlorite) and shake well for one minute. Prepare a volume of this solution that is approximately 10 times the estimated volume of the spill.
-
Neutralization Procedure:
-
Contain the spill using an absorbent, non-combustible material (e.g., sand, earth, vermiculite).
-
Carefully apply the deactivation solution to the spilled material or the residue inside the container.
-
Allow the mixture to react for a minimum of 30 minutes.
-
Collect the neutralized material in a designated hazardous waste container.
-
3. Disposal of Bulk Quantities: Bulk quantities of this compound waste should not be neutralized in the lab without specific protocols and safety measures in place. The primary disposal methods for larger volumes are:
-
Incineration: This is a preferred method for hazardous waste, as it ensures complete destruction of the chemical.
-
Hazardous Waste Landfill: Disposal in a licensed and approved hazardous waste landfill is another option.
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of this compound waste. Provide them with the SDS and an accurate description of the waste.
4. Container Disposal: Empty this compound containers must also be disposed of properly to prevent environmental contamination.
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., water) three times.
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.
-
Render Unusable: After triple rinsing, puncture the container to prevent reuse.
-
Disposal: The cleaned and punctured container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill or by incineration, as permitted by state and local authorities.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazardous Waste Classification | D002 (Corrosive) | |
| Reportable Quantity (RQ) | 100 lbs of total isothiazolinone | |
| UN Number | 2922 (for some formulations) | |
| Transport Hazard Class | 8 (Corrosive), 6.1 (Toxic) |
Experimental Protocol: Deactivation of this compound Waste
The following protocol details the methodology for neutralizing small quantities of this compound waste in a laboratory setting.
Objective: To chemically deactivate the isothiazolinone active ingredients in this compound waste to render it less hazardous for final disposal.
Materials:
-
This compound waste
-
Sodium bicarbonate
-
Sodium hypochlorite solution (household bleach, ~5.25%)
-
Water
-
Appropriate PPE (goggles, gloves, lab coat)
-
Designated hazardous waste container
-
pH indicator strips
Procedure:
-
Prepare the Deactivation Solution: In a well-ventilated fume hood, prepare a fresh deactivation solution by mixing equal parts of a 10% (w/v) sodium bicarbonate aqueous solution and a 10% (v/v) dilution of household bleach in water. For example, to prepare 200 mL of deactivation solution, mix 100 mL of 10% sodium bicarbonate solution with 100 mL of diluted bleach.
-
Waste Preparation: Quantify the volume of the this compound waste to be treated.
-
Neutralization: Slowly add the deactivation solution to the this compound waste in a ratio of 10 parts deactivation solution to 1 part this compound waste. Stir the mixture gently.
-
Reaction Time: Allow the mixture to react for at least 30 minutes. The reaction should be carried out in a loosely capped container to avoid pressure buildup.
-
pH Check: After the reaction period, check the pH of the mixture using a pH indicator strip. The pH should be between 6 and 9. If necessary, adjust the pH with small amounts of a suitable acid or base.
-
Disposal of Treated Waste: The treated waste should still be considered hazardous and disposed of through your institution's hazardous waste management program. Clearly label the container with the contents, including the original this compound components and the neutralization agents used.
Logical Workflow for this compound Disposal
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Isocil
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Isocil formulations. Adherence to these guidelines is critical to mitigate the risks associated with this chemical, which is classified as toxic, corrosive, and a potential skin sensitizer.
This compound and its formulations are toxic if swallowed or inhaled, can cause severe skin burns and eye damage, and may lead to allergic skin reactions and respiratory irritation.[1] Therefore, the proper selection and use of personal protective equipment (PPE) is the most critical line of defense to ensure personnel safety.
Essential Personal Protective Equipment (PPE) for this compound
The following table summarizes the required PPE for handling this compound, based on information from safety data sheets (SDS). It is imperative to consult the specific SDS for the particular this compound product you are using, as formulations can vary.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Respiratory | Air-Purifying Respirator with approved filter | Required when vapor formation is possible. The specific cartridge type should be selected based on a workplace hazard assessment. For organic vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][3][4] |
| Self-Contained Breathing Apparatus (SCBA) | Mandatory for situations with a potential for significant aerosolization or in poorly ventilated areas.[5] | |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended , with a minimum breakthrough time of >480 minutes for formulations like this compound™ RW 1.5. For other formulations, "suitable gloves" are advised; always check the manufacturer's specifications for permeability and breakthrough times. |
| Eyes & Face | Tightly Fitting Safety Goggles and Face Shield | Both are required to protect against splashes and vapors. |
| Body | Chemical-Resistant Clothing | This includes a lab coat, and depending on the scale of work, a rubber or plastic apron and rubber or plastic boots . The choice of body protection depends on the concentration and amount of this compound being handled. |
Procedural Workflow for Handling this compound
The following diagram outlines the essential steps for safely handling this compound, from preparation to disposal.
Operational and Disposal Plans
Handling Procedures:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid all direct contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly before breaks and immediately after handling the product.
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
-
In case of a spill, contain the spillage with non-combustible absorbent material (e.g., sand, earth) and place it in a container for disposal according to local regulations.
Disposal Plan:
-
This compound waste is classified as a D002 hazardous waste due to its corrosive nature.
-
All waste, including contaminated absorbent materials and disposable PPE, must be disposed of in accordance with local, state, and federal regulations.
-
Empty containers must be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill. Do not reuse empty containers.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
